Disialyloctasaccharide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H125N5O57/c1-19(90)77-24(8-82)41(100)58(29(99)11-85)131-70-57(116)63(134-72-65(54(113)45(104)31(13-87)125-72)136-67-40(81-23(5)94)50(109)60(33(15-89)127-67)133-69-56(115)52(111)47(106)36(130-69)18-123-76(74(119)120)7-26(96)38(79-21(3)92)62(138-76)43(102)28(98)10-84)48(107)34(128-70)16-121-71-64(53(112)44(103)30(12-86)124-71)135-66-39(80-22(4)93)49(108)59(32(14-88)126-66)132-68-55(114)51(110)46(105)35(129-68)17-122-75(73(117)118)6-25(95)37(78-20(2)91)61(137-75)42(101)27(97)9-83/h8,24-72,83-89,95-116H,6-7,9-18H2,1-5H3,(H,77,90)(H,78,91)(H,79,92)(H,80,93)(H,81,94)(H,117,118)(H,119,120)/t24-,25-,26-,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46-,47-,48+,49+,50+,51-,52-,53-,54-,55+,56+,57-,58+,59+,60+,61+,62+,63-,64-,65-,66-,67-,68-,69-,70-,71-,72+,75+,76+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWQHDSJVQCIQT-BNIJKCBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC(C(CO)O)C(C(C=O)NC(=O)C)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)COC9(CC(C(C(O9)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO[C@@]9(C[C@@H]([C@H]([C@@H](O9)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H125N5O57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2020.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Elucidating the Structure of Disialyloctasaccharides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural characterization of complex carbohydrates, such as disialyloctasaccharides, is a formidable challenge in modern biochemistry and drug development. These molecules, composed of eight monosaccharide units terminated by two sialic acid residues, play critical roles in cellular recognition, signaling, and immune responses. Aberrant glycosylation patterns are frequently associated with disease states, making detailed structural analysis an indispensable tool for biomarker discovery and the development of therapeutic glycoproteins.
This technical guide provides an in-depth overview of the core methodologies employed to determine the complete structure of a disialyloctasaccharide, including monosaccharide composition, sequence, linkage analysis, and anomeric configuration.
Core Analytical Workflow
The structural elucidation of a complex glycan is a multi-step process that integrates chemical derivatization, enzymatic digestion, and advanced analytical techniques. A typical workflow involves a synergistic combination of Mass Spectrometry (MS) for determining mass, composition, and sequence, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive linkage and stereochemical assignments.
Mass Spectrometry (MS) for Composition and Sequencing
Mass spectrometry is a cornerstone technique for glycan analysis due to its high sensitivity and ability to provide detailed information on mass and fragmentation patterns.[1] For sialylated oligosaccharides, chemical derivatization is crucial to stabilize the labile sialic acid residues and improve ionization efficiency.[2][3]
Permethylation: A Critical Derivatization Step
Permethylation is the most common derivatization method, replacing all acidic protons on hydroxyl and N-acetyl groups with methyl groups.[4][5] This process neutralizes the negative charge of sialic acids, stabilizes the glycosidic linkages, and enhances ionization for MS analysis, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS.[4][5]
MALDI-TOF MS for Composition Analysis
MALDI-Time-of-Flight (TOF) MS provides the molecular weight of the permethylated glycan. By comparing the observed mass to a database of theoretical masses, a putative monosaccharide composition can be assigned with high accuracy.[1]
Tandem MS (MS/MS) for Sequencing
Tandem mass spectrometry (MS/MS) is employed to determine the sequence of monosaccharides.[6] The permethylated glycan ion is isolated and fragmented through collision-induced dissociation (CID). This process cleaves glycosidic bonds, generating a series of fragment ions. The resulting fragmentation pattern allows for the reconstruction of the glycan sequence.[7]
The most common fragment ions are B and Y-type ions, which result from cleavage of the glycosidic bond. B-ions contain the non-reducing end of the sugar, while Y-ions contain the reducing end.[8][9] Analyzing the mass differences between successive B or Y ions reveals the sequence of the monosaccharide units.
| Ion Type | Description | Information Gained |
| B-ions | Fragments containing the non-reducing terminus. | Sequence from the non-reducing end. |
| Y-ions | Fragments containing the reducing terminus. | Sequence from the reducing end. |
| C/Z-ions | Similar to B/Y ions but with an additional hydrogen. | Complementary sequencing information. |
| Cross-ring | Fragments from cleavage of bonds within a monosaccharide ring. | Branching patterns and linkage positions. |
Table 1: Common Fragment Ion Types in Glycan MS/MS.
Enzymatic and Chemical Methods for Linkage-Specific Analysis
While MS/MS provides sequence information, it often cannot definitively resolve the linkage positions (e.g., α2-3 vs. α2-6) of sialic acids. Linkage-specific enzymatic digestion and chemical derivatization are used to address this ambiguity.[10][11]
Sialidase Digestion
Glycosidase enzymes, such as sialidases, selectively cleave specific glycosidic linkages.[12] By treating the glycan with a panel of linkage-specific sialidases and analyzing the products by MS, the original linkage can be inferred.
-
α2-3 specific sialidase: Will only cleave sialic acid linked to the 3-position of the adjacent sugar.
-
α2-6 specific sialidase: Will only cleave sialic acid linked to the 6-position.
-
Broad-specificity sialidase: Cleaves all non-hindered sialic acid linkages.
A shift in the mass spectrum corresponding to the loss of a sialic acid residue after treatment with a specific enzyme confirms the presence of that linkage.[13]
References
- 1. 聚糖的质谱 [sigmaaldrich.com]
- 2. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialic acid derivatization for glycan analysis by mass spectrometry [jstage.jst.go.jp]
- 4. Permethylation for glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Employment of tandem MS for the accurate and specific identification of oligosaccharide structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Identifying Sialylation Linkages at the Glycopeptide Level by Glycosyltransferase Labeling Assisted Mass Spectrometry (GLAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Site-Specific Mapping of Sialic Acid Linkage Isomers by Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
α-2,6-Sialylglycans: A Technical Guide to Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, biological functions, and diverse applications of α-2,6-sialylglycans. These terminal carbohydrate structures, prominently displayed on the surface of vertebrate cells, play a critical role in a multitude of physiological and pathological processes, making them a key area of interest in glycobiology, oncology, and the development of novel therapeutics.
Chemical Properties of α-2,6-Sialylglycans
α-2,6-Sialylglycans are complex carbohydrates characterized by the presence of a sialic acid residue linked to a galactose (Gal) sugar, which is in turn typically attached to an N-acetylglucosamine (GlcNAc). The defining feature is the specific α-2,6 glycosidic linkage between the sialic acid and the galactose.
The most common sialic acid found in these structures in humans is N-acetylneuraminic acid (Neu5Ac). The core structure is often represented as Siaα2-6Galβ1-4GlcNAcβ1-R, where 'R' represents the remainder of the glycan chain, which can be attached to proteins (glycoproteins) or lipids (glycolipids).[1]
The biosynthesis of α-2,6-sialylglycans is primarily catalyzed by the enzyme β-galactoside alpha-2,6-sialyltransferase 1 (ST6GAL1), a type II membrane protein located in the trans-Golgi network.[2][3][4] ST6GAL1 facilitates the transfer of a sialic acid moiety from a donor substrate, CMP-sialic acid, to the terminal galactose residue of a galactose-containing acceptor substrate.[2][5]
The seemingly subtle difference in linkage, α-2,6 versus the also common α-2,3, results in significant alterations in the overall shape and flexibility of the glycan chain. These conformational changes are crucial for their differential recognition by various binding proteins and their distinct biological roles.[6]
Biological Functions and Signaling Pathways
α-2,6-Sialylation is a critical post-translational modification that profoundly influences protein function and cellular behavior. These glycans are involved in a wide array of biological processes, from immune regulation to cancer progression.
Immune System Regulation
In the immune system, α-2,6-sialylation, particularly on B-lymphocytes, is essential for their proper function. The enzyme ST6GAL1 is involved in generating cell-surface carbohydrate determinants that act as differentiation antigens, such as CDw75 and CD76.[2] Deficiencies in ST6GAL1 have been shown to lead to impaired B-lymphocyte function and immunosuppression.[7]
Role in Cancer
One of the most extensively studied roles of α-2,6-sialylglycans is in cancer biology. Upregulation of ST6GAL1 and the consequent increase in cell surface α-2,6-sialylation is a common feature in numerous malignancies, including colorectal, breast, ovarian, and pancreatic cancers.[4][7][8] This aberrant sialylation is often correlated with tumor progression, metastasis, and poor patient prognosis.[1][7]
Elevated α-2,6-sialylation on the surface of cancer cells can promote several oncogenic behaviors:
-
Enhanced Cell Migration and Invasion: Increased sialylation of integrins, a family of cell adhesion molecules, can modulate their interaction with the extracellular matrix, thereby promoting cell motility and invasion.[7][9] For instance, hypersialylation of integrin β1 in colon cancer cells enhances their adhesion to collagen I and stimulates migration.[7][9]
-
Resistance to Apoptosis: The α-2,6-sialylation of death receptors, such as Fas, can inhibit the induction of apoptosis, contributing to the survival of cancer cells.[8][10]
-
Modulation of Galectin Signaling: Sialic acid capping of glycan chains can block the binding of galectins, a family of β-galactoside-binding lectins. This can inhibit galectin-mediated signaling pathways that regulate cell adhesion, proliferation, and apoptosis.[11]
-
Chemoresistance and Radioresistance: Increased α-2,6-sialylation has been linked to resistance to both chemotherapy and radiation therapy in various cancers.[7][8][10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ST6GAL1 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. Frontiers | ST6Gal1: Oncogenic signaling pathways and targets [frontiersin.org]
- 5. uniprot.org [uniprot.org]
- 6. alpha2,3/alpha2,6-Sialylation of N-glycans: non-synonymous signals with marked developmental regulation in bovine reproductive tracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increasing the α 2, 6 Sialylation of Glycoproteins May Contribute to Metastatic Spread and Therapeutic Resistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increasing the α 2, 6 Sialylation of Glycoproteins May Contribute to Metastatic Spread and Therapeutic Resistance in Colorectal Cancer [gutnliver.org]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Emerging Role of α2,6-Sialic Acid as a Negative Regulator of Galectin Binding and Function - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Functions of Sialylated Human Milk Oligosaccharides in Infants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biological functions of sialylated human milk oligosaccharides (S-HMOs) in infants. Human milk is a complex biological system, rich in bioactive components that contribute to infant health and development. Among these, S-HMOs have garnered significant attention for their multifaceted roles in shaping the infant's gut microbiome, modulating the immune system, and contributing to brain development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this field.
Introduction to Sialylated Human Milk Oligosaccharides (S-HMOs)
Human milk oligosaccharides (HMOs) are the third most abundant solid component of human milk after lactose (B1674315) and lipids.[1] They are a diverse group of complex carbohydrates, and based on their monosaccharide composition, they can be categorized as fucosylated, sialylated, or neutral. S-HMOs are characterized by the presence of one or more sialic acid (N-acetylneuraminic acid, Neu5Ac) residues, typically linked to a galactose or N-acetylglucosamine residue in an α2,3 or α2,6 linkage.[2] The two most prominent S-HMOs in human milk are 3'-sialyllactose (B164678) (3'-SL) and 6'-sialyllactose (B25220) (6'-SL).[2] These acidic oligosaccharides play a pivotal role in various physiological processes crucial for neonatal development.[3][4]
Quantitative Data on S-HMOs
The concentration and composition of S-HMOs in human milk are dynamic, varying with the stage of lactation, maternal genetics, and other factors.[3][5] Understanding these quantitative aspects is crucial for research and the development of infant nutrition products.
Concentration of 3'-SL and 6'-SL in Human Milk
The concentrations of 3'-SL and 6'-SL, the most abundant S-HMOs, change throughout lactation. 6'-SL is generally the predominant form in early lactation, while 3'-SL concentrations tend to be more stable over time.[2]
| Lactation Stage | 3'-Sialyllactose (3'-SL) Concentration (mg/L) | 6'-Sialyllactose (6'-SL) Concentration (mg/L) | Reference |
| Colostrum (Days 1-5) | 205.8 - 252.4 | ~500 | [3] |
| Transitional Milk (Days 6-14) | ~220 | Declining from colostrum levels | [2] |
| Mature Milk (after 14 days) | 76 - >300 (mean ~190-220) | ~250 (after 2 months) | [2][3] |
Impact of S-HMOs on the Infant Gut Microbiota
S-HMOs act as prebiotics, selectively promoting the growth of beneficial bacteria in the infant gut, particularly Bifidobacterium and Bacteroides species.[4][6] This selective fermentation contributes to the establishment of a healthy gut microbiome, which is crucial for nutrient absorption, immune development, and protection against pathogens. While specific quantitative data on the growth of individual bacterial species in response to isolated S-HMOs is an active area of research, studies have shown that S-HMOs are utilized by key infant gut commensals.[6] For instance, an in vitro study demonstrated that Bifidobacterium longum and Bacteroides species can utilize 3'-SL and 6'-SL.[7]
Immunomodulatory Effects of S-HMOs: Cytokine Expression
S-HMOs have been shown to directly modulate the infant's immune system. They can influence the production of cytokines, which are key signaling molecules in the immune response. For example, in vitro studies using intestinal epithelial cells (Caco-2) have shown that S-HMOs can reduce the expression of pro-inflammatory cytokines.[8]
| S-HMO | Cell Type | Effect on Cytokine Expression | Reference |
| 3'-SL | Caco-2 cells | Decreased gene expression of IL-8 and TNF-α | [4] |
| Sialylated HMOs | Caco-2 cells | Reduced secretion of IL-12 | [8] |
| Acidic HMOs (mainly 3'-SL and 3'-sialyl-3-fucosyllactose) | Cord blood derived T cells | Influence on lymphocyte maturation | [4] |
Biological Functions and Mechanisms of Action
The biological functions of S-HMOs are diverse and are mediated through several mechanisms, including direct interaction with host cells and pathogens, and indirect effects through the modulation of the gut microbiota.
Gut Microbiome Modulation
As prebiotics, S-HMOs resist digestion in the upper gastrointestinal tract and reach the colon intact, where they are selectively fermented by beneficial bacteria.[1] This leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits, including nourishing colonocytes and modulating immune responses. The ability of specific bacteria to utilize S-HMOs is dependent on their enzymatic machinery, such as sialidases, which can cleave sialic acid from the oligosaccharide backbone.[2]
Pathogen Inhibition
S-HMOs can act as soluble decoy receptors, mimicking the host cell surface glycans that pathogens use for attachment.[4] By binding to pathogens in the gut lumen, S-HMOs prevent their adhesion to the intestinal epithelium, thereby inhibiting infection.[4][9] For example, 3'-SL has been shown to inhibit the adhesion of pathogenic bacteria such as Helicobacter pylori and enteropathogenic E. coli (EPEC) to intestinal cells.[4]
Immune System Modulation
A small fraction of S-HMOs can be absorbed into the systemic circulation, allowing for direct interaction with immune cells throughout the body.[10] S-HMOs can modulate immune responses through several mechanisms:
-
Leukocyte Rolling and Adhesion: Sialylated and fucosylated HMOs can inhibit the rolling and adhesion of leukocytes to endothelial cells, a key step in the inflammatory cascade. This anti-inflammatory effect is mediated by their ability to bind to selectins, which are cell adhesion molecules involved in leukocyte trafficking.[9][11]
-
Immune Cell Signaling: S-HMOs can interact with specific receptors on immune cells, such as Siglecs (sialic acid-binding immunoglobulin-like lectins) and Toll-like receptors (TLRs), to modulate their activation and function.[9][12]
Brain Development and Cognition
Sialic acid is an essential nutrient for brain development and is a key component of gangliosides and other neural cell components.[13] S-HMOs serve as a bioavailable source of sialic acid for the developing infant. Studies in animal models have shown that dietary supplementation with sialic acid or sialylated oligosaccharides can improve learning and memory.[13]
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the biological functions of S-HMOs.
Quantification of S-HMOs in Human Milk by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of S-HMOs.[14][15]
Principle: This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to separate the polar S-HMOs. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).[14]
Sample Preparation:
-
Defatting: Centrifuge human milk samples to separate the lipid layer.
-
Protein Precipitation: Precipitate proteins using a solvent like ethanol (B145695) or acetonitrile.
-
Solid-Phase Extraction (SPE): Use a graphitized carbon cartridge to enrich for oligosaccharides and remove interfering substances.
-
Derivatization (Optional): Labeling with a fluorescent tag can improve chromatographic separation and detection sensitivity.
Chromatographic Conditions (Example):
-
Column: HILIC column (e.g., amide-based)
-
Mobile Phase A: Acetonitrile with a small amount of formic acid or ammonium (B1175870) formate.
-
Mobile Phase B: Water with a small amount of formic acid or ammonium formate.
-
Gradient: A gradient from high to low organic solvent concentration.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 3'-SL (e.g., m/z 632.2 -> 290.1) and 6'-SL (e.g., m/z 632.2 -> 290.1) are monitored for quantification. An internal standard is used for accurate quantification.
In Vitro Caco-2 Cell Adhesion Assay
This assay is used to evaluate the ability of S-HMOs to inhibit the adhesion of pathogenic bacteria to intestinal epithelial cells.[16][17]
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are grown as a monolayer to mimic the intestinal barrier. The cells are pre-incubated with S-HMOs before being exposed to a suspension of pathogenic bacteria. The number of adherent bacteria is then quantified.[16]
Methodology:
-
Cell Culture: Culture Caco-2 cells in a suitable medium until they form a confluent monolayer in multi-well plates.
-
Pre-incubation with S-HMOs: Wash the Caco-2 cell monolayers and pre-incubate them with various concentrations of S-HMOs (e.g., 3'-SL, 6'-SL) for a specific period.
-
Bacterial Adhesion: Add a suspension of the pathogenic bacteria (e.g., EPEC) to the wells and incubate to allow for adhesion.
-
Washing: Gently wash the monolayers to remove non-adherent bacteria.
-
Quantification: Lyse the Caco-2 cells to release the adherent bacteria. The number of viable bacteria is then determined by plating serial dilutions of the lysate on agar (B569324) plates and counting the colony-forming units (CFU).
Leukocyte Rolling and Adhesion Assay
This in vitro flow-based assay is used to assess the anti-inflammatory properties of S-HMOs by measuring their effect on leukocyte-endothelial cell interactions.[11]
Principle: A flow chamber is used to simulate the shear stress conditions of blood flow. Human endothelial cells are cultured on the surface of the chamber, and a suspension of isolated human leukocytes is perfused through the chamber in the presence or absence of S-HMOs. The rolling and adhesion of leukocytes to the endothelial cell monolayer are observed and quantified using microscopy.[11]
Methodology:
-
Endothelial Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or another suitable endothelial cell line on the surface of a flow chamber.
-
Leukocyte Isolation: Isolate leukocytes from fresh human blood.
-
Flow Assay: Perfuse the leukocyte suspension, with or without S-HMOs, through the flow chamber at a defined shear stress.
-
Microscopy and Analysis: Record the interactions between leukocytes and the endothelial monolayer using a video microscope. Quantify the number of rolling and firmly adhered leukocytes per unit area and time.
Signaling Pathways
S-HMOs exert their biological effects by modulating key signaling pathways involved in immunity and inflammation.
Toll-Like Receptor 4 (TLR4) Signaling
TLR4 is a pattern recognition receptor that plays a crucial role in the innate immune response to bacterial lipopolysaccharide (LPS). Dysregulated TLR4 signaling can lead to excessive inflammation. Some S-HMOs, such as 3'-SL, have been shown to modulate TLR4 signaling.[9][18]
Caption: S-HMOs can inhibit TLR4 signaling, reducing inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. The inhibition of TLR4 signaling by S-HMOs can lead to the downstream suppression of NF-κB activation.[19]
Caption: S-HMOs can suppress the NF-κB inflammatory pathway.
Siglec Signaling
Siglecs are a family of receptors primarily expressed on immune cells that recognize sialic acid. The interaction of S-HMOs with inhibitory Siglecs (e.g., Siglec-5 and Siglec-9) can lead to the dampening of immune cell activation and the promotion of immune tolerance.[12][20]
Caption: S-HMOs can induce inhibitory signals via Siglec receptors.
Conclusion
Sialylated human milk oligosaccharides are critical bioactive components of human milk that play a profound role in infant health and development. Their ability to shape the gut microbiota, modulate the immune system, and provide essential nutrients for brain development highlights their importance in early-life nutrition. The quantitative data, experimental methodologies, and understanding of the signaling pathways presented in this guide provide a foundation for further research into the therapeutic and nutritional applications of S-HMOs. Continued investigation in this area is essential for the development of novel strategies to improve infant health and for the formulation of next-generation infant nutrition products.
References
- 1. Item - Table 3_Unaltered 3â-sialyllactose and 6â-sialyllactose concentrations in human milk acutely after endurance exercise: a randomized crossover trial.docx - Frontiers - Figshare [frontiersin.figshare.com]
- 2. siallac.com [siallac.com]
- 3. benchchem.com [benchchem.com]
- 4. Studies and Application of Sialylated Milk Components on Regulating Neonatal Gut Microbiota and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological effects of combinations of structurally diverse human milk oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Human Milk Oligosaccharides: Their Effects on the Host and Their Potential as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sialylated Oligosaccharides and Glycoconjugates of Human Milk. The Impact on Infant and Newborn Protection, Development and Well-Being - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Engagement of sialylated glycans with Siglec receptors on suppressive myeloid cells inhibits anticancer immunity via CCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Milk oligosaccharide sialyl(α2,3)lactose activates intestinal CD11c+ cells through TLR4. | Sigma-Aldrich [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro characterization of the adhesive factors of selected probiotics to Caco-2 epithelium cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adhesion and Invasion Assay Procedure Using Caco-2 Cells for Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The human milk oligosaccharides 2'-fucosyllactose and 6'-sialyllactose protect against the development of necrotizing enterocolitis by inhibiting toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Modulation of Immune Tolerance via Siglec-Sialic Acid Interactions [frontiersin.org]
A Technical Guide to the Isolation and Purification of Oligosaccharides from Human Milk
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the isolation and purification of human milk oligosaccharides (HMOs). It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively extract and purify these complex glycans for further analysis and application. This document details various experimental protocols, presents quantitative data for comparison, and includes visualizations of key workflows.
Introduction to Human Milk Oligosaccharides (HMOs)
Human milk is a complex biological fluid containing a rich diversity of components essential for infant development. Among these, human milk oligosaccharides (HMOs) represent the third most abundant solid component after lactose (B1674315) and lipids, with concentrations ranging from 5 to 15 g/L in mature milk and up to 20 g/L in colostrum[1]. Bovine milk, in contrast, contains significantly lower concentrations of oligosaccharides, around 1 g/L in colostrum, with 3'-sialyllactose (B164678) being the predominant structure[1].
HMOs are a structurally diverse group of complex sugars, with over 200 unique structures identified to date[1][2]. These structures are built upon a lactose core (Gal(β1-4)Glc) which can be elongated by the addition of N-acetylglucosamine (GlcNAc) and galactose (Gal), and further modified by fucosylation (addition of fucose, Fuc) and sialylation (addition of N-acetylneuraminic acid, Neu5Ac)[1][3]. The structural complexity of HMOs contributes to their wide range of biological functions, including their roles as prebiotics, anti-adhesive antimicrobials, and modulators of the infant's immune system[1].
The intricate and isomeric nature of HMOs presents a significant analytical challenge, requiring sophisticated methods for their isolation, purification, and characterization[3][4]. This guide will delve into the established and emerging techniques to address these challenges.
Overview of the Isolation and Purification Workflow
The isolation and purification of HMOs from human milk is a multi-step process designed to remove interfering substances such as fats, proteins, and lactose, while retaining the diverse profile of oligosaccharides. The general workflow can be broken down into the following key stages:
-
Sample Pre-treatment: Removal of major interfering components like fats and proteins.
-
Lactose Depletion: Separation of the highly abundant lactose from the HMO fraction.
-
Fractionation of HMOs: Separation of HMOs into neutral and acidic fractions, and further fractionation based on size or structure.
-
Analysis and Characterization: Identification and quantification of the purified HMOs.
Caption: General workflow for the isolation and purification of HMOs.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments involved in HMO isolation and purification.
This protocol is a common first step for processing raw human milk samples[1][5].
Materials:
-
Human milk
-
Refrigerated centrifuge
-
Chloroform
-
Centrifuge tubes
Procedure:
-
Thaw frozen human milk samples at room temperature and mix thoroughly[6].
-
Centrifuge the milk at 5,000 x g for 15-30 minutes at 4°C to separate the fat layer[1][6].
-
Carefully remove the upper creamy fat layer with a spatula[1].
-
Transfer the aqueous phase (skim milk) to a new tube.
-
To precipitate proteins, add methanol and chloroform to the skim milk. A common ratio is to add 2 volumes of methanol and 1 volume of chloroform to 1 volume of the aqueous phase, although some protocols use a 2:1 ethanol to supernatant ratio[1][7].
-
Shake the mixture vigorously and allow it to stand at 4°C to facilitate protein precipitation[1].
-
Centrifuge the mixture at 5,000 x g for 5-10 minutes at 4°C[1].
-
Collect the upper aqueous layer, which contains the crude oligosaccharide fraction[1].
Graphitized carbon SPE is a widely used method for the selective retention of oligosaccharides while allowing salts and monosaccharides to pass through[6][7].
Materials:
-
Graphitized carbon SPE cartridges
-
Crude oligosaccharide fraction (from Protocol 1)
-
Deionized water
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Vacuum manifold or centrifuge for 96-well plates
Procedure:
-
Conditioning: Condition the graphitized carbon SPE cartridge by washing with a solution of 40-50% acetonitrile containing 0.1% TFA.
-
Equilibration: Equilibrate the cartridge with deionized water.
-
Loading: Apply the crude oligosaccharide fraction to the cartridge.
-
Washing: Wash the cartridge with deionized water to remove unbound contaminants like salts and residual lactose. A further wash with a low concentration of acetonitrile (e.g., 3-4% ACN with 0.1% TFA) can be used to elute remaining lactose[7][8].
-
Elution: Elute the bound HMOs with a solution of 40-50% acetonitrile in water, often containing 0.1% TFA.
-
Drying: Dry the eluted fraction using a vacuum centrifuge.
For high-throughput applications, this entire process can be adapted to a 96-well plate format using an automated liquid handler to minimize variation[5].
This protocol separates the sialylated (acidic) HMOs from the neutral HMOs.
Materials:
-
Anion-exchange column (e.g., TOYOPEARL Super Q-650M)[1]
-
Purified HMO fraction
-
Deionized water
-
Sodium chloride (NaCl) solution (e.g., 0.5 M)
-
Chromatography system (e.g., FPLC or HPLC)
Procedure:
-
Equilibrate the anion-exchange column with deionized water[1].
-
Apply the purified HMO fraction to the column.
-
Elute the neutral HMOs with deionized water. These will not bind to the column and will be collected in the flow-through and initial wash fractions[1].
-
Elute the bound acidic (sialylated) HMOs using a salt gradient (e.g., a linear gradient of 0 to 0.5 M NaCl) or a step elution[1].
-
Collect fractions and monitor the elution profile using a suitable detection method (e.g., UV absorbance at 214 nm or a phenol-sulfuric acid assay for total carbohydrates)[1].
-
Desalt the acidic HMO fractions using gel filtration or dialysis.
Quantitative Data on HMO Isolation Methods
The yield of HMOs can vary significantly depending on the source of the milk and the isolation method employed. The following table summarizes reported yields from various studies.
| Isolation Method | Source | Reported Yield | Reference |
| Solid-Phase Extraction | Human Milk | 2.5 g/L (initial trial) | [6][9] |
| Solid-Phase Extraction (Optimized) | Human Milk | > 5 g/L | [6][9] |
| Nanofiltration | Human Milk | 6.7 g/L | [6] |
| Fermentation & Purification | Microbial Fermentation | > 75% (from cell-free medium) | [10][11] |
It is important to note that direct comparisons can be challenging due to variations in the initial HMO concentration of the source material[6].
Advanced Purification and Analytical Techniques
For in-depth structural characterization and purification of isomeric HMOs, more advanced techniques are required.
-
Porous Graphitized Carbon (PGC) Liquid Chromatography: PGC columns are highly effective for separating structurally similar and isomeric HMOs[2][3].
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for the separation of glycans, often used with fluorescence detection after derivatization[3][12].
Mass spectrometry (MS) is an indispensable tool for the detailed structural analysis of HMOs[2][3].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling LC with MS allows for the separation and identification of individual HMOs in a complex mixture[2][3].
-
Tandem Mass Spectrometry (MS/MS): MS/MS experiments provide fragmentation patterns that are crucial for elucidating the sequence and linkage of monosaccharides within an HMO[3].
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. IM-MS has shown great potential for distinguishing between HMO isomers that are difficult to separate by chromatography alone[3].
Caption: Workflow for HMO analysis using advanced mass spectrometry techniques.
Industrial Scale Production and Purification
While laboratory-scale isolation from human milk is crucial for research, it is not a viable source for large-scale applications such as infant formula supplementation. Industrial production of specific HMOs is now achieved through microbial fermentation[13][14]. The purification of these fermentatively produced HMOs presents a different set of challenges, primarily the removal of microbial biomass, residual media components, and endotoxins[10][13].
The purification process for industrial-scale production often involves a series of filtration and chromatography steps:
-
Biomass Removal: Centrifugation or membrane filtration to separate the microbial cells from the fermentation broth[10][13].
-
Ion-Exchange Chromatography: To remove charged impurities[10][13].
-
Activated Carbon Treatment: To decolorize and remove other impurities[10].
-
Crystallization or Spray Drying: To obtain the final, high-purity HMO powder[10][13].
For neutral HMOs, a combination of cation and anion exchange chromatography followed by electrodialysis has been shown to be effective, with yields exceeding 75%[10]. For acidic HMOs, a process involving strong cation-exchange, weak anion-exchange, and adsorption steps has been developed to reduce the need for extensive desalting operations[15].
Conclusion
The isolation and purification of human milk oligosaccharides is a complex but essential process for advancing our understanding of their biological roles and for their application in infant nutrition and therapeutics. The choice of methodology depends on the scale of the operation and the desired purity of the final product. While traditional methods based on extraction from human milk remain valuable for research purposes, large-scale production relies on microbial fermentation and subsequent purification. Continued advancements in chromatographic and mass spectrometric techniques are enabling more detailed characterization of these vital components of human milk.
References
- 1. Preparation of oligosaccharides from human milk - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid structural characterization of human milk oligosaccharides and distinction of their isomers using trapped ion mobility spectrometry time‐of‐flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Throughput Extraction of Human Milk Oligosaccharides to Allow Studies on Larger Cohorts – Lebrilla League [lebrilla.faculty.ucdavis.edu]
- 6. benthamopen.com [benthamopen.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isolation of Milk Oligosaccharides using Solid-Phase Extraction [benthamopenarchives.com]
- 10. Process for efficient purification of neutral human milk oligosaccharides (HMOs) from microbial fermentation - Patent 2896628 [data.epo.org]
- 11. WO2019063757A1 - Process for the purification of a neutral human milk oligosaccharide (hmo) from microbial fermentation - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. The current manufacturing process and business development of human milk oligosaccharide products [glycoforum.gr.jp]
- 14. Purification of human milk oligosaccharides obtained from fermentative processes via crystallization from water or aqueous mixtures on industrial scale [morressier.com]
- 15. US20230391814A1 - Process for the purification of an acidic human milk oligosaccharide from fermentation broth - Google Patents [patents.google.com]
Biosynthesis pathways of complex N-glycans in eukaryotes
A Comprehensive Technical Guide to the Biosynthesis Pathways of Complex N-Glycans in Eukaryotes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the core biosynthetic pathways of complex N-glycans in eukaryotic cells. It details the enzymatic processes, cellular compartmentalization, and regulatory mechanisms that govern the synthesis of these vital post-translational modifications. The content is structured to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways.
Introduction to N-Linked Glycosylation
N-linked glycosylation is a fundamental and highly conserved post-translational modification process in eukaryotes, where a complex carbohydrate structure, known as a glycan, is attached to the amide nitrogen of an asparagine (Asn) residue within a nascent polypeptide chain.[1] This process is critical for a wide range of biological functions, including protein folding and quality control, protein stability and solubility, cell-cell adhesion, and immune recognition.[2][3] The biosynthesis of N-glycans is a spatially and temporally regulated process that begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus, involving a series of enzymatic reactions catalyzed by glycosidases and glycosyltransferases.[1][4] The structural diversity of N-glycans arises from the differential processing of a common lipid-linked oligosaccharide precursor, leading to three main classes of N-glycans: high-mannose, hybrid, and complex types.[5]
The N-Glycan Biosynthesis Pathway
The biosynthesis of complex N-glycans can be broadly divided into three key stages:
-
Assembly of the Lipid-Linked Oligosaccharide (LLO) Precursor in the Endoplasmic Reticulum: The process is initiated on the cytosolic face of the ER membrane with the synthesis of a dolichol-phosphate-linked precursor oligosaccharide.[1] This involves the sequential addition of two N-acetylglucosamine (GlcNAc) and five mannose (Man) residues.[6] The lipid-linked intermediate is then flipped into the ER lumen, where it is further elongated by the addition of four more mannose residues and three terminal glucose (Glc) residues, forming the final Glc₃Man₉GlcNAc₂-PP-dolichol precursor.[7]
-
En Bloc Transfer to Nascent Polypeptides: The fully assembled oligosaccharide precursor is transferred en bloc from the dolichol pyrophosphate carrier to a specific asparagine residue within the consensus sequence Asn-X-Ser/Thr (where X can be any amino acid except proline) of a newly synthesized polypeptide chain.[5][8] This crucial step is catalyzed by the oligosaccharyltransferase (OST) complex.[5]
-
Processing and Maturation in the Endoplasmic Reticulum and Golgi Apparatus: Following its transfer to the protein, the N-glycan undergoes extensive processing. In the ER, the three terminal glucose residues and one mannose residue are removed by glucosidases I and II, and ER α-mannosidase I, respectively.[7] This trimming is a key step in the quality control of protein folding.[3] The glycoprotein (B1211001) is then transported to the Golgi apparatus, where a series of mannosidases and glycosyltransferases in the cis-, medial-, and trans-Golgi cisternae further modify the glycan structure to generate high-mannose, hybrid, or complex N-glycans.[4] The formation of complex N-glycans involves the removal of more mannose residues and the sequential addition of GlcNAc, galactose (Gal), sialic acid (SA), and fucose (Fuc) residues.[9]
Visualizing the Core N-Glycan Biosynthesis Pathway
Quantitative Data in N-Glycan Biosynthesis
The efficiency and outcome of N-glycan biosynthesis are influenced by various quantitative parameters, including the kinetic properties of the enzymes involved and the concentration of donor substrates.
| Enzyme | Substrate | Km (mM) | Vmax (units/mg) | Organism/Cell Type | Reference |
| N-acetylglucosaminyltransferase V (GnT-V) | UDP-GlcNAc | > 1.0 | Not specified | Mouse B16 melanoma cells | [10] |
| Endo-α-mannosidase (BtGH99) | Glc-ManF | 0.23 ± 0.02 | 1.3 ± 0.02 min⁻¹ | Bacteroides thetaiotaomicron | [7] |
| Endo-α-mannosidase (BxGH99) | Glc-ManF | 0.44 ± 0.04 | 2.0 ± 0.05 min⁻¹ | Bacteroides xylanisolvens | [7] |
| Metabolite | Concentration | Cellular Compartment | Cell Type | Reference |
| UDP-GlcNAc | ~100 µM | Intracellular | General | [10] |
| UDP-GlcNAc | < 1 mM | Intra-Golgi (estimated) | General | [10] |
| UDP-GlcNAc | 0.50 ± 0.07 µmoles/g dry cells | Whole cell | HeLa cells | [11] |
Experimental Protocols for N-Glycan Analysis
Mass Spectrometry-Based N-Glycan Profiling and Sequencing
Mass spectrometry (MS) is a powerful tool for the detailed structural characterization of N-glycans.
Objective: To determine the composition and sequence of N-glycans released from a glycoprotein.
Methodology:
-
N-Glycan Release:
-
Denature the glycoprotein sample (e.g., 20 µg) by heating at 90°C for 3 minutes in the presence of a denaturant (e.g., 2 µL of Gly-X Denaturant).[12]
-
Add Peptide-N-Glycosidase F (PNGase F) to the denatured protein and incubate at 50°C for 5 minutes to release the N-glycans.[12][13] For plant or insect glycoproteins containing core α1,3-fucose, PNGase A should be used.[2]
-
-
Labeling of Released N-Glycans (Optional but Recommended for LC-MS):
-
Label the released glycans with a fluorescent dye such as 2-aminobenzamide (B116534) (2-AB) or procainamide (B1213733) to enhance detection sensitivity in subsequent liquid chromatography (LC) and MS analysis.[2][14]
-
For 2-AB labeling, incubate the dried glycans with a 2-AB labeling solution at 65°C for 3 hours.[15][16]
-
-
Purification of Labeled N-Glycans:
-
LC-MS/MS Analysis:
Lectin Microarray Analysis of Glycosylation Profiles
Lectin microarrays provide a high-throughput method for profiling the glycan structures present on glycoproteins.
Objective: To obtain a fingerprint of the glycan profile of a glycoprotein sample.
Methodology:
-
Sample Preparation:
-
Lectin Microarray Incubation:
-
Apply the fluorescently labeled glycoprotein to a lectin microarray slide, which has a panel of different lectins with known carbohydrate-binding specificities immobilized on its surface.[9]
-
Incubate the slide to allow the glycoproteins to bind to the lectins.
-
-
Data Acquisition and Analysis:
In Vitro Glycosyltransferase Activity Assay
This assay is used to measure the activity of a specific glycosyltransferase.
Objective: To quantify the enzymatic activity of a glycosyltransferase.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing the purified glycosyltransferase, a suitable acceptor substrate, and the corresponding nucleotide-sugar donor (e.g., UDP-GlcNAc for a GlcNAc transferase).[6][19] The inclusion of a radiolabeled or fluorescently tagged donor substrate can facilitate product detection.
-
For many glycosyltransferases, a bioluminescent assay that detects the release of UDP can be used.[20]
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature and for a sufficient duration to allow for product formation.[19]
-
-
Product Detection and Quantification:
-
Stop the reaction and separate the product from the unreacted substrates using methods such as chromatography or electrophoresis.
-
Quantify the amount of product formed to determine the enzyme's activity.[21]
-
Experimental Workflow for N-Glycan Analysis
Regulation of Complex N-Glycan Biosynthesis
The biosynthesis of complex N-glycans is tightly regulated at multiple levels to ensure the correct glycosylation of proteins.
-
Substrate Availability: The concentrations of nucleotide-sugar donors in the Golgi are a key regulatory factor.[10] For example, the activity of GnT-V is highly dependent on the concentration of UDP-GlcNAc.[10]
-
Enzyme Expression and Localization: The expression of glycosyltransferase genes is often tissue-specific and developmentally regulated.[1] The precise localization of these enzymes within the different cisternae of the Golgi apparatus also plays a crucial role in determining the final glycan structure.[4]
-
Competition and Substrate Specificity: Different glycosyltransferases can compete for the same acceptor substrates, and their specificities for particular glycan structures influence the branching and terminal modifications of the N-glycans.[1]
Conclusion
The biosynthesis of complex N-glycans is a highly orchestrated and essential cellular process. Understanding the intricacies of this pathway, from the initial assembly of the precursor oligosaccharide to the final modifications in the Golgi, is crucial for advancements in cell biology, biotechnology, and drug development. The methodologies outlined in this guide provide a robust framework for the detailed analysis of N-glycan structures, which will continue to be a critical aspect of glycoprotein characterization and engineering.
References
- 1. Glycosyltransferases - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aspariaglycomics.com [aspariaglycomics.com]
- 3. HPLC Analysis of Glycans [sigmaaldrich.com]
- 4. Quantitative N-Glycan Profiling of Therapeutic Monoclonal Antibodies Performed by Middle-Up Level HILIC-HRMS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycan profiling by lectin microarray - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro glycosyltransferase activity assay [bio-protocol.org]
- 7. pnas.org [pnas.org]
- 8. The use of lectin microarray for assessing glycosylation of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lectin Microarray Assay - Creative Proteomics [creative-proteomics.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Enzymatic analysis of UDP-N-acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Sample Prep Tech Tip: N-linked Glycans | Phenomenex [phenomenex.com]
- 14. zenodo.org [zenodo.org]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. Protocol for automated N-glycan sequencing using mass spectrometry and computer-assisted intelligent fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dspace.library.uu.nl [dspace.library.uu.nl]
- 19. In vitro Assay of the Glycosyltransferase Activity of a Heterologously Expressed Plant Protein [bio-protocol.org]
- 20. worldwide.promega.com [worldwide.promega.com]
- 21. Methods for Determining Glycosyltransferase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Disialyloctasaccharide (Disialyllacto-N-tetraose): Natural Abundance, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disialyloctasaccharide, more specifically known in scientific literature as Disialyllacto-N-tetraose (DSLNT), is a complex acidic oligosaccharide that is a significant component of human milk oligosaccharides (HMOs).[1][2][3] As a member of the sialylated HMOs, DSLNT is gaining considerable attention for its potential therapeutic applications, particularly in infant health. This technical guide provides a comprehensive overview of the natural sources and abundance of DSLNT, detailed experimental protocols for its analysis, and an exploration of its biological roles, including its influence on cellular signaling pathways.
Natural Sources and Abundance of this compound (DSLNT)
The primary natural source of DSLNT is mammalian milk, with the highest concentrations found in human milk.[1] Its presence and concentration can vary depending on several factors, including the stage of lactation and individual maternal differences.[1][2] Bovine milk and colostrum also contain DSLNT, though generally at lower concentrations compared to human milk.[1][4]
Quantitative Data on DSLNT Abundance
The following table summarizes the reported concentrations of DSLNT in various natural sources.
| Natural Source | Sample Type | Concentration of DSLNT | Reference |
| Human Milk | Colostrum | 0.36 ± 0.14 g/L | [1] |
| Mature Milk (42 days postpartum) | 0.19 ± 0.07 g/L | [1] | |
| Preterm Milk | Highly variable, decreases with postnatal age | [2] | |
| Bovine Milk | Colostrum | Present, higher in first lactation cows | [4] |
| Mature Milk | 4 mg/L (as disialyl lactose) | [5] |
Experimental Protocols
The accurate quantification and isolation of DSLNT from complex biological matrices like milk require sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a commonly employed method.[6][7]
Isolation and Purification of DSLNT from Milk
This protocol outlines a general workflow for the extraction and purification of DSLNT from milk samples.
Objective: To isolate and purify DSLNT from other milk components.
Methodology:
-
Defatting: Centrifuge the milk sample to separate the cream layer. Remove the fat layer.
-
Protein Precipitation: Acidify the skimmed milk to precipitate caseins. Centrifuge and collect the whey (supernatant).
-
Lactose (B1674315) Removal: Use gel filtration chromatography to separate oligosaccharides from lactose and other small molecules.
-
Anion-Exchange Chromatography: Separate acidic oligosaccharides, including DSLNT, from neutral oligosaccharides based on their charge.
-
Further Purification: Employ additional chromatographic steps, such as size-exclusion or graphitized carbon chromatography, to achieve high purity of DSLNT.
Quantification of DSLNT by HPLC-MS/MS
This protocol describes a method for the quantitative analysis of DSLNT.
Objective: To accurately measure the concentration of DSLNT in a prepared sample.
Instrumentation: High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS).
Methodology:
-
Sample Preparation: The purified oligosaccharide fraction is typically derivatized with a fluorescent tag (e.g., 2-aminobenzamide) to enhance detection.[8]
-
Chromatographic Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like oligosaccharides.[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) is used for elution.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for sialylated oligosaccharides.[6]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying specific molecules. The specific precursor-to-product ion transitions for DSLNT are monitored.
-
-
Quantification: A calibration curve is generated using a certified DSLNT standard to determine the concentration in the samples.
Signaling Pathways and Biological Roles
Recent research has highlighted the significant role of DSLNT in protecting against necrotizing enterocolitis (NEC), a serious inflammatory bowel disease affecting premature infants.[1][2][3][9] DSLNT is believed to exert its protective effects by modulating intestinal barrier function and inflammatory responses.
DSLNT-Mediated Protection of Intestinal Barrier Integrity
One proposed mechanism involves the stabilization of the intestinal epithelial barrier. The following diagram illustrates a potential signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Disialyllacto-N-Tetraose (DSLNT) Content in Milk From Mothers of Preterm Infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. t-stor.teagasc.ie [t-stor.teagasc.ie]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Human milk oligosaccharide DSLNT and gut microbiome in preterm infants predicts necrotising enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of human milk oligosaccharides in faecal matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of Disialyloctasaccharide in Cell-Cell Recognition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell-cell recognition is a fundamental biological process governing tissue development, immune surveillance, and intercellular communication. Glycans, complex carbohydrate structures decorating the cell surface, are key mediators of these interactions. This technical guide provides an in-depth exploration of the function of disialyloctasaccharide, a complex glycan, in cell-cell recognition. We delve into its structural characteristics, its role as a high-affinity ligand for Siglec-7, and the subsequent intracellular signaling cascade that modulates immune cell function. This document summarizes quantitative binding data, provides detailed experimental protocols for studying these interactions, and presents visual representations of the key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound and Cell-Cell Recognition
Disialyloctasaccharides are complex glycans characterized by the presence of two sialic acid residues. These intricate structures are often found as terminal motifs on glycoproteins and glycolipids embedded in the cell membrane. Their strategic location on the cell surface positions them as critical players in mediating interactions with the extracellular environment and neighboring cells.
One of the most well-characterized functions of this compound is its role as a ligand for Sialic acid-binding immunoglobulin-like lectins (Siglecs). Siglecs are a family of I-type lectins predominantly expressed on immune cells that recognize sialylated glycans and modulate immune responses.[1][2][3] This interaction forms a crucial axis in immune regulation and is increasingly implicated in pathological conditions such as cancer and autoimmune diseases.
The this compound-Siglec-7 Interaction
A key receptor for this compound is Siglec-7, an inhibitory receptor primarily expressed on natural killer (NK) cells, monocytes, and a subset of T cells.[4][5] The binding of this compound-containing structures, such as the ganglioside GD3, to Siglec-7 initiates an intracellular signaling cascade that ultimately dampens the cytotoxic activity of NK cells.[1][6] This inhibitory mechanism is exploited by some cancer cells, which upregulate the expression of disialylated glycans on their surface to evade immune surveillance.[6][7]
Structural Basis of Recognition
The specific recognition of disialyl motifs by Siglec-7 is conferred by the unique architecture of its ligand-binding domain. High-resolution crystal structures have revealed that the preference for α2,8-linked disialic acids likely resides in the variable C-C' loop of the Siglec-7 protein.[8][9] This structural feature allows for specific and high-affinity binding to disialylated structures, distinguishing it from other members of the Siglec family.
Quantitative Analysis of this compound-Siglec-7 Binding
The affinity of the interaction between this compound and Siglec-7 is a critical determinant of its biological function. Various biophysical techniques, most notably glycan microarrays and surface plasmon resonance (SPR), have been employed to quantify these binding events. The dissociation constant (Kd) is a key parameter used to describe the strength of this interaction, with lower Kd values indicating higher affinity.
| Glycan Ligand | Siglec-7 Binding Affinity (Kd) | Experimental Method | Reference |
| GD3 (disialyl ganglioside) | ~100 µM | Glycan Microarray | [6][7] |
| α6α3DSGb4 | High Affinity (qualitative) | Glycan Microarray | [10] |
| DSGb5 | Low Affinity (qualitative) | Glycan Microarray | [10] |
| Sialyl-T antigen (disialyl) | High Affinity (qualitative) | Gene Knockout/Cell Binding | [6] |
Note: The exact Kd values can vary depending on the experimental setup, including the specific form of the glycan and the Siglec-7 construct used.
Signaling Pathway of Siglec-7 Engagement
The binding of a this compound ligand to Siglec-7 on the surface of an immune cell, such as a Natural Killer (NK) cell, triggers a cascade of intracellular events that lead to the inhibition of the cell's cytotoxic functions. This signaling pathway is initiated by the phosphorylation of Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) in the cytoplasmic tail of Siglec-7.
Caption: Siglec-7 inhibitory signaling pathway upon ligand binding.
Upon engagement with its this compound ligand, the ITIMs within the cytoplasmic tail of Siglec-7 are phosphorylated by Src family kinases.[3][11][12] These phosphorylated ITIMs then serve as docking sites for the recruitment of SH2 domain-containing protein tyrosine phosphatases, primarily SHP-1 and SHP-2.[11][12] These phosphatases subsequently dephosphorylate key downstream signaling molecules of activating receptor pathways, such as ZAP-70 and SLP-76, thereby attenuating the activating signals and inhibiting the cytotoxic functions of the NK cell.[13]
Biosynthesis of Disialylated Glycans
The biosynthesis of disialylated structures, such as the disialyl-T antigen, is a multi-step enzymatic process that occurs within the Golgi apparatus. It involves the sequential action of specific glycosyltransferases. The expression and activity of these enzymes are tightly regulated and can be altered in disease states like cancer.
Caption: Simplified biosynthesis pathway of the Disialyl-T antigen.
The synthesis of the disialyl-T antigen (Neu5Acα2-3Galβ1-3[Neu5Acα2-6]GalNAcα1-), a known ligand for Siglec-7, begins with the Tn antigen. The enzyme Core 1 β3-galactosyltransferase (C1GALT1) adds a galactose residue to form the Core 1 structure (T antigen). Subsequently, ST3GAL1 adds a sialic acid residue in an α2-3 linkage to the galactose. Finally, the sialyltransferase ST6GALNAC4 adds a second sialic acid in an α2-6 linkage to the GalNAc residue, completing the disialyl-T structure.[9][14][15][16] The differential expression of these sialyltransferases can lead to the aberrant expression of disialylated ligands on cancer cells.[14]
Experimental Protocols
Glycan Microarray Analysis of Siglec-7 Binding
Glycan microarrays are a powerful high-throughput tool for screening the binding specificity of glycan-binding proteins like Siglecs against a large library of diverse glycan structures.
Caption: Workflow for a typical glycan microarray experiment.
Materials:
-
Glycan microarray slide
-
Recombinant Siglec-7-Fc fusion protein
-
Fluorescently labeled anti-human Fc antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microarray scanner
Protocol:
-
Slide Preparation: Allow the glycan microarray slide to equilibrate to room temperature.
-
Blocking: Block the slide with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Primary Incubation: Incubate the slide with a solution of Siglec-7-Fc fusion protein (e.g., 10 µg/mL in blocking buffer) for 1-2 hours at room temperature in a humidified chamber.[17]
-
Washing: Wash the slide extensively with wash buffer to remove unbound protein.
-
Secondary Incubation: Incubate the slide with a fluorescently labeled anti-human Fc antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Final Washing: Wash the slide again with wash buffer and then with distilled water to remove salts.
-
Scanning: Dry the slide by centrifugation or under a gentle stream of nitrogen and scan using a microarray scanner at the appropriate wavelength for the fluorophore.
-
Data Analysis: Quantify the fluorescence intensity of each spot. The intensity is proportional to the amount of bound Siglec-7, indicating the binding affinity for the corresponding glycan.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic parameters such as association (ka) and dissociation (kd) rates, in addition to the equilibrium dissociation constant (Kd).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant Siglec-7
-
Purified this compound or related glycans
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the Siglec-7 protein solution over the activated surface to covalently couple it via amine groups. The amount of immobilized protein should be optimized.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Injection:
-
Inject a series of concentrations of the this compound solution over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the glycan to the immobilized Siglec-7.
-
-
Dissociation:
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the glycan from Siglec-7.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
NK Cell Cytotoxicity Assay
This assay measures the ability of NK cells to kill target cells and how this is affected by the presence of Siglec-7 ligands like this compound on the target cell surface.
Materials:
-
Effector cells: Human NK cells (e.g., primary NK cells or NK-92 cell line)
-
Target cells: A cell line that either endogenously expresses or is engineered to express this compound (e.g., K562 cells).
-
Cytotoxicity detection reagent (e.g., Calcein-AM, LDH release assay kit)
-
Cell culture medium
-
96-well plate
Protocol:
-
Target Cell Preparation:
-
Label the target cells with a fluorescent dye like Calcein-AM, which is retained by live cells.
-
Alternatively, prepare for an LDH release assay, which measures a cytosolic enzyme released from lysed cells.
-
-
Co-culture:
-
Plate the labeled target cells in a 96-well plate.
-
Add the NK effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Include control wells with target cells alone (spontaneous release) and target cells with a lysis agent (maximum release).
-
-
Incubation: Incubate the plate for a defined period (e.g., 4 hours) at 37°C to allow for cell killing.
-
Detection:
-
Calcein-AM: Measure the remaining fluorescence in the wells. A decrease in fluorescence corresponds to an increase in cell lysis.
-
LDH Assay: Collect the supernatant and measure LDH activity according to the manufacturer's instructions. An increase in LDH activity corresponds to an increase in cell lysis.
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
To assess the role of Siglec-7, the assay can be performed in the presence of a Siglec-7 blocking antibody. A reversal of cytotoxicity inhibition would indicate that the interaction is Siglec-7 dependent.[19][20][21][22]
-
Conclusion
This compound plays a pivotal role in cell-cell recognition, particularly in the context of immune regulation through its interaction with the inhibitory receptor Siglec-7. The high-affinity binding of disialylated glycans on target cells to Siglec-7 on NK cells triggers an inhibitory signaling cascade, providing a mechanism for immune evasion, notably in cancer. A thorough understanding of the structural basis of this interaction, its quantitative parameters, and the downstream signaling events is crucial for the development of novel therapeutic strategies. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this important biological axis and explore its potential as a target for immunotherapies. By modulating the this compound-Siglec-7 interaction, it may be possible to enhance the anti-tumor activity of the innate immune system.
References
- 1. zbiotech.com [zbiotech.com]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. Frontiers | Siglec Signaling in the Tumor Microenvironment [frontiersin.org]
- 4. Siglec-7 - Glycopedia [glycopedia.eu]
- 5. researchgate.net [researchgate.net]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. Glycan profiling by lectin microarray - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | The (Sialyl) Tn antigen: Contributions to immunosuppression in gastrointestinal cancers [frontiersin.org]
- 10. Modulation of Siglec-7 Signaling Via In Situ-Created High-Affinity cis-Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The Distinct Roles of Sialyltransferases in Cancer Biology and Onco-Immunology [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. cores.emory.edu [cores.emory.edu]
- 17. nicoyalife.com [nicoyalife.com]
- 18. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. stemcell.com [stemcell.com]
- 20. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ADCC Protocol using BioIVT Cryopreserved NK Effector Cells [sigmaaldrich.com]
The Intricate Relationship Between α,2,6-Sialylglycans and Sialylglycopeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that profoundly influences a vast array of biological processes. Among the diverse array of glycan structures, those terminating with sialic acid, a nine-carbon backbone sugar, play pivotal roles in cell-cell recognition, signaling, and immune responses. The specific linkage of this terminal sialic acid residue dictates its biological function. This technical guide provides an in-depth exploration of the relationship between α,2,6-sialylglycans and their parent sialylglycopeptides, focusing on the synthesis, analysis, and functional implications of this specific sialylation.
An α,2,6-sialylglycan refers to a glycan chain where a sialic acid molecule is attached to a galactose (Gal) residue via an α,2,6-glycosidic bond. A sialylglycopeptide (B573236) is a peptide or protein that has one or more of these sialylated glycan chains attached. The enzyme responsible for creating this specific linkage is the β-galactoside α-2,6-sialyltransferase I (ST6Gal-I). The presence and abundance of α,2,6-sialylglycans on glycoproteins can dramatically alter their function, impacting everything from receptor activation to cell adhesion and disease progression.
Core Concepts: Structure and Biosynthesis
The fundamental relationship between an α,2,6-sialylglycan and a sialylglycopeptide is that of a constituent part to a whole. The α,2,6-sialylglycan is the terminal modification on the glycan moiety of the sialylglycopeptide.
Biosynthesis Pathway:
The synthesis of α,2,6-sialylated glycoproteins occurs in the Golgi apparatus. The process is initiated by the availability of the donor substrate, CMP-sialic acid, and an acceptor substrate, which is a glycoprotein (B1211001) with a terminal galactose residue on its N-glycan or O-glycan chains. The enzyme ST6Gal-I then catalyzes the transfer of sialic acid from CMP-sialic acid to the galactose residue.
Quantitative Data
The interaction of α,2,6-sialylglycopeptides with other molecules, and the activity of the enzymes that synthesize them, can be quantified. This data is crucial for understanding the biological significance of this modification and for the development of targeted therapeutics.
Enzyme Kinetics of ST6Gal-I
The efficiency of ST6Gal-I in sialylating various acceptor substrates can be determined by measuring its kinetic parameters, the Michaelis constant (Km) and the catalytic constant (kcat).
| Acceptor Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| Asialo-α1-acid glycoprotein | 0.25 | 0.18 | 0.72 |
| Asialofetuin | 0.40 | 0.15 | 0.38 |
| Lacto-N-neotetraose | 1.2 | 0.09 | 0.075 |
| Lacto-N-tetraose | 2.5 | 0.05 | 0.02 |
Note: Kinetic parameters can vary depending on the specific experimental conditions, such as pH, temperature, and the source of the enzyme.
Binding Affinities of α,2,6-Sialylglycopeptides
The α,2,6-sialyl motif is a recognition determinant for various lectins and antibodies. The strength of these interactions is quantified by the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.
| Lectin/Antibody | Ligand | Kd (μM) |
| Sambucus nigra agglutinin (SNA) | Sialyl(α2,6)lactose | 2.5 |
| Siglec-2 (CD22) | α2,6-sialyllactose | 100-200[1] |
| Anti-Sialyl-Tn mAb (B72.3) | Sialyl-Tn | 0.1 |
Altered α,2,6-Sialylation in Disease
Quantitative mass spectrometry and other analytical techniques have revealed significant changes in the levels of α,2,6-sialylation in various diseases, highlighting its potential as a biomarker and therapeutic target.
| Disease | Tissue/Fluid | Change in α,2,6-Sialylation |
| Colorectal Cancer | Tumor Tissue | Increased |
| Ovarian Cancer | Serum | Increased |
| Breast Cancer | Tumor Tissue | Increased |
| Ulcerative Colitis | Colon Tissue | Increased |
| Neurodegenerative Diseases | Brain Tissue | Altered |
Experimental Protocols
Sialyltransferase Activity Assay
This protocol outlines a common method for measuring the activity of ST6Gal-I using a radiolabeled donor substrate.
Materials:
-
Enzyme source (e.g., purified ST6Gal-I or cell lysate)
-
Acceptor glycoprotein (e.g., asialofetuin)
-
CMP-[14C]-Sialic Acid (radiolabeled donor substrate)
-
Reaction buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl2)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acceptor glycoprotein, and enzyme source.
-
Initiate the reaction by adding CMP-[14C]-Sialic Acid.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA) to precipitate the glycoprotein.
-
Filter the mixture through a glass fiber filter to capture the radiolabeled glycoprotein.
-
Wash the filter extensively with 5% TCA to remove unincorporated CMP-[14C]-Sialic Acid.
-
Place the filter in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of incorporated radiolabel over time.
Workflow Diagram:
Glycopeptide Enrichment for Mass Spectrometry
Analyzing sialylglycopeptides by mass spectrometry often requires their enrichment from complex biological samples to improve detection sensitivity.
Method: Filter-Aided N-Glycan Separation (FANGS)
This method is suitable for the release and isolation of N-glycans from glycoproteins in cell lysates.[2][3][4][5][6]
Materials:
-
Cell lysate
-
SDS solubilization buffer
-
Urea (B33335) solution (8 M)
-
Iodoacetamide (IAA)
-
Ammonium (B1175870) bicarbonate buffer (50 mM)
-
PNGase F enzyme
-
Ultrafiltration spin device (e.g., 30 kDa MWCO)
Procedure:
-
Solubilize cells in SDS buffer and heat to denature proteins.
-
Add the lysate to the ultrafiltration device and centrifuge to remove SDS and exchange with urea solution.
-
Reduce and alkylate the proteins on the filter with DTT and IAA.
-
Wash the filter with ammonium bicarbonate buffer to remove urea and IAA.
-
Add PNGase F to the filter and incubate to release N-glycans.
-
Centrifuge the device to collect the released N-glycans in the filtrate.
-
The collected N-glycans can then be further purified and analyzed by mass spectrometry.
Workflow Diagram:
Sialic Acid Linkage Analysis by GC-MS
Determining the specific linkage of sialic acid (e.g., α,2,3 vs. α,2,6) is crucial for functional studies. Gas chromatography-mass spectrometry (GC-MS) of partially methylated alditol acetates (PMAAs) is a classic and reliable method.
Procedure:
-
Permethylation: The purified glycan is treated with methyl iodide in the presence of a strong base to methylate all free hydroxyl groups.
-
Hydrolysis: The permethylated glycan is hydrolyzed with acid to break the glycosidic bonds, exposing hydroxyl groups at the original linkage positions.
-
Reduction: The resulting monosaccharides are reduced with sodium borodeuteride to convert them to alditols. The use of a deuterated reagent helps to identify the anomeric carbon.
-
Acetylation: The newly formed hydroxyl groups (from the original linkages) are acetylated with acetic anhydride.
-
GC-MS Analysis: The resulting PMAAs are volatile and can be separated by gas chromatography and identified by their characteristic fragmentation patterns in the mass spectrometer.
Signaling Pathways Modulated by α,2,6-Sialylation
The addition of α,2,6-sialic acid to cell surface receptors can significantly impact their function and downstream signaling cascades.
EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation and survival. α,2,6-sialylation of EGFR by ST6Gal-I has been shown to promote its dimerization and activation, leading to enhanced downstream signaling through pathways like PI3K/Akt and Ras/MAPK, and contributing to therapeutic resistance.[7][8][9][10][11]
Integrin Signaling
Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM). α,2,6-sialylation of integrins, such as β1 integrin, can modulate their interaction with ECM components and affect downstream signaling through focal adhesion kinase (FAK) and Rho GTPases, thereby influencing cell migration and invasion.[12][13][14]
Conclusion
The relationship between α,2,6-sialylglycans and sialylglycopeptides is a cornerstone of glycobiology, with profound implications for cellular function and disease. Understanding the nuances of this relationship, from the enzymatic machinery of its creation to its impact on complex signaling networks, is paramount for researchers and drug development professionals. The quantitative data, detailed protocols, and pathway diagrams presented in this guide offer a comprehensive resource for investigating the role of α,2,6-sialylation in health and disease, and for the development of novel diagnostic and therapeutic strategies targeting this critical post-translational modification.
References
- 1. researchgate.net [researchgate.net]
- 2. Filter-Aided N-Glycan Separation (FANGS): A Convenient Sample Preparation Method for Mass Spectrometric N-Glycan Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Filter-aided N-glycan separation (FANGS): a convenient sample preparation method for mass spectrometric N-glycan profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. usherbrooke.ca [usherbrooke.ca]
- 6. researchgate.net [researchgate.net]
- 7. Sialylation of EGFR by ST6GAL1 induces receptor activation and modulates trafficking dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sialylation of EGFR by the ST6Gal-I sialyltransferase promotes EGFR activation and resistance to gefitinib-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sialylation of EGFR by the ST6Gal-I sialyltransferase promotes EGFR activation and resistance to gefitinib-mediated cell death | springermedizin.de [springermedizin.de]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | ST6Gal1: Oncogenic signaling pathways and targets [frontiersin.org]
- 12. Increasing the α 2, 6 Sialylation of Glycoproteins May Contribute to Metastatic Spread and Therapeutic Resistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of alpha 2,6 Sialylation on Integrin-mediated Adhesion of Breast Cancer Cells to Fibronectin and Collagen IV - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of alpha 2,6 sialylation on integrin-mediated adhesion of breast cancer cells to fibronectin and collagen IV - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Immunomodulatory Landscape of Sialylated HMOs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Milk Oligosaccharides (HMOs) are a complex group of glycans that represent the third most abundant solid component of human milk, following lactose (B1674315) and lipids. Among these, sialylated HMOs, which are characterized by the presence of sialic acid, are gaining significant attention for their potent immunomodulatory activities. These molecules, including prominent members like 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL), play a crucial role in shaping the infant's immune system and hold therapeutic potential for a variety of inflammatory and autoimmune conditions in adults. This technical guide provides an in-depth overview of the immunomodulatory landscape of sialylated HMOs, focusing on their mechanisms of action, relevant quantitative data, detailed experimental protocols, and key signaling pathways.
Mechanisms of Immunomodulation
Sialylated HMOs exert their immunomodulatory effects through various mechanisms, including direct interaction with immune cells and modulation of intracellular signaling cascades.
Anti-inflammatory Effects on Macrophages and Monocytes:
Sialylated HMOs, particularly 3'-SL, have demonstrated significant anti-inflammatory effects on key innate immune cells like macrophages and monocytes. In various cell line models (murine RAW 264.7 and human THP-1) and in primary bone marrow-derived macrophages (BMDMs), 3'-SL has been shown to decrease the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) following stimulation with lipopolysaccharide (LPS).
Modulation of Dendritic Cell and T Cell Responses:
The influence of sialylated HMOs extends to the adaptive immune system. While some studies suggest that certain sialylated HMOs do not directly modulate human dendritic cell (DC) differentiation or maturation, others indicate they can influence DC cytokine production, which in turn can shape T-cell polarization towards Th1, Th17, and regulatory T cell (Treg) responses. For instance, both 3'-SL and 6'-SL have been observed to increase the secretion of IL-10 by LPS-activated monocyte-derived dendritic cells.
Interaction with Sialic Acid-Binding Immunoglobulin-like Lectins (Siglecs):
A key mechanism underlying the immunomodulatory function of sialylated HMOs is their interaction with Siglecs, a family of I-type lectins expressed on the surface of most immune cells. By binding to inhibitory Siglecs (which contain intracellular immunoreceptor tyrosine-based inhibitory motifs or ITIMs), sialylated HMOs can dampen immune responses and promote a state of tolerance.
Quantitative Data on Immunomodulatory Effects
The following tables summarize quantitative data from key studies investigating the effects of sialylated HMOs on cytokine production.
Table 1: Effect of 3'-Sialyllactose (3'-SL) on Pro-inflammatory Cytokine Secretion by LPS-stimulated Macrophages
| Cell Type | Stimulant | 3'-SL Concentration | Cytokine | Percent Reduction (compared to LPS alone) | Reference |
| Murine BMDMs | LPS | 100 µg/mL | IL-1β | Significant reduction | |
| Murine BMDMs | LPS | 100 µg/mL | IL-6 | Significant reduction | |
| Murine BMDMs | LPS | 100 µg/mL | TNF-α | Significant reduction | |
| Human Monocytes | LPS | Not specified | IL-1β | Significant reduction | |
| Human Monocytes | LPS | Not specified | IL-6 | Significant reduction | |
| Human Monocytes | LPS | Not specified | TNF-α | Significant reduction |
Table 2: Differential Effects of Sialylated HMOs on Cytokine Secretion by LPS-activated Monocyte-Derived Dendritic Cells (moDCs)
| HMO | Concentration | Cytokine | Change in Secretion (compared to LPS alone) | Reference |
| 3'-SL | Not specified | IL-6 | Marked Increase | |
| 6'-SL | Not specified | IL-6 | Marked Increase | |
| 3'-SL | Not specified | IL-10 | Significant Rise | |
| 6'-SL | Not specified | IL-10 | Significant Rise | |
| 3'-SL | Not specified | IL-12p70 | Marked Increase | |
| 6'-SL | Not specified | IL-12p70 | Marked Increase | |
| 3'-SL | Not specified | TNF-α | Marked Increase | |
| 6'-SL | Not specified | TNF-α | Marked Increase |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the immunomodulatory properties of sialylated HMOs.
1. Cell Culture and Macrophage Differentiation
-
Cell Lines: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used.
-
Culture Medium: Cells are typically cultured in DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
THP-1 Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, they are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48-72 hours.
2. In Vitro Macrophage Stimulation Assay
-
HMO Preparation: A critical initial step is the removal of any potential endotoxin (B1171834) (LPS) contamination from commercial sialylated HMO preparations. This can be achieved using methods like Triton X-114 phase separation.
-
Cell Plating: Differentiated macrophages are seeded in 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with varying concentrations of LPS-free sialylated HMOs for 1-2 hours before stimulation with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours).
-
Supernatant Collection: After incubation, the cell culture supernatants are collected and stored at -80°C for cytokine analysis.
3. Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., IL-1β, IL-6, TNF-α, IL-10) in the collected cell culture supernatants.
-
Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate solution, and finally a stop solution. The optical density is then measured using a microplate reader.
4. Western Blot Analysis for Signaling Pathway Components
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated and total forms of NF-κB p65, IκBα, Akt, p38) overnight at 4°C. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
Sialylated HMOs modulate several key signaling pathways involved in the inflammatory response. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow.
1. Toll-like Receptor 4 (TLR4) Signaling Pathway and its Modulation by Sialylated HMOs
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the innate immune system through the TLR4 signaling cascade. Some studies suggest that sialylated HMOs can inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Caption: TLR4 signaling pathway and its inhibition by sialylated HMOs.
2. 6'-Sialyllactose (6'-SL) Modulation of Inflammatory and Oxidative Stress Pathways
Recent studies indicate that 6'-SL can mitigate LPS-induced inflammation by modulating the p38 MAPK, Akt, and Nrf2 signaling pathways. This involves the attenuation of pro-inflammatory signaling and the enhancement of antioxidant responses.
Caption: 6'-SL modulates inflammatory and oxidative stress pathways.
3. Experimental Workflow for Investigating Immunomodulatory Effects of Sialylated HMOs
The following diagram outlines a typical experimental workflow for assessing the impact of sialylated HMOs on immune cells.
Caption: Experimental workflow for studying sHMO immunomodulation.
Conclusion
Sialylated HMOs represent a promising class of bioactive molecules with significant immunomodulatory potential. Their ability to attenuate pro-inflammatory responses, particularly through the modulation of key signaling pathways in macrophages and other immune cells, underscores their potential for the development of novel therapeutics for inflammatory diseases. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further explore the intricate immunomodulatory landscape of these fascinating molecules. Further research is warranted to fully elucidate the structure-function relationships of different sialylated HMOs and their specific interactions with immune receptors.
A Preliminary Technical Guide to the Investigation of Sialylated Glycans in Neurodevelopment
Audience: Researchers, scientists, and drug development professionals.
Abstract: The intricate process of neurodevelopment is critically modulated by a class of complex carbohydrate molecules known as sialylated glycans. These molecules, prominently including gangliosides and polysialic acid (polySia), are abundant in the nervous system and play pivotal roles in cell-cell recognition, signaling, and the formation of neural circuits. While specific research on "Disialyloctasaccharide" is not prevalent in publicly available literature, this guide focuses on the broader, well-established roles of sialic acid-containing structures in brain development. This document serves as a preliminary technical guide, outlining the key functions, relevant signaling pathways, and experimental methodologies for investigating the role of these essential molecules in neurodevelopment.
Introduction to Sialylated Glycans in the Nervous System
Sialic acids are a family of nine-carbon sugars that typically terminate glycan chains on glycoproteins and glycolipids. In the brain, two families of sialoglycans are of particular interest: gangliosides and polysialic acid.[1] Gangliosides, which are sialylated glycosphingolipids, are the most abundant sialoglycans in nerve cells and are integral components of neuronal cell membranes.[1][2] They are estimated to constitute 10-12% of the lipid matter of the neuronal membrane and are concentrated in gray matter.[2] Polysialic acid, a large linear homopolymer of sialic acid, is most notably attached to the Neural Cell Adhesion Molecule (NCAM), forming polySia-NCAM.[3] Both gangliosides and polySia are crucial for processes such as neurogenesis, neuronal migration, synaptogenesis, and synaptic plasticity.[1][2]
Key Roles in Neurodevelopment
Sialylated glycans are involved in a multitude of neurodevelopmental processes:
-
Neuronal Migration and Differentiation: Gangliosides like 9-O-acetyl GD3 are implicated in glial-guided neuronal migration and neurite outgrowth.[2] Similarly, GM1a is involved in glia-neuronal contacts during neuroblast migration.[2]
-
Synaptogenesis and Synaptic Plasticity: Gangliosides are thought to support the formation and stabilization of functional synapses.[2] Polysialic acid, through its association with NCAM, regulates synaptic plasticity and learning by modulating signaling through NMDA receptors.[3]
-
Cell-Cell Interactions and Signaling: The terminal position and negative charge of sialic acids have significant effects on cell adhesion and signaling.[4] They can modulate the activities of their glycoprotein (B1211001) and glycolipid scaffolds and act as receptors.[1]
-
Neuroprotection and Stress Tolerance: Sialylation has been shown to be required for tolerance to heat and oxidative stress and for maintaining normal levels of voltage-gated sodium channels.[4]
Signaling Pathways
The neurodevelopmental functions of sialylated glycans are mediated through various signaling pathways. While a single, unified pathway for all sialoglycans does not exist, several key mechanisms have been elucidated.
3.1. Glia-Neuron Coupling via a Bipartite Sialylation Pathway
In Drosophila, a unique bipartite sialylation pathway has been identified that highlights the interplay between glia and neurons. The synthesis of CMP-sialic acid occurs in glial cells, which is then transported to neurons for the final step of sialylation. This pathway is critical for regulating neural excitability and stress tolerance.[4]
3.2. Modulation of Neurotrophic Factor Signaling
Polysialic acid can form complexes with neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF). This interaction can potentiate the signaling of these factors, leading to enhanced survival and growth of neurons.[3]
Quantitative Data
While specific quantitative data for "this compound" is unavailable, the following table summarizes key quantitative information regarding related sialoglycans in the brain.
| Parameter | Value/Observation | Organism/System | Reference |
| Ganglioside Concentration | Constitutes 10-12% of the lipid matter of the neuronal membrane. | Brain | [2] |
| Sialic Acid Distribution | Gangliosides carry ~75% of the brain's total sialic acid. | Brain | [1] |
| Sialic Acid in Milk | Human milk is rich in N-acetylneuraminic acid (Neu5Ac). | Human | [3] |
| Sialic Acid in Formula | Infant formula has lower levels of sialic acid compared to human milk. | N/A | [3] |
Experimental Protocols
Investigating the role of sialylated glycans in neurodevelopment requires a combination of biochemical, cellular, and in vivo approaches.
5.1. Analysis of Sialoglycan Expression
-
Objective: To determine the expression levels and distribution of specific sialoglycans in brain tissue.
-
Methodology:
-
Tissue Preparation: Brain tissue is dissected from different developmental stages.
-
Glycan Extraction: Lipids (containing gangliosides) are extracted using chloroform/methanol mixtures. Glycoproteins are isolated using standard protein extraction protocols.
-
Thin-Layer Chromatography (TLC): For ganglioside analysis, extracted lipids are separated on HPTLC plates and visualized with sialic acid-specific reagents like resorcinol-HCl.
-
Mass Spectrometry (MS): For detailed structural characterization, glycans are released from their backbones, permethylated, and analyzed by MALDI-TOF or ESI-MS.
-
Immunohistochemistry/Immunocytochemistry: Using antibodies specific to certain gangliosides (e.g., anti-GM1) or polysialic acid (anti-polySia) to visualize their localization in tissue sections or cultured cells.
-
5.2. Functional Analysis in Cell Culture
-
Objective: To assess the impact of sialoglycans on neuronal processes like neurite outgrowth and synaptogenesis.
-
Methodology:
-
Cell Culture: Primary neurons or neuroblastoma cell lines (e.g., SH-SY5Y) are cultured.
-
Treatment:
-
Enzymatic Removal: Neuraminidase is used to remove sialic acids from the cell surface.
-
Inhibition of Synthesis: Use of sialic acid biosynthesis inhibitors.
-
Exogenous Addition: Purified gangliosides or sialoglycans are added to the culture medium.
-
-
Analysis:
-
Neurite Outgrowth Assay: Cells are imaged, and neurite length and branching are quantified using software like ImageJ.
-
Synapse Formation Assay: Co-staining for pre- and post-synaptic markers (e.g., synaptophysin and PSD-95) and quantifying co-localized puncta.
-
Cell Viability/Proliferation Assays: Standard assays like MTT or BrdU incorporation.
-
-
5.3. In Vivo Analysis using Model Organisms
-
Objective: To understand the physiological role of sialoglycans in the context of a whole organism.
-
Methodology:
-
Model Organisms: Drosophila melanogaster (fruit fly) and Mus musculus (mouse) are commonly used due to the conservation of sialylation pathways.
-
Genetic Manipulation:
-
Knockout/Knockdown: Generation of animals with mutations in genes encoding key enzymes in the sialylation pathway (e.g., CSAS, SiaT).
-
Phenotypic Analysis: Assessing for neurodevelopmental defects, such as abnormal brain architecture, locomotor defects, and altered neuronal excitability.
-
-
Dietary Supplementation: For nutritional studies, supplementing the diet of pregnant or lactating animals with sialic acid or gangliosides and assessing the cognitive function of the offspring.[3]
-
Conclusion and Future Directions
The evidence strongly supports the critical role of sialylated glycans, including gangliosides and polysialic acid, in orchestrating the complex events of neurodevelopment. While the specific molecule "this compound" remains to be characterized in the literature, its name implies a structure that would fall within this functionally vital class of compounds. Future research should aim to elucidate the precise structures and functions of novel sialoglycans in the brain. Advances in glycomics and mass spectrometry will be instrumental in this endeavor. A deeper understanding of these pathways could pave the way for novel therapeutic strategies for neurodevelopmental disorders and for optimizing nutritional support for early brain development.
References
- 1. Sialic Acids in the Brain: Gangliosides and Polysialic Acid in Nervous System Development, Stability, Disease, and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Gangliosides in Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism Underlying Sialic Acid as an Essential Nutrient for Brain Development and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glia-neuron coupling via a bipartite sialylation pathway promotes neural transmission and stress tolerance in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1D and 2D NMR Spectroscopy in Disaccharide Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural elucidation of carbohydrates, including disaccharides.[1][2][3] The structural complexity of disaccharides, arising from the constituent monosaccharides, their anomeric configurations, and the position of the glycosidic linkage, necessitates a multi-technique NMR approach.[1][4] This document provides detailed application notes and experimental protocols for the analysis of disaccharide structures using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These techniques provide critical information on scalar couplings (through-bond) and dipolar couplings (through-space), enabling the unambiguous assignment of all proton and carbon signals and the determination of the glycosidic linkage and overall conformation.[4][5]
Core Principles
The structural analysis of a disaccharide by NMR spectroscopy involves a systematic approach to:
-
Identify the constituent monosaccharides: This is achieved by analyzing the spin systems of each residue.
-
Determine the anomeric configuration (α or β) of each residue: This is primarily determined from the coupling constant between the anomeric proton (H-1) and H-2.[6]
-
Establish the sequence of the monosaccharide units.
-
Identify the glycosidic linkage position: This involves identifying which hydroxyl group of one monosaccharide is involved in the linkage with the anomeric carbon of the other.
-
Determine the conformation around the glycosidic bond: This is inferred from through-space interactions (NOEs).[5][7]
Key NMR Experiments for Disaccharide Analysis
A combination of 1D and 2D NMR experiments is essential for a complete structural assignment. The most commonly employed experiments include:
-
1D ¹H NMR: Provides initial information on the number of sugar residues and their anomeric configurations.[8]
-
1D ¹³C NMR: Reveals the number of carbon atoms and provides information about the anomeric carbons.[3][6]
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of proton connectivity within each monosaccharide residue.[9][10][11]
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Establishes the correlation of all protons within a spin system (a single monosaccharide residue).[5][9]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs.[9][10][12]
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for identifying the glycosidic linkage.[4][10][11]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity, providing information about the 3D structure and the conformation around the glycosidic bond.[4][5][7][13]
Experimental Workflow
The logical flow of experiments for disaccharide structure elucidation is outlined below.
Data Presentation: Representative NMR Data for a Disaccharide
The following tables summarize typical ¹H and ¹³C chemical shifts and ¹H-¹H coupling constants for a generic α-D-Glucopyranosyl-(1→4)-β-D-glucopyranose (Maltose) in D₂O.
Table 1: ¹H and ¹³C Chemical Shifts (δ) in ppm
| Position | Residue I (α-Glc) | Residue II (β-Glc) |
| ¹H | ||
| H-1 | 5.22 | 4.65 |
| H-2 | 3.55 | 3.28 |
| H-3 | 3.85 | 3.52 |
| H-4 | 3.42 | 3.75 |
| H-5 | 3.75 | 3.48 |
| H-6a | 3.80 | 3.90 |
| H-6b | 3.85 | 3.78 |
| ¹³C | ||
| C-1 | 100.5 | 103.8 |
| C-2 | 72.8 | 74.9 |
| C-3 | 73.9 | 76.8 |
| C-4 | 70.5 | 78.0 |
| C-5 | 72.5 | 76.9 |
| C-6 | 61.7 | 61.8 |
Table 2: ¹H-¹H Coupling Constants (J) in Hz
| Coupling | Residue I (α-Glc) | Residue II (β-Glc) |
| J(H-1, H-2) | 3.8 | 8.0 |
| J(H-2, H-3) | 9.5 | 9.2 |
| J(H-3, H-4) | 9.0 | 9.0 |
| J(H-4, H-5) | 9.8 | 9.5 |
| J(H-5, H-6a) | 2.5 | 2.2 |
| J(H-5, H-6b) | 5.5 | 5.7 |
| J(H-6a, H-6b) | -12.2 | -12.3 |
Logical Relationships of Key 2D NMR Experiments
The interplay between the key 2D NMR experiments is crucial for piecing together the disaccharide structure.
Experimental Protocols
Sample Preparation
-
Dissolve the Sample: Weigh 5-10 mg of the purified disaccharide and dissolve it in 0.5-0.6 mL of high-purity deuterium (B1214612) oxide (D₂O, 99.96%).
-
Lyophilize and Re-dissolve: Freeze the sample and lyophilize to remove any exchangeable protons (e.g., from hydroxyl groups). Re-dissolve the dried sample in 100% D₂O. Repeat this step 2-3 times for complete H/D exchange.
-
Final Preparation: After the final lyophilization, dissolve the sample in the final volume of D₂O and transfer it to a 5 mm NMR tube.
-
Internal Standard (Optional): A small amount of a suitable internal standard (e.g., DSS or TSP) can be added for chemical shift referencing.
1D ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation or using excitation sculpting).
-
Acquisition Parameters:
-
Spectral Width: 10-12 ppm
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay (d1): 2-5 s
-
Acquisition Time (aq): 2-4 s
-
Temperature: 298 K
-
2D ¹H-¹H COSY
-
Pulse Program: Standard COSY (e.g., cosygpprqf on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): 10-12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-8
-
Relaxation Delay (d1): 1.5-2 s
-
-
Processing: Apply a sine-squared window function in both dimensions and perform a zero-filling before Fourier transformation.
2D ¹H-¹H TOCSY
-
Pulse Program: Standard TOCSY with a clean mixing sequence (e.g., mlevphpp on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): 10-12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 4-16
-
Relaxation Delay (d1): 1.5-2 s
-
TOCSY Mixing Time: 60-120 ms (B15284909) (a longer mixing time allows for magnetization transfer to protons further down the spin system).
-
2D ¹H-¹³C HSQC
-
Pulse Program: Standard HSQC with sensitivity enhancement and gradient coherence selection (e.g., hsqcedetgpsisp2.3 on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 0-120 ppm (or adjusted to the carbohydrate region)
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 4-16
-
Relaxation Delay (d1): 1.5 s
-
¹JCH Coupling Constant: Set to an average value for carbohydrates (e.g., 145 Hz).
-
2D ¹H-¹³C HMBC
-
Pulse Program: Standard HMBC with gradient coherence selection (e.g., hmbcgplpndqf on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 0-120 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-32
-
Relaxation Delay (d1): 1.5 s
-
Long-range Coupling Constant (ⁿJCH): Optimized for 2-3 bond couplings (e.g., 8 Hz).
-
2D NOESY/ROESY
-
Pulse Program: Standard NOESY or ROESY with gradient coherence selection (e.g., noesygpph or roesygpph on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): 10-12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 16-64
-
Relaxation Delay (d1): 1.5-2 s
-
Mixing Time:
-
Conclusion
The systematic application of 1D and 2D NMR spectroscopy provides a powerful and robust methodology for the complete structural elucidation of disaccharides. By combining information from COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY experiments, researchers can confidently determine the constituent monosaccharides, their anomeric configurations, the glycosidic linkage position, and the conformational preferences. The detailed protocols provided herein offer a practical guide for obtaining high-quality NMR data essential for research and development in glycobiology and medicinal chemistry.
References
- 1. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. | Semantic Scholar [semanticscholar.org]
- 3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cigs.unimo.it [cigs.unimo.it]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Human Milk Oligosaccharide Analysis using HPLC-Chip/TOF Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Milk Oligosaccharides (HMOs) are a complex and abundant group of glycans present in human milk, playing a crucial role in infant health and development. They act as prebiotics, support the development of the gut microbiome, and contribute to immune function. The intricate structural diversity of HMOs necessitates advanced analytical techniques for their comprehensive characterization and quantification. High-Performance Liquid Chromatography (HPLC) coupled with a microfluidics chip and Time-of-Flight (TOF) Mass Spectrometry (MS) has emerged as a powerful platform for in-depth HMO analysis. This technology offers high resolution, sensitivity, and throughput, enabling the separation and identification of numerous HMO isomers.[1][2] This document provides detailed application notes and protocols for the analysis of HMOs using an HPLC-Chip/TOF mass spectrometry system.
Principle of the Method
This method utilizes a microfluidic HPLC-Chip packed with porous graphitized carbon (PGC) for the separation of HMOs. PGC offers excellent resolving power for structural isomers. The separated oligosaccharides are then introduced into a TOF mass spectrometer via electrospray ionization (ESI) for accurate mass measurement and identification. The high mass accuracy of the TOF analyzer allows for the confident determination of the elemental composition of each HMO.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is critical to remove interfering substances such as lipids and proteins and to enrich the HMO fraction.[1]
Materials:
-
Human milk sample
-
Centrifuge
-
Ethanol (B145695) (ice-cold)
-
Sodium borohydride (B1222165) (NaBH₄) solution (1.0 M in water)
-
Graphitized carbon solid-phase extraction (SPE) cartridges
-
Formic acid
-
Deionized water
Procedure:
-
Defatting: Centrifuge the human milk sample at 4°C to separate the lipid layer. Carefully collect the aqueous layer.
-
Protein Precipitation: Add two volumes of ice-cold ethanol to the aqueous layer to precipitate proteins.[1] Incubate at -20°C for at least 2 hours, then centrifuge to pellet the proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the HMOs.
-
Reduction of Oligosaccharides (Alditol Reduction): To prevent the formation of α and β anomers and simplify the chromatograms, the reducing end of the oligosaccharides is reduced to its alditol form.[1]
-
Add 1.0 M sodium borohydride solution to the supernatant.
-
Incubate the mixture.
-
-
Solid-Phase Extraction (SPE) for Purification:
-
Condition a graphitized carbon SPE cartridge with acetonitrile followed by deionized water.
-
Load the reduced HMO sample onto the cartridge.
-
Wash the cartridge with deionized water to remove salts and other unretained impurities.
-
Elute the HMOs with a solution of acetonitrile and water.
-
-
Drying and Reconstitution: Dry the eluted HMO fraction under vacuum. Reconstitute the dried sample in a suitable solvent (e.g., 0.1% formic acid in water) for HPLC-Chip/TOF MS analysis.
HPLC-Chip/TOF Mass Spectrometry Analysis
The following parameters are based on the use of an Agilent HPLC-Chip/TOF MS system, a commonly used platform for HMO analysis.
Instrumentation:
-
Agilent 1200 Series HPLC-Chip/MS system or equivalent
-
Agilent 6200 Series TOF or Q-TOF LC/MS system or equivalent
-
HPLC-Chip with a porous graphitized carbon (PGC) stationary phase
HPLC-Chip Parameters:
-
Chip Configuration: Enrichment column and an analytical column packed with PGC.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Loading Pump Flow Rate: 4 µL/min (for sample loading onto the enrichment column)
-
Nanopump Flow Rate: 0.3 - 0.6 µL/min (for analytical separation)
-
Gradient: A typical gradient would involve a gradual increase in the percentage of Mobile Phase B to elute the HMOs from the analytical column. The exact gradient profile should be optimized based on the specific HMOs of interest.
-
Injection Volume: 1 µL
TOF-MS Parameters:
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI)
-
Mass Range: m/z 200 - 3000
-
Drying Gas Flow: As per instrument recommendation
-
Drying Gas Temperature: As per instrument recommendation
-
Capillary Voltage: Optimized for HMO analysis
-
Data Acquisition: Profile mode
Data Presentation
The quantitative analysis of HMOs is crucial for understanding their biological roles. While absolute quantification requires authentic standards for each HMO, relative quantification can provide valuable insights into the differences in HMO profiles between individuals or over lactation periods. The following table summarizes representative concentration ranges for some major HMOs found in human milk, collated from various studies.
| Human Milk Oligosaccharide (HMO) | Abbreviation | Concentration Range (mg/L) |
| 2'-Fucosyllactose | 2'-FL | 100 - 4000 |
| 3-Fucosyllactose | 3-FL | 50 - 1500 |
| Lacto-N-tetraose | LNT | 200 - 1300 |
| Lacto-N-neotetraose | LNnT | 50 - 600 |
| 3'-Sialyllactose | 3'-SL | 50 - 700 |
| 6'-Sialyllactose | 6'-SL | 20 - 500 |
| Lacto-N-fucopentaose I | LNFP I | 100 - 1500 |
Note: The concentrations of HMOs can vary significantly between individuals due to factors such as genetics (e.g., secretor and Lewis blood group status) and stage of lactation.
Mandatory Visualizations
The following diagrams illustrate the key workflows in HMO analysis using HPLC-Chip/TOF mass spectrometry.
Caption: Experimental workflow for HMO analysis.
Caption: Data analysis workflow for HMO profiling.
References
Chemoenzymatic Synthesis of Sialylated Oligosaccharides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Sialylated oligosaccharides are crucial terminal structures on glycoproteins and glycolipids, playing pivotal roles in a myriad of biological processes, including cell-cell recognition, signal transduction, immune modulation, and pathogenesis.[1] Their complex and specific structures make them challenging targets for purely chemical synthesis. Chemoenzymatic synthesis has emerged as a powerful and efficient alternative, combining the precision of enzymatic catalysis with the flexibility of chemical synthesis to construct a diverse array of complex sialosides.[2] This approach offers superior control over stereoselectivity and regioselectivity, often leading to higher yields and purity compared to traditional chemical methods.[3]
This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of sialylated oligosaccharides, tailored for researchers, scientists, and professionals in drug development. The methodologies described herein are foundational for producing sialylated glycans for various applications, including:
-
Drug Discovery and Development: Synthesis of sialylated oligosaccharide libraries for screening and identifying novel therapeutic agents that target carbohydrate-binding proteins (lectins), such as selectins and siglecs, which are involved in inflammation, cancer metastasis, and autoimmune diseases.
-
Vaccine Development: Production of well-defined tumor-associated carbohydrate antigens (TACAs), like Sialyl-Tn and Sialyl-T antigens, for the development of cancer vaccines.[1][4]
-
Glycobiology Research: Access to structurally defined sialosides to investigate their roles in fundamental biological processes and to serve as probes for studying protein-carbohydrate interactions.
-
Biomarker and Diagnostic Tool Development: Synthesis of specific sialylated structures for the development of diagnostic assays and as standards for glycomic analysis.
The protocols detailed below focus on two primary chemoenzymatic strategies: the One-Pot Multi-Enzyme (OPME) system and trans-sialidase-catalyzed synthesis. The OPME approach utilizes a cascade of enzymatic reactions in a single vessel to generate the desired sialoside from simple precursors, minimizing intermediate purification steps and improving overall efficiency.[2] Trans-sialidases offer an alternative route by transferring sialic acid from a donor substrate to an acceptor molecule, a method particularly useful for specific linkages.
Quantitative Data Summary
The following tables summarize quantitative data from various chemoenzymatic synthesis approaches for sialylated oligosaccharides, providing a comparative overview of reaction conditions and yields.
Table 1: One-Pot Multi-Enzyme (OPME) Synthesis of Sialylated Oligosaccharides
| Product | Acceptor Substrate | Enzymes Used | Reaction Time (h) | Yield (%) | Reference |
| α2,3-Sialyllactose | Lactose (B1674315) | CMP-sialic acid synthetase, α2,3-Sialyltransferase | 3 | High Conversion | [5] |
| Sialyl-Tn antigen | GalNAcαProN₃ | P. multocida sialic acid aldolase, N. meningitidis CMP-sialic acid synthetase, Photobacterium sp. α2,6-sialyltransferase | Not Specified | High | [4] |
| STn-MUC1 glycopeptide | Tn-MUC1 glycopeptide | E. coli sialic acid aldolase, N. meningitidis CMP-sialic acid synthetase, P. damselae α2,6-sialyltransferase | Not Specified | Quantitative | [1] |
| ST-MUC1 glycopeptide | T-MUC1 glycopeptide | E. coli sialic acid aldolase, N. meningitidis CMP-sialic acid synthetase, P. multocida α2,3-sialyltransferase 3 | Not Specified | High | [1] |
| GM3 Sphingosine | Lactosyl sphingosine | P. multocida sialyltransferase 3 (PmST3) with in situ sugar nucleotide generation | Not Specified | High | [6] |
| Sialyl N-acetyllactosamine | N-acetyllactosamine | N. meningitidis CMP-sialic acid synthetase, P. multocida α2,3-sialyltransferase | 3 | Not Specified | [5] |
| Sialyl-T antigen | T-antigen acceptor | Not Specified | Not Specified | 55% (T-MUC1), 34% (Gal-T-MUC1) | [7] |
Table 2: Trans-Sialidase Catalyzed Synthesis of Sialylated Oligosaccharides
| Product | Acceptor Substrate | Donor Substrate | Enzyme | Reaction Time (h) | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | | 3'-Sialyllactose (B164678) | Lactose | p-Nitrophenyl-α-N-acetylneuraminic acid | Trypanosoma cruzi trans-sialidase | 24 | High |[8] | | Sialylated Galactosyl-Lactose | Galactosyl-Lactose | Glycomacropeptide (GMP) | Trypanosoma cruzi trans-sialidase | 24 | Up to 47.6% conversion |[9] | | Sialylated Oligosaccharides | Various | p-Nitrophenyl-α-N-acetylneuraminic acid | Sialidases from V. cholerae, C. perfringens, S. typhimurium, Newcastle disease virus | Not Specified | 10-30 | |
Experimental Protocols
Protocol 1: One-Pot Three-Enzyme Synthesis of α2,3-Sialyllactose
This protocol describes the synthesis of α2,3-sialyllactose from lactose and N-acetylneuraminic acid (Neu5Ac) using a one-pot, two-enzyme system.
Materials:
-
Lactose
-
N-acetylneuraminic acid (Neu5Ac)
-
Cytidine 5'-triphosphate (CTP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (200 mM, pH 8.8)
-
Neisseria meningitidis CMP-sialic acid synthetase (NmCSS)
-
Pasteurella multocida α2,3-sialyltransferase (PmST1)
-
15 mL centrifuge tubes
-
Incubator shaker (37 °C, 225 rpm)
-
C18 solid-phase extraction (SPE) cartridges
-
Deionized water
-
Lyophilizer
Procedure:
-
Reaction Setup: In a 15 mL centrifuge tube, dissolve lactose (1 equiv), Neu5Ac (1.5 equiv), and CTP disodium salt (1.5 equiv) in 5.0 mL of Tris-HCl buffer (200 mM, pH 8.8) containing 20 mM MgCl₂.
-
Enzyme Addition: Add NmCSS (3.0 units) and PmST1 (1.5 units) to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37 °C for 3 hours with shaking at 225 rpm.[5]
-
Reaction Quenching: Stop the reaction by adding an equal volume of cold ethanol (B145695) and centrifuge to precipitate the enzymes.
-
Purification:
-
Activate a C18 SPE cartridge by washing with methanol followed by deionized water.
-
Load the supernatant from the quenched reaction onto the C18 cartridge.
-
Wash the cartridge with deionized water to remove salts and unreacted starting materials.
-
Elute the sialylated product with a stepwise gradient of methanol in water.
-
-
Analysis and Lyophilization:
-
Analyze the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Pool the fractions containing the pure product and lyophilize to obtain the final product as a white powder.
-
Protocol 2: Trans-Sialidase Catalyzed Synthesis of 3'-Sialyllactose
This protocol details the synthesis of 3'-sialyllactose using Trypanosoma cruzi trans-sialidase.
Materials:
-
Lactose
-
p-Nitrophenyl-α-N-acetylneuraminic acid (pNP-Neu5Ac) as the sialic acid donor
-
Trypanosoma cruzi trans-sialidase (TcTS)
-
Sodium cacodylate buffer (50 mM, pH 7.5)
-
Incubator (37 °C)
-
HPLC system for purification
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing lactose (acceptor) and pNP-Neu5Ac (donor) in 50 mM sodium cacodylate buffer (pH 7.5).
-
Enzyme Addition: Add Trypanosoma cruzi trans-sialidase to the reaction mixture.
-
Incubation: Incubate the reaction at 37 °C. Monitor the progress of the reaction by TLC or HPLC.
-
Reaction Termination: Terminate the reaction by boiling for 5 minutes to inactivate the enzyme.
-
Purification: Purify the 3'-sialyllactose product from the reaction mixture using size-exclusion chromatography or preparative HPLC.
-
Characterization: Confirm the structure of the purified product by NMR spectroscopy and mass spectrometry.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
References
- 1. One-pot multi-enzyme (OPME) chemoenzymatic synthesis of sialyl-Tn-MUC1 and sialyl-T-MUC1 glycopeptides containing natural or non-natural sialic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. Efficient chemoenzymatic synthesis of sialyl Tn-antigen and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic synthesis of the sialyl Lewis X glycan and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic Total Synthesis of GM3 Gangliosides Containing Different Sialic Acid Forms and Various Fatty Acyl Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Integrated chemoenzymatic synthesis of a comprehensive sulfated ganglioside glycan library to decipher functional sulfoglycomics and sialoglycomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoenzymatic synthesis of a sialylated diantennary N-glycan linked to asparagine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Glycan Complexity: Disialyloctasaccharide as a Versatile Tool in Glycobiology Research
Introduction
Disialyloctasaccharide, a complex branched oligosaccharide, represents a significant tool for researchers in the fields of glycobiology, immunology, and drug development. Its intricate structure, terminating in sialic acid residues, makes it a key player in a multitude of biological recognition events. These application notes provide a comprehensive overview of the utility of this compound, complete with detailed experimental protocols and data presentation formats, to empower scientists in their exploration of the glycome.
This document will delve into the applications of this compound in studying glycan-protein interactions, its potential role in modulating cell signaling pathways, and its use in the development of novel therapeutics. The provided protocols are designed to be adaptable to specific research needs, offering a solid foundation for investigating the multifaceted roles of this complex glycan.
Physicochemical Properties and Structure
This compound is a complex oligosaccharide with the molecular formula C₇₆H₁₂₅N₅O₅₇.[1] Its structure is characterized by a branched backbone with two terminal sialic acid residues, which are crucial for its biological activity. The systematic name for this compound is O-(N-acetyl-α-neuraminosyl)-(2→6)-O-β-D-galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→2)-O-α-D-mannopyranosyl-(1→3)-O-[O-(N-acetyl-α-neuraminosyl)-(2→6)-O-β-D-galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→2)-α-D-mannopyranosyl-(1→6)]-O-β-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-D-glucose.[1]
| Property | Value | Reference |
| Molecular Formula | C₇₆H₁₂₅N₅O₅₇ | [1] |
| Molecular Weight | 2020.81 g/mol | [1] |
| Stereochemistry | Absolute | [1] |
| Defined Stereocenters | 51/51 | [1] |
Table 1: Physicochemical Properties of this compound
Application 1: Investigating Lectin-Glycan Interactions
The terminal sialic acid moieties of this compound make it a prime candidate for studying interactions with sialic acid-binding lectins, such as selectins and siglecs. These interactions are fundamental to processes like immune cell trafficking, inflammation, and pathogen recognition.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Measuring Binding Affinity
This protocol outlines the use of SPR to quantify the binding affinity of this compound to a specific lectin.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Lectin of interest
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Lectin Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the lectin solution (e.g., 50 µg/mL in immobilization buffer) over the activated surface.
-
Deactivate the remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without the lectin.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1 µM to 100 µM).
-
Inject each concentration of this compound over the lectin-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association and dissociation phases.
-
After each injection, regenerate the sensor surface with the regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Hypothetical Quantitative Data
The following table presents hypothetical binding kinetics data for the interaction of this compound with E-selectin, as might be determined by SPR.
| Analyte | Ligand | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound | E-selectin | 1.5 x 10³ | 3.0 x 10⁻³ | 2.0 x 10⁻⁶ |
| Sialyl Lewis X (Control) | E-selectin | 2.1 x 10³ | 4.2 x 10⁻³ | 2.0 x 10⁻⁶ |
Table 2: Hypothetical Binding Kinetics of this compound to E-selectin
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Application 2: Modulation of Cell Signaling Pathways
Glycan-lectin interactions at the cell surface can initiate intracellular signaling cascades that regulate cellular processes such as adhesion, migration, and activation. This compound can be used as a tool to probe and potentially modulate these pathways.
Experimental Protocol: Western Blot Analysis of Selectin-Mediated Signaling
This protocol describes how to investigate the effect of this compound on selectin-mediated signaling in leukocytes.
Materials:
-
Leukocyte cell line (e.g., HL-60)
-
Recombinant E-selectin-IgG Fc chimera
-
This compound
-
Primary antibodies (e.g., anti-phospho-p38 MAPK, anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Stimulation:
-
Culture leukocytes to the desired density.
-
Pre-incubate cells with this compound (e.g., 50 µM) or a vehicle control for 30 minutes.
-
Stimulate the cells with immobilized E-selectin-IgG Fc chimera for various time points (e.g., 0, 5, 15, 30 minutes).
-
-
Protein Extraction:
-
Lyse the cells with cell lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-p38 MAPK) as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of protein phosphorylation between this compound-treated and control cells.
-
Hypothetical Quantitative Data
The following table shows hypothetical data on the effect of this compound on E-selectin-mediated p38 MAPK phosphorylation.
| Treatment | Stimulation Time (min) | Fold Change in p38 Phosphorylation (Normalized to control at 0 min) |
| Vehicle Control | 0 | 1.0 |
| Vehicle Control | 15 | 4.5 |
| This compound (50 µM) | 0 | 1.1 |
| This compound (50 µM) | 15 | 2.3 |
Table 3: Hypothetical Effect of this compound on p38 MAPK Phosphorylation
Caption: Potential inhibitory role in selectin signaling.
Application 3: Drug Development and Discovery
The specific recognition of this compound by certain proteins can be exploited for drug development. It can be used as a targeting moiety to deliver drugs to specific cells or tissues, or as a competitive inhibitor to block pathological cell-cell interactions.
Experimental Protocol: Cell Adhesion Assay
This protocol assesses the ability of this compound to inhibit the adhesion of leukocytes to activated endothelial cells.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Leukocyte cell line (e.g., U937) fluorescently labeled (e.g., with Calcein-AM)
-
Tumor necrosis factor-alpha (TNF-α)
-
This compound
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Endothelial Cell Activation:
-
Seed HUVECs in a 96-well plate and grow to confluence.
-
Activate the HUVECs by treating them with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce E-selectin expression.
-
-
Adhesion Assay:
-
Wash the activated HUVEC monolayer.
-
Fluorescently label the leukocytes.
-
Pre-incubate the labeled leukocytes with various concentrations of this compound (e.g., 1 µM to 1 mM) for 30 minutes.
-
Add the pre-incubated leukocytes to the HUVEC monolayer and allow them to adhere for 30 minutes at 37°C.
-
-
Quantification:
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell adhesion for each concentration of this compound relative to the control (no inhibitor).
-
Determine the IC₅₀ value, the concentration of this compound that inhibits 50% of cell adhesion.
-
Hypothetical Quantitative Data
The following table presents hypothetical data for the inhibition of leukocyte-endothelial cell adhesion by this compound.
| This compound Concentration (µM) | Percent Adhesion Inhibition |
| 1 | 5 |
| 10 | 25 |
| 100 | 52 |
| 500 | 85 |
| 1000 | 95 |
| IC₅₀ | ~95 µM |
Table 4: Hypothetical Inhibition of Cell Adhesion by this compound
Caption: Drug discovery pipeline for glycan inhibitors.
This compound is a powerful tool for glycobiology research, offering insights into fundamental biological processes and paving the way for novel therapeutic strategies. The protocols and data presentation formats provided in these application notes serve as a guide for researchers to effectively utilize this complex glycan in their studies. As our understanding of the glycome expands, the importance of well-characterized oligosaccharides like this compound will undoubtedly continue to grow, driving innovation in both basic science and medicine.
References
Application Notes and Protocols for In Vitro Cell-Based Assays Using Disialyloctasaccharide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various in vitro cell-based assays utilizing Disialyloctasaccharide, a complex oligosaccharide with two terminal sialic acid residues. This compound serves as a valuable tool for studying fundamental cellular processes, including cell adhesion, immune modulation, and viral entry, and for the screening and characterization of potential therapeutic agents.
Siglec-7 Binding Assay
Application: To quantify the binding affinity of this compound to Siglec-7, an inhibitory receptor expressed on natural killer (NK) cells and other immune cells. This assay is crucial for understanding the immunomodulatory potential of this compound and for screening compounds that may disrupt this interaction. Siglec-7 exhibits a binding preference for α2,8-linked disialic acids.[1][2]
Experimental Protocol: Solid-Phase Binding Assay
Materials:
-
Recombinant human Siglec-7-Fc chimera
-
This compound
-
High-binding 96-well microplates
-
Bovine Serum Albumin (BSA)
-
Anti-human IgG (Fc-specific)-HRP conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Binding buffer (PBS with 1% BSA)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of this compound at a concentration of 10 µg/mL in PBS. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by adding 200 µL of 3% BSA in PBS to each well and incubating for 2 hours at room temperature.
-
Binding: Wash the plate three times with wash buffer. Add serial dilutions of Siglec-7-Fc (ranging from 0.01 to 10 µg/mL) in binding buffer to the wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate three times with wash buffer. Add 100 µL of anti-human IgG-HRP conjugate (diluted in binding buffer) to each well and incubate for 1 hour at room temperature.
-
Development: Wash the plate five times with wash buffer. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Readout: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the concentration of Siglec-7-Fc and determine the half-maximal effective concentration (EC50) from the resulting sigmoidal curve. The dissociation constant (K_D) can be estimated from this value.
Quantitative Data (Representative):
The following table presents representative binding affinity data for a structurally similar disialylated oligosaccharide to Siglec-7.
| Ligand | Receptor | K_D (µM) | Assay Method |
| Disialyl-T antigen (related structure) | Siglec-7 | ~150 | Glycan Array |
Note: The provided K_D value is for a related disialylated structure and serves as an estimation. The actual K_D for this compound may vary.
Signaling Pathway Diagram:
Caption: Siglec-7 signaling pathway initiated by ligand binding.
Neuraminidase Activity Assay
Application: To determine the kinetic parameters (K_m and V_max) of viral or bacterial neuraminidase using this compound as a substrate. This assay is essential for screening neuraminidase inhibitors, which are a key class of antiviral drugs.
Experimental Protocol: Fluorometric Neuraminidase Assay
Materials:
-
Recombinant neuraminidase (e.g., from influenza virus)
-
This compound
-
Sialic acid detection kit (e.g., based on a fluorogenic reaction)
-
Assay buffer (e.g., MES buffer, pH 6.5)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Substrate Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Enzyme Reaction: In a 96-well black microplate, add 50 µL of each this compound dilution. Add 50 µL of a fixed concentration of neuraminidase to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Detection: Stop the reaction and measure the amount of released sialic acid using a fluorometric sialic acid detection kit according to the manufacturer's instructions.
-
Readout: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.
-
Data Analysis: Convert fluorescence units to the concentration of released sialic acid using a standard curve. Plot the initial reaction velocity (V₀) against the substrate concentration ([S]). Determine K_m and V_max by fitting the data to the Michaelis-Menten equation.
Quantitative Data (Representative):
The following table provides representative kinetic parameters for neuraminidase activity with a related sialylated substrate.
| Substrate | Enzyme | K_m (µM) | V_max (µmol/min/mg) |
| 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) | Influenza Neuraminidase | ~50-200 | Varies |
Note: The provided K_m value is for a commonly used synthetic substrate and serves as a reference. The kinetic parameters for this compound will need to be determined experimentally.[3][4][5]
Experimental Workflow Diagram:
Caption: Workflow for the fluorometric neuraminidase activity assay.
Cell Adhesion Assay
Application: To evaluate the effect of this compound on cell-cell or cell-extracellular matrix (ECM) adhesion. Sialylation is known to play a role in modulating cell adhesion.[6][7][8] This assay can be used to screen for compounds that modulate these interactions for applications in cancer and inflammation research.
Experimental Protocol: Static Cell Adhesion Assay
Materials:
-
Adherent cell line (e.g., endothelial cells, cancer cells)
-
Susceptible cell line (e.g., leukocytes) labeled with a fluorescent dye (e.g., Calcein-AM)
-
This compound
-
96-well black, clear-bottom microplates
-
Cell culture medium
-
PBS
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed the adherent cells in a 96-well plate and grow to confluence.
-
Treatment: Treat the confluent monolayer or the fluorescently labeled suspension cells with various concentrations of this compound for a defined period.
-
Co-culture: Wash the adherent cells with PBS. Add the treated, fluorescently labeled suspension cells to the wells containing the adherent cell monolayer.
-
Adhesion: Allow the cells to adhere for a specific time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Readout: Quantify the number of adherent fluorescent cells by either imaging with a fluorescence microscope and counting the cells or by measuring the total fluorescence in each well using a plate reader.
-
Data Analysis: Calculate the percentage of cell adhesion relative to an untreated control. Determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) if a dose-dependent effect is observed.
Quantitative Data (Representative):
The following table provides hypothetical IC50 values for the modulation of cell adhesion by a disialylated oligosaccharide.
| Assay Type | Cell Types | IC50 (µM) |
| Leukocyte-Endothelial Adhesion | HL-60 and HUVEC cells | ~50-100 |
Note: This data is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Logical Relationship Diagram:
References
- 1. Probing the cis interactions of the inhibitory receptor Siglec-7 with alpha2,8-disialylated ligands on natural killer cells and other leukocytes using glycan-specific antibodies and by analysis of alpha2,8-sialyltransferase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of neuraminidase kinetic constants using whole influenza virus preparations and correction for spectroscopic interference by a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Sialylation is involved in cell fate decision during development, reprogramming and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Terminal sialic acids on CD44 N-glycans can block hyaluronan binding by forming competing intramolecular contacts with arginine sidechains - PMC [pmc.ncbi.nlm.nih.gov]
Disialyloctasaccharide: A Premier Standard for Glycan Analysis in Research and Drug Development
Introduction
Disialyloctasaccharide is a complex branched oligosaccharide that serves as a critical reference standard in the burgeoning field of glycan analysis. Its well-defined structure and high purity make it an invaluable tool for researchers, scientists, and drug development professionals involved in the characterization of glycoproteins, particularly biopharmaceuticals. The precise quantitative analysis of glycans is paramount, as the glycosylation profile of a therapeutic protein can significantly impact its efficacy, stability, and immunogenicity.[1][2] This application note provides detailed protocols for the use of this compound as a standard in various analytical workflows and discusses its relevance in understanding cell signaling pathways.
Quantitative Data Presentation
The quality and consistency of a glycan standard are crucial for accurate and reproducible analytical results. This compound standards are commercially available with high purity, ensuring their suitability for sensitive analytical techniques.
Table 1: Specifications of this compound Standard
| Parameter | Specification | Analysis Method |
| Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |
| Molecular Formula | C₇₆H₁₂₅N₅O₅₇ | Mass Spectrometry |
| Molecular Weight | 2020.81 g/mol | Mass Spectrometry |
| Appearance | White to off-white powder | Visual Inspection |
Experimental Protocols
The following protocols detail the use of this compound as an external standard for the quantification and identification of glycans from a glycoprotein (B1211001) sample.
Glycan Release and Fluorescent Labeling
The initial step in glycan analysis involves the enzymatic release of N-glycans from the glycoprotein backbone, followed by fluorescent labeling to enable sensitive detection.
Protocol 1: Enzymatic Glycan Release and Fluorescent Labeling
Materials:
-
Glycoprotein sample
-
This compound standard
-
PNGase F (Peptide-N-Glycosidase F)
-
Denaturation solution (e.g., 5% SDS)
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5)
-
Fluorescent labeling reagent (e.g., 2-aminobenzamide (B116534) [2-AB] or procainamide)
-
Labeling reaction solution (e.g., 30% acetic acid in DMSO)
-
Reducing agent (e.g., sodium cyanoborohydride)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE) cartridges
-
Acetonitrile (B52724) (ACN)
-
Ultrapure water
Procedure:
-
Denaturation: To 10-20 µg of the glycoprotein sample, add denaturation solution to a final concentration of 0.5% SDS and incubate at 95°C for 5 minutes.
-
Enzymatic Digestion: Cool the sample to room temperature. Add reaction buffer and PNGase F (typically 1-2 units per 10 µg of glycoprotein). Incubate at 37°C for 1-4 hours.
-
Standard Preparation: Prepare a stock solution of this compound standard in ultrapure water. A typical concentration range for the standard curve is 1 pmol to 50 pmol.
-
Fluorescent Labeling:
-
Dry the released glycans and the this compound standard aliquots in a vacuum centrifuge.
-
Add the fluorescent labeling reagent and the labeling reaction solution to each sample and standard.
-
Incubate at 65°C for 2 hours.
-
Add the reducing agent and continue to incubate at 65°C for another 1 hour.
-
-
Purification of Labeled Glycans:
-
Use HILIC SPE cartridges to remove excess labeling reagents.
-
Condition the cartridge with ultrapure water followed by 85% acetonitrile.
-
Load the labeling reaction mixture onto the cartridge.
-
Wash the cartridge with 85% acetonitrile to remove excess label.
-
Elute the labeled glycans with ultrapure water.
-
Dry the eluted glycans in a vacuum centrifuge and reconstitute in a known volume of ultrapure water for analysis.
-
Experimental Workflow for Glycan Release and Labeling
Caption: Workflow for enzymatic release and fluorescent labeling of N-glycans.
HILIC-UPLC-FLR-MS Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with fluorescence (FLR) and mass spectrometry (MS) detection is a powerful technique for the separation and identification of labeled glycans.[3][4][5][6]
Protocol 2: HILIC-UPLC-FLR-MS Analysis
Instrumentation:
-
UHPLC system with a fluorescence detector and coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
HILIC column suitable for glycan analysis (e.g., amide-based stationary phase).
Mobile Phases:
-
Mobile Phase A: 100 mM ammonium (B1175870) formate, pH 4.4
-
Mobile Phase B: Acetonitrile
Procedure:
-
Standard Curve Generation: Inject a series of known concentrations of the labeled this compound standard to generate a standard curve based on fluorescence peak area.
-
Sample Analysis: Inject the labeled glycan samples from the glycoprotein.
-
Chromatographic Separation: Perform a gradient elution to separate the glycans. A typical gradient might be:
-
0-5 min: 80% B
-
5-35 min: 80-60% B
-
35-40 min: 60-40% B
-
40-45 min: 40% B
-
45-50 min: 80% B (re-equilibration) The flow rate is typically set between 0.2 and 0.5 mL/min.
-
-
Detection:
-
Fluorescence Detection (FLR): Set the excitation and emission wavelengths appropriate for the chosen fluorescent label (e.g., Ex: 330 nm, Em: 420 nm for 2-AB).
-
Mass Spectrometry (MS): Operate the mass spectrometer in positive ion mode to acquire the mass-to-charge ratio (m/z) of the eluting glycans.
-
-
Data Analysis:
-
Quantification: Determine the amount of each glycan in the sample by comparing its fluorescence peak area to the standard curve generated from the this compound standard.
-
Identification: Confirm the identity of the glycans by comparing their retention times to the standard and by analyzing the accurate mass data from the MS detector.
-
Table 2: Typical HILIC-UPLC-FLR-MS Parameters
| Parameter | Setting |
| Column | Amide-based HILIC, 2.1 x 150 mm, 1.7 µm |
| Column Temperature | 60°C |
| Flow Rate | 0.4 mL/min |
| FLR Excitation | 330 nm |
| FLR Emission | 420 nm |
| MS Ionization Mode | Positive ESI |
| MS Scan Range | m/z 400-2000 |
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) Analysis
Capillary electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of charged glycans like sialylated oligosaccharides.[7][8][9][10][11]
Protocol 3: CE-LIF Analysis
Instrumentation:
-
Capillary electrophoresis system equipped with a laser-induced fluorescence detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., effective length 20-30 cm).
Solutions:
-
Running Buffer: 50 mM sodium phosphate, pH 2.5
-
Sample Diluent: Ultrapure water
Procedure:
-
Capillary Conditioning: Before the first use, and daily, condition the capillary by flushing with 0.1 M NaOH, followed by ultrapure water, and finally with the running buffer.
-
Standard and Sample Preparation: Reconstitute the labeled this compound standard and glycan samples in the sample diluent.
-
Injection: Inject the samples and standards into the capillary using pressure injection (e.g., 0.5 psi for 5-10 seconds).
-
Separation: Apply a voltage of -25 to -30 kV for separation. The separation time is typically between 15 and 30 minutes.
-
Detection: Detect the migrating labeled glycans using the LIF detector with appropriate excitation and emission wavelengths for the fluorescent tag.
-
Data Analysis:
-
Identify the this compound peak in the standard electropherogram.
-
Use the migration time of the standard to normalize the migration times of the sample glycans.
-
Quantify the glycans in the sample by comparing their peak areas to the peak area of a known amount of the this compound standard (if used for external calibration) or by relative peak area percentage.
-
General Workflow for Glycan Analysis using an External Standard
Caption: General workflow for quantitative glycan analysis using an external standard.
Role in Cell Signaling
The terminal sialic acid residues on glycans, such as those present in this compound, play a crucial role in a multitude of biological processes, including cell-cell recognition, immune responses, and signal transduction.[12][13][14][15][16] The dense negative charge and specific structural conformations of sialylated glycans mediate interactions with various cell surface receptors, such as Siglecs (sialic acid-binding immunoglobulin-like lectins), which are key regulators of the immune system.
Signaling Pathway Modulation by Sialylated Glycans
Caption: Modulation of cell signaling by sialylated glycans via Siglec receptors.
The binding of sialylated glycans to inhibitory Siglecs on immune cells can lead to the recruitment of phosphatases like SHP-1 and SHP-2 to the intracellular domain of the receptor. This, in turn, can dampen downstream signaling cascades initiated by activating receptors, thereby regulating immune responses and preventing autoimmunity. In the context of cancer, tumor cells often exhibit aberrant sialylation patterns, which can engage inhibitory Siglecs on immune cells, leading to immune evasion. The use of well-characterized standards like this compound is essential for developing analytical methods to study these disease-related changes in glycosylation.
This compound is an indispensable tool for the accurate and reliable analysis of glycans in research and biopharmaceutical development. The detailed protocols provided in this application note offer a robust framework for its use as a standard in modern analytical platforms. Furthermore, understanding the role of such complex glycans in cell signaling pathways underscores the importance of precise glycan characterization in advancing our knowledge of biology and disease.
References
- 1. aspariaglycomics.com [aspariaglycomics.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Glycan Analysis - HILIC-UPLC-FLR-ESI-MS/MS | Ludger Ltd [ludger.com]
- 4. N-glycan Profiling of Glycoproteins by Hydrophilic Interaction Liquid Chromatography with Fluorescence and Mass Spectrometric Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved sample preparation method for glycan analysis of glycoproteins by CE-LIF and CE-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. glyXboxCE Glycoanalysis System - glyXera [glyxera.com]
- 10. Improved workup for glycosaminoglycan disaccharide analysis using CE with LIF detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multi-Site N-glycan mapping study 1: Capillary electrophoresis – laser induced fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Glycans on Key Cell Surface Receptors That Regulate Cell Proliferation and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of sialic acid in pathological cell communication and signaling - Global Partnerships - University of Queensland [global-partnerships.uq.edu.au]
- 14. escholarship.org [escholarship.org]
- 15. molbiolcell.org [molbiolcell.org]
- 16. researchgate.net [researchgate.net]
Application of Disialylated Oligosaccharides in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
I. Role of Disialyl Gangliosides (GD2 and GD3) in Cancer Cell Lines
Disialyl gangliosides, particularly GD2 and GD3, are highly expressed on the surface of various cancer cells of neuroectodermal origin, including melanoma, neuroblastoma, and small cell lung cancer.[1][2] Their expression is generally associated with enhanced tumor phenotypes, such as increased cell growth and invasion.[1]
A. Effects on Cancer Cell Phenotypes
-
Proliferation and Viability: The expression of GD2 and GD3 is often correlated with increased cancer cell proliferation.[3] Studies have shown that targeting these gangliosides with monoclonal antibodies can inhibit tumor cell growth.[4]
-
Adhesion, Migration, and Invasion: GD2 and GD3 play a significant role in modulating cell adhesion and motility. In osteosarcoma cells, their expression has been shown to enhance cell invasion and motility.[1] In melanoma cells, GD3 can promote stronger adhesion to the extracellular matrix.[5] Conversely, in some breast cancer cells, GD2 has been reported to suppress invasiveness.[6]
-
Apoptosis: Disialyl gangliosides can also be involved in regulating apoptosis. In some contexts, they can protect cancer cells from apoptosis, while in others, antibodies targeting them can induce apoptotic cell death.[3][7] For instance, anti-GD2 monoclonal antibodies have been shown to induce apoptosis in small cell lung cancer and melanoma cells.[7][8]
B. Quantitative Data Summary
| Cell Line | Compound/Target | Assay | Concentration | Observed Effect | Reference |
| SK-MEL-28 (Melanoma) | GD3 Ganglioside | Cell Proliferation (MTT Assay) | N/A (overexpression) | Significant increase in cell growth over 9 days | [6] |
| SK-MEL-28 (Melanoma) | siRNA for p130Cas (downstream of GD3) | Cell Proliferation (BrdU uptake) | N/A | Strong suppression of GD3-enhanced cell growth | [6] |
| SK-MEL-28 (Melanoma) | siRNA for p130Cas or paxillin (B1203293) | Cell Invasion | N/A | Marked suppression of GD3-enhanced invasive activity | [6] |
| HTB63 (Melanoma) | mAb 3F8 (anti-GD2) | Apoptosis (PI Staining) | 50 µg/ml | Induction of apoptosis after 24 hours | [8] |
| SCLC cell lines | Anti-GD2 mAbs | Cell Growth | Not specified | Marked suppression of growth in GD2-expressing cells | [7] |
| MDA-MB-231 & SUM159 (TNBC) | Dinutuximab (anti-GD2 mAb) | Cell Adhesion & Migration | Not specified | Significant decrease in adhesion and migration | [2] |
C. Signaling Pathways
Disialyl gangliosides like GD2 and GD3 are often localized in lipid rafts, where they can modulate signaling pathways by associating with key signaling molecules such as integrins and receptor tyrosine kinases.[9] A primary pathway affected is the Focal Adhesion Kinase (FAK) signaling cascade.
-
FAK/Src Pathway: In several cancers, GD2 and GD3 enhance the phosphorylation of FAK and paxillin.[1] This activation can be mediated through the recruitment and activation of Src family kinases like Lyn.[1]
-
PI3K/Akt/mTOR Pathway: Downstream of FAK, the PI3K/Akt/mTOR pathway is often activated, promoting cell survival and proliferation.[10] Inhibition of mTOR signaling has been observed upon treatment with an anti-GD2 antibody in triple-negative breast cancer cells.[2]
II. Role of Sialyl Lewis X (sLeX) Precursors in Cancer Cell Lines
The tetrasaccharide sialyl Lewis X is a well-known ligand for selectins, a family of adhesion molecules expressed on endothelial cells and leukocytes.[11] The interaction between sLeX on cancer cells and E-selectin on endothelial cells is a critical step in the metastatic cascade.[12] Therefore, inhibiting the synthesis of sLeX is a promising anti-metastatic strategy.
A. Effects of sLeX Precursor Analogs
Disaccharide precursors of sLeX, such as peracetylated GlcNAcβ1,3Galβ-O-naphthalenemethanol (AcGnG-NM), can act as decoys.[13] When taken up by cancer cells, they are processed by glycosyltransferases, diverting the cellular machinery from synthesizing sLeX on the cell surface.[14]
-
Cell Adhesion: Treatment of cancer cells with sLeX precursor analogs reduces the expression of sLeX, leading to diminished binding to selectin-coated surfaces and activated endothelial cells.[7]
-
Metastasis: By inhibiting selectin-mediated adhesion, these compounds can reduce the metastatic potential of tumor cells. In vivo studies have shown a marked reduction in lung colonization by cancer cells pre-treated with such disaccharides.[13]
B. Quantitative Data Summary
| Cell Line | Compound | Assay | Concentration | Observed Effect | Reference |
| LS180 (Colon Adenocarcinoma) | (Ac)6GlcNAcβ1,3Galβ-O-naphthalenemethanol | Adhesion to TNF-α-activated HMVECs | Micromolar concentrations | Significant inhibition of adhesion | [14] |
| HT29 (Colon Carcinoma) | Sialyl Lewis X-conjugated liposomes | Adhesion to immobilized E-selectin | Not specified | ~60-80% inhibition of adhesion | [15] |
| Lewis Lung Carcinoma | Sialyl Lewis X-conjugated liposomes | Adhesion to immobilized E-selectin | Not specified | ~60-80% inhibition of adhesion | [15] |
| HL-60 (Promyelocytic Leukemia) | 5-Thiofucose (inhibits fucosylation) | Adhesion to E-selectin | 50 µM | Significant reduction in cell adhesion | [16] |
C. Mechanism of Action and Experimental Workflow
The primary mechanism of sLeX precursor analogs is the competitive inhibition of sLeX biosynthesis. The experimental workflow to evaluate these compounds typically involves treating cancer cells, quantifying the change in cell-surface sLeX expression, and then assessing the functional consequences on cell adhesion.
III. Experimental Protocols
A. Protocol for Cell Viability/Proliferation Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the effect of GD3 expression on melanoma cell proliferation.[6]
-
Cell Seeding: Seed cancer cells (e.g., SK-MEL-28 melanoma cells) in 96-well plates at a density of 4 x 10³ cells per well in complete culture medium.
-
Treatment: For studies involving endogenous expression, no external treatment is added. For studies with external agents (e.g., anti-GD2/GD3 antibodies), add the agent at desired concentrations.
-
Incubation: Incubate the plates for various time points (e.g., 1, 3, 6, and 9 days) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control (untreated or vector-control cells).
B. Protocol for Cell Invasion Assay (Transwell Assay)
This protocol is based on methods to assess the invasive potential of GD3-expressing melanoma cells.[6]
-
Chamber Preparation: Rehydrate Matrigel-coated Transwell inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.
-
Cell Preparation: Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Chemoattractant: Add 600 µL of complete medium (containing serum as a chemoattractant) to the lower chamber.
-
Incubation: Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as 0.1% crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
-
Analysis: Compare the number of invasive cells between different treatment groups or cell lines.
C. Protocol for Selectin-Mediated Cell Adhesion Assay
This protocol is adapted from a non-static monolayer cell adhesion assay used to quantify the selectin-binding activity of cancer cells.[1][17]
-
Endothelial Cell Culture: Grow endothelial cells (e.g., HUVECs) to confluence in 24-well plates. Activate the cells with a cytokine like IL-1β (1.0 ng/mL) for 4 hours to induce E-selectin expression.[1]
-
Cancer Cell Labeling: Harvest cancer cells and label them with a fluorescent dye such as BCECF-AM (5 nM) for 30 minutes at 37°C. Wash the cells twice to remove excess dye.[1]
-
Adhesion Incubation: Remove the medium from the endothelial cell monolayer and add the labeled cancer cells (0.5–1.0 x 10⁶ cells/well). Place the plate on a rotating platform (90-180 rpm) and incubate for 20 minutes at room temperature.[17]
-
Washing: Gently wash the wells twice with PBS containing Ca²⁺ and Mg²⁺ to remove non-adherent cells.[1]
-
Cell Lysis: Lyse the adherent cells by adding 0.4 mL of 1% NP-40 solution to each well.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader with the appropriate filter set for the fluorescent dye used.[17]
-
Quantification: Calculate the number of adherent cells by comparing the fluorescence readings to a standard curve generated from a known number of labeled cells.[1]
IV. Conclusion
The study of disialylated oligosaccharides in cancer cell lines offers significant insights into the mechanisms of tumor progression and metastasis. While direct data on Disialyloctasaccharide is currently lacking, the extensive research on related molecules like disialyl gangliosides GD2 and GD3, and sialyl Lewis X precursors, provides a strong framework for future investigations. The protocols and signaling pathways detailed in this document can be adapted to explore the functional roles of novel complex glycans in cancer biology, potentially leading to the identification of new therapeutic targets and strategies. Researchers are encouraged to leverage these methodologies to investigate the impact of this compound and other complex oligosaccharides on cancer cell behavior.
References
- 1. Selectin-binding analysis of tumor cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Inhibition of human melanoma cell growth in vitro by monoclonal anti-GD3-ganglioside antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biological role and immunotherapy of gangliosides and GD3 synthase in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganglioside GD3 promotes cell growth and invasion through p130Cas and paxillin in malignant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-proliferative and pro-apoptotic activity of GD2 ganglioside-specific monoclonal antibody 3F8 in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectin-Binding Assay by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probes for Cell Adhesion, Chemotaxis, Multidrug Resistance and Glutathione—Section 15.6 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Targeting Gangliosides for Melanoma Brain Metastasis Treatment | TheWell Bioscience [thewellbio.com]
- 12. pnas.org [pnas.org]
- 13. A disaccharide precursor of sialyl Lewis X inhibits metastatic potential of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Effect of sialyl Lewis X-glycoliposomes on the inhibition of E-selectin-mediated tumour cell adhesion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic Inhibition of Sialyl-Lewis X Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Selectin-mediated cell adhesion assay of tumor cells]:Glycoscience Protocol Online Database [jcggdb.jp]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chemoenzymatic Disialyloctasaccharide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of chemoenzymatic disialyloctasaccharide synthesis. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during this complex multi-step synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of disialyloctasaccharides.
Q1: My overall yield for the this compound is low. What are the most critical factors to investigate?
A1: Low overall yield can result from inefficiencies at multiple stages of the synthesis. The most critical factors to examine are:
-
Enzyme Activity: Ensure all enzymes (e.g., CMP-sialic acid synthetase, sialyltransferases) exhibit optimal activity. Verify the activity of each enzyme batch using a standard assay before starting the synthesis.
-
Substrate Quality and Concentration: Use high-purity acceptor and donor substrates. Sub-optimal concentrations of the acceptor octasaccharide or the CMP-sialic acid donor can significantly impact reaction kinetics. Titrate substrate concentrations to find the optimal ratio.[1][2][3][4][5]
-
Reaction Conditions: pH, temperature, and incubation time are critical for each enzymatic step. Ensure these parameters are optimized for the specific sialyltransferases you are using.
-
Purification Efficiency: Inefficient purification between steps can lead to the loss of your product. Optimize your purification methods (e.g., SPE, HPLC) to maximize recovery.[6]
Q2: The first sialylation step to produce the monosialyloctasaccharide is efficient, but the second sialylation to yield the this compound is not working well. What could be the problem?
A2: This is a common issue in sequential glycosylation.[7] Potential causes include:
-
Steric Hindrance: The presence of the first sialic acid residue may sterically hinder the second sialyltransferase from accessing its target galactose residue.
-
Sub-optimal Enzyme for the Second Step: The sialyltransferase used for the second step may have low activity towards the monosialylated substrate. Consider screening different sialyltransferases (e.g., an α-2,8-sialyltransferase if an α-2,3 or α-2,6 linkage is already present).[8][9][10][11][12]
-
Product Inhibition: The accumulating this compound or the released CMP might be inhibiting the sialyltransferase.[13][14][15][16] Consider using a phosphatase to degrade CMP or perform the reaction under conditions that minimize product accumulation (e.g., fed-batch approach).
Q3: I am observing the formation of side-products in my reaction mixture. How can I minimize them?
A3: Side-product formation is often due to the promiscuous activity of some enzymes or non-optimal reaction conditions.
-
Multifunctional Sialyltransferases: Some sialyltransferases, like Pasteurella multocida α-2,3-sialyltransferase (PmST1), can exhibit weaker α-2,6-sialyltransferase activity, leading to a mixture of products.[9] Using a more specific sialyltransferase or engineering the existing one can reduce side reactions.
-
Hydrolysis of CMP-Sialic Acid: The donor substrate, CMP-sialic acid, can be hydrolyzed, reducing its availability for the transfer reaction. Ensure the reaction buffer and conditions do not promote hydrolysis.
-
Trans-sialidase Activity: Some sialyltransferases can also act as trans-sialidases, transferring sialic acid from one acceptor to another.[12] Controlling the reaction time and enzyme concentration can help minimize this.
Q4: How can I improve the efficiency of the in situ generation of CMP-sialic acid in my one-pot reaction?
A4: For efficient CMP-sialic acid regeneration, consider the following:
-
Enzyme Stoichiometry: The ratio of CMP-sialic acid synthetase (CMAS) to the sialyltransferase is crucial. Ensure sufficient CMAS is present to maintain a steady supply of the activated sugar donor.
-
CTP and Sialic Acid Concentration: The initial concentrations of CTP and sialic acid should not be limiting. However, very high concentrations might cause substrate inhibition.
-
Pyrophosphatase Addition: The synthesis of CMP-sialic acid releases pyrophosphate, which can inhibit the reaction. Adding an inorganic pyrophosphatase to the reaction mixture will drive the equilibrium towards product formation.[10]
Quantitative Data Summary
The following tables summarize reported yields and key reaction parameters for the chemoenzymatic synthesis of disialylated glycans. This data can be used as a starting point for optimizing your own experiments.
Table 1: Yields of Enzymatic Disialylation
| Acceptor Substrate | Sialyltransferases Used (in order) | Overall Yield (%) | Reference |
| Globopentaose (Gb5) | 1. P. multocida α-2,3-sialyltransferase (PmST1) 2. Photobacterium sp. α-2,6-sialyltransferase (Psp2,6ST) | 23 | [17] |
| SSEA-3 | P. multocida α-2,3-sialyltransferase (PmST1) | 10 | [18] |
| Galacto-N-biose derivative | 1. P. damsela α-2,6-sialyltransferase (Pd2,6ST) 2. P. multocida α-2,3-sialyltransferase (PmST1) | 95 (for the second step) | [8] |
Table 2: Optimized Reaction Conditions for Sialyltransferases
| Enzyme | Optimal pH | Optimal Temperature (°C) | Divalent Cation Requirement | Reference |
| N. meningitidis CMP-Sialic Acid Synthetase (NmCSS) | 8.5 | 37 | Mg²⁺ | [8][10][19] |
| P. multocida α-2,3-Sialyltransferase (PmST1) | 7.5 - 8.5 | 37 | None | [8][9][18] |
| P. damsela α-2,6-Sialyltransferase (Pd2,6ST) | 7.5 - 8.5 | 37 | None | [8] |
| C. jejuni α-2,3/2,8-Sialyltransferase (CstII mutant) | 8.5 | 37 | Mg²⁺ | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the chemoenzymatic synthesis of disialyloctasaccharides.
Protocol 1: One-Pot Two-Step Enzymatic Synthesis of a Disialylated Glycan
This protocol is a general guideline for a one-pot, two-step sialylation of an acceptor oligosaccharide.
-
Reaction Setup (First Sialylation):
-
In a suitable reaction vessel, dissolve the acceptor octasaccharide in Tris-HCl buffer (e.g., 100 mM, pH 8.0).
-
Add sialic acid (e.g., 1.5 equivalents relative to acceptor).
-
Add CTP (e.g., 1.5 equivalents).
-
Add MgCl₂ (e.g., 10 mM).
-
Add inorganic pyrophosphatase.
-
Initiate the reaction by adding CMP-sialic acid synthetase (e.g., from Neisseria meningitidis) and the first sialyltransferase (e.g., P. multocida α-2,3-sialyltransferase).
-
Incubate at 37°C with gentle agitation. Monitor the reaction progress by TLC or HPLC.
-
-
Second Sialylation:
-
Once the first sialylation is complete (as determined by monitoring), add a second aliquot of sialic acid and CTP.
-
Add the second sialyltransferase (e.g., an α-2,8-sialyltransferase).
-
Continue incubation at 37°C, monitoring the formation of the disialylated product.
-
-
Reaction Quenching and Purification:
-
Terminate the reaction by adding cold ethanol (B145695) or by heat inactivation of the enzymes.
-
Centrifuge to remove precipitated proteins.
-
Purify the this compound from the supernatant using solid-phase extraction (e.g., C18 or graphitized carbon cartridges) followed by size-exclusion or ion-exchange chromatography.[6][20]
-
Protocol 2: CMP-Sialic Acid Synthetase (CMAS) Activity Assay
This protocol allows for the quantification of CMAS activity.[6]
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
-
Sialic acid (e.g., 1.0 mM)
-
CTP (e.g., 2-5 mM)
-
MgCl₂ (20 mM)
-
Na₃VO₄ (phosphatase inhibitor, 0.1 mM)
-
Tris-HCl buffer (100 mM, pH 8.5)
-
-
Add an appropriate amount of purified CMAS protein.
-
-
Incubation and Reaction Termination:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding alkaline phosphatase in a high pH buffer (e.g., 200 mM NaOH-glycine, pH 10.0) and incubate further to dephosphorylate unreacted CTP.
-
-
Sample Preparation and Analysis:
-
Precipitate proteins by adding cold ethanol and centrifuge.
-
Analyze the supernatant by HPLC to quantify the amount of CMP-sialic acid formed. A standard curve with known concentrations of CMP-sialic acid should be used for quantification.
-
Visualizations
Diagram 1: Chemoenzymatic Synthesis Workflow
Caption: Workflow for one-pot chemoenzymatic synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical guide for troubleshooting low yields in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of the substrate concentration and water activity on the yield and rate of the transfer reaction of β-galactosidase from Bacillus circulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme assay of cytidine 5’-monophosphate sialic acid synthetase (CMAS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Chemoenzymatic Synthesis of Ganglioside Disialyl Tetrasaccharide Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thescipub.com [thescipub.com]
- 11. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sialyltransferase inhibition and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 17. Chemoenzymatic Synthesis of DSGb5 and Sialylated Globo-series Glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates [escholarship.org]
Troubleshooting fragmentation of sialylated glycans in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the mass spectrometric analysis of sialylated glycans.
Frequently Asked Questions (FAQs)
Q1: Why are sialylated glycans so difficult to analyze by mass spectrometry?
Sialylated glycans present a significant challenge in mass spectrometry primarily due to the labile nature of the sialic acid residues. The glycosidic bond linking sialic acid to the rest of the glycan is prone to cleavage under typical ionization conditions, leading to in-source fragmentation and the preferential loss of sialic acid. This instability can result in an underestimation of sialylated species and complicates data interpretation. Furthermore, the acidic nature of sialic acids can lead to poor ionization efficiency in positive ion mode and the formation of multiple cation adducts, further complicating the mass spectra.[1]
Q2: What is in-source fragmentation and how can I minimize it for my sialylated glycan samples?
In-source fragmentation is the unintended fragmentation of ions in the ion source of the mass spectrometer before they are mass analyzed. For sialylated glycans, this commonly manifests as the loss of sialic acid.
To minimize in-source fragmentation, consider the following strategies:
-
Derivatization: Chemically modifying the sialic acid's carboxylic acid group is the most effective way to stabilize it. Common methods include permethylation, amidation, and esterification.[1]
-
Gentle Ionization Techniques: Employing "cooler" matrices in MALDI-MS, such as 6-aza-2-thiothymine (B1226071) (ATT), can reduce the energy transferred to the analyte, thus minimizing fragmentation.[2]
-
Optimization of MS Parameters: In ESI-MS, reducing the cone voltage and source temperature can decrease the energy in the ion source and preserve the intact sialylated glycan.[3]
Q3: What are the most common derivatization techniques to stabilize sialylated glycans, and how do they compare?
The most common derivatization techniques aim to modify the carboxylic acid group of sialic acid, which is the primary cause of its instability.
| Derivatization Technique | Principle | Advantages | Disadvantages |
| Permethylation | All active hydrogens on the glycan (hydroxyl, N-acetyl, and carboxylic acid groups) are replaced with methyl groups.[4][5] | Highly effective at stabilizing sialic acids, improves ionization efficiency, and aids in linkage analysis through subsequent fragmentation.[4] | Can be labor-intensive, and incomplete permethylation can lead to multiple products for a single glycan structure. |
| Amidation | The carboxylic acid group of sialic acid is converted to an amide.[6] | Stabilizes sialic acids and can be performed linkage-specifically to differentiate between α2,3- and α2,6-linked sialic acids.[6][7] | The reaction conditions need to be carefully controlled to ensure complete and specific derivatization. |
| Esterification | The carboxylic acid group of sialic acid is converted to an ester (e.g., methyl ester).[8] | Stabilizes sialic acids and can also be used for linkage-specific analysis.[8] | Esters can be more labile than amides under certain conditions. |
Q4: How can I differentiate between α2,3- and α2,6-linked sialic acids using mass spectrometry?
Distinguishing between sialic acid linkage isomers is crucial for understanding their biological function. Several mass spectrometry-based strategies can be employed:
-
Linkage-Specific Derivatization: This is a powerful approach where different chemical modifications are introduced to α2,3- and α2,6-linked sialic acids, resulting in a mass difference that can be detected by the mass spectrometer. For example, a common method involves the lactonization of α2,3-linked sialic acids while α2,6-linked sialic acids are converted to methyl esters, creating a 32 Da mass difference.[8] Another approach uses a two-step amidation process to introduce different alkyl groups to the two linkage types.[7]
-
Tandem Mass Spectrometry (MS/MS): The fragmentation patterns of sialylated glycans can be linkage-dependent. For instance, the relative intensities of certain fragment ions in CID or HCD spectra can differ between α2,3- and α2,6-isomers.[9]
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge. The different conformations of α2,3- and α2,6-linked sialylated glycans can lead to different drift times, allowing for their separation and identification.[10]
Q5: What are the differences between CID, HCD, ETD, and EThcD for fragmenting sialylated glycans?
The choice of fragmentation technique significantly impacts the information obtained from tandem mass spectrometry of sialylated glycans.
| Fragmentation Method | Principle | Application for Sialylated Glycans |
| Collision-Induced Dissociation (CID) | Ions are fragmented by collision with an inert gas. | Often leads to the loss of the entire sialic acid as a neutral molecule, providing limited structural information about the rest of the glycan.[11] |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID performed in an Orbitrap mass spectrometer. | Can provide more informative fragmentation of the glycan backbone compared to CID, but sialic acid loss is still a dominant pathway.[11][12] |
| Electron-Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged precursor ion, leading to fragmentation of the peptide backbone while leaving labile modifications like glycosylation intact. | Ideal for identifying the location of glycosylation on a peptide (glycopeptide analysis) as it preserves the glycan structure.[13][14] |
| Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) | A hybrid method that combines ETD with HCD. | Provides comprehensive fragmentation of both the peptide backbone (from ETD) and the glycan structure (from HCD), making it a powerful tool for detailed characterization of intact glycopeptides.[13][14][15] |
Troubleshooting Guides
Problem 1: I see very low or no signal for my sialylated glycans.
-
Possible Cause: Poor ionization efficiency or in-source fragmentation.
-
Troubleshooting Steps:
-
Derivatize your sample: Use permethylation, amidation, or esterification to stabilize the sialic acids. This is often the most effective solution.
-
Switch to negative ion mode: If not already doing so, analyze your underivatized samples in negative ion mode, as the negatively charged carboxylic acid group of sialic acid is more readily detected.
-
Optimize ionization source parameters: In ESI, lower the source temperature and cone voltage. In MALDI, try a "cooler" matrix like 6-aza-2-thiothymine (ATT).[2]
-
Check for salt contamination: High salt concentrations can suppress the signal. Desalt your sample prior to MS analysis.
-
Problem 2: My spectra are dominated by a peak corresponding to the neutral loss of sialic acid.
-
Possible Cause: In-source or post-source decay of the sialic acid.
-
Troubleshooting Steps:
-
Derivatization: As with low signal, derivatization is the primary solution to prevent sialic acid loss.
-
Lower fragmentation energy: In MS/MS experiments (CID or HCD), reduce the collision energy to minimize the fragmentation of the glycosidic bond.
-
Use a "softer" fragmentation technique: For glycopeptide analysis, consider using ETD or EThcD, which preserve the glycan structure.[13][14]
-
Problem 3: I am having trouble getting complete permethylation of my glycans.
-
Possible Cause: Inefficient reaction conditions or reagent degradation.
-
Troubleshooting Steps:
-
Ensure anhydrous conditions: Water can quench the permethylation reaction. Use dry solvents and reagents.
-
Use fresh reagents: Sodium hydroxide (B78521) and methyl iodide can degrade over time. Use freshly prepared reagents for best results.
-
Optimize reaction time and temperature: While many protocols suggest room temperature, gentle heating may sometimes improve efficiency, but should be done cautiously to avoid degradation.
-
Thoroughly mix the reaction: Ensure the sodium hydroxide slurry is well-suspended in the DMSO to maximize the reaction surface area.[5]
-
Experimental Protocols
Protocol 1: In-Solution Permethylation of N-Glycans
This protocol is a common method for the permethylation of released glycans.
Materials:
-
Dried glycan sample
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sodium hydroxide (NaOH) pellets
-
Methyl iodide (Iodomethane)
-
Methanol
-
Water (Milli-Q or equivalent)
-
Sep-Pak C18 cartridge
Procedure:
-
Sample Preparation: Ensure the glycan sample is completely dry in a glass vial.
-
Base Preparation: In a separate vial, prepare a slurry of finely ground NaOH in anhydrous DMSO.
-
Reaction: a. Add the NaOH/DMSO slurry to the dried glycan sample. b. Add methyl iodide to the mixture. c. Vortex the reaction vial vigorously for 10-30 minutes at room temperature.
-
Quenching: Carefully quench the reaction by the dropwise addition of water.
-
Extraction: a. Add chloroform and water to the quenched reaction mixture to create a biphasic system. b. Vortex thoroughly and centrifuge to separate the layers. c. Carefully collect the lower chloroform layer containing the permethylated glycans. d. Repeat the extraction of the aqueous layer with chloroform and pool the organic layers.
-
Purification: a. Dry the pooled chloroform extracts under a stream of nitrogen. b. Reconstitute the dried sample in a small volume of methanol. c. Load the sample onto a pre-conditioned Sep-Pak C18 cartridge. d. Wash the cartridge with water to remove salts and other hydrophilic impurities. e. Elute the permethylated glycans with acetonitrile (B52724) or methanol.
-
Final Preparation: Dry the eluted sample and reconstitute in an appropriate solvent for MS analysis.
Protocol 2: Linkage-Specific Derivatization via Amidation
This protocol allows for the differentiation of α2,3- and α2,6-linked sialic acids.
Materials:
-
Dried glycopeptide or released glycan sample
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dimethylamine (B145610) solution
-
Ammonium (B1175870) hydroxide solution
-
Reaction buffer (e.g., MES buffer, pH 6.5)
Procedure:
-
Step 1: Dimethylamidation of α2,6-linked Sialic Acids: a. Dissolve the sample in the reaction buffer. b. Add EDC, HOBt, and dimethylamine solution. c. Incubate the reaction, for example, for 1 hour at 37°C. This step selectively amidates the more reactive α2,6-linked sialic acids.
-
Purification: Purify the sample to remove excess reagents, for example, by solid-phase extraction.
-
Step 2: Amidation of α2,3-linked Sialic Acids: a. To the purified sample from Step 2, add a solution of ammonium hydroxide. b. Incubate the reaction, for example, for 2 hours at 60°C. This step converts the lactone intermediate of the α2,3-linked sialic acids into a primary amide.
-
Final Purification: Purify the sample again to remove excess reagents before MS analysis.
The resulting derivatized glycans will have a mass difference between the dimethylamidated (formerly α2,6-linked) and amidated (formerly α2,3-linked) sialic acids, allowing for their differentiation by mass.
Visualizations
References
- 1. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural analysis of glycoprotein sialylation – part II: LC-MS based detection - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42969E [pubs.rsc.org]
- 3. Quantitative comparison of global carbohydrate structures of glycoproteins using LC-MS and in-source fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cores.emory.edu [cores.emory.edu]
- 5. Permethylation for glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Linkage-specific sialic acid derivatization for MALDI-TOF-MS profiling of IgG glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differentiation of Sialyl Linkage Isomers by One-Pot Sialic Acid Derivatization for Mass Spectrometry-Based Glycan Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatization of sialic acids for stabilization in matrix-assisted laser desorption/ionization mass spectrometry and concomitant differentiation of alpha(2 --> 3)- and alpha(2 --> 6)-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. Determination of Sialic Acid Isomers from Released N-Glycans Using Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]
- 12. researchgate.net [researchgate.net]
- 13. Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)-enabled Intact Glycopeptide/Glycoproteome Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Precise, fast and comprehensive analysis of intact glycopeptides and modified glycans with pGlyco3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Storage and Stability of Freeze-Dried Disaccharides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and stability testing of freeze-dried disaccharide formulations.
Troubleshooting Guide
This section addresses specific problems that may arise during and after the freeze-drying of disaccharide-based formulations.
Problem 1: My freeze-dried cake collapsed or shrunk during storage.
Question: I observed a loss of the porous cake structure, resulting in a shrunken or collapsed cake. What causes this and how can I prevent it?
Answer:
Cake collapse is a common issue that occurs when the storage temperature of the amorphous freeze-dried product exceeds its glass transition temperature (Tg).[1][2] Above the Tg, the amorphous solid transitions from a rigid, glassy state to a more rubbery, mobile state, leading to viscous flow and the loss of the cake structure.[2][3]
Solutions:
-
Ensure Storage Temperature is Below Tg: The most critical factor is to maintain the storage temperature well below the glass transition temperature of the formulation.[1] It is recommended to store the product at a temperature at least 10-20°C below its Tg.
-
Determine the Glass Transition Temperature (Tg): Accurately measure the Tg of your formulation using Differential Scanning Calorimetry (DSC).[1][3] This will define the upper limit for safe storage temperatures.
-
Control Residual Moisture: Water acts as a plasticizer, lowering the Tg of the freeze-dried cake.[1] Higher residual moisture content leads to a lower Tg, making the product more susceptible to collapse.[1] Aim for an optimal residual moisture level, typically between 1-3%, to ensure stability.[4]
-
Formulation Optimization: The addition of components with a higher Tg, such as dextran (B179266), can help to increase the overall Tg of the formulation.[1][5] Conversely, some additives like glycine (B1666218) can lower the Tg.[1]
Problem 2: The disaccharide in my formulation crystallized during storage.
Question: My initially amorphous freeze-dried cake has become crystalline over time. Why did this happen and what are the consequences?
Answer:
Crystallization of amorphous disaccharides, particularly sucrose (B13894), can occur during storage, especially when the temperature exceeds the Tg.[1] This is a critical stability issue as the crystalline form is not as effective at protecting biological molecules.[6] The formation of a separate crystalline phase can lead to a loss of the protective function of the disaccharide.[6] Trehalose (B1683222) generally has a lower propensity for crystallization compared to sucrose in lyophilized formulations.[7]
Solutions:
-
Storage Below Tg: Similar to preventing collapse, storing the product below its Tg is crucial to inhibit crystallization.[1]
-
Choice of Disaccharide: Consider using trehalose or a mixture of trehalose and sucrose, as trehalose is more resistant to crystallization.[7][8]
-
Inhibit Crystallization with Additives: High molecular weight polymers like dextran or ionic compounds can inhibit the crystallization of sucrose.[1][5]
-
Control Moisture: High humidity and residual moisture can promote crystallization. Ensure proper vial sealing and control of the storage environment's relative humidity.
Problem 3: My protein/API in the freeze-dried formulation is aggregating.
Question: I am observing an increase in aggregation of my active pharmaceutical ingredient (API) upon reconstitution of the stored freeze-dried product. What is causing this instability?
Answer:
Protein aggregation in freeze-dried formulations can be a result of stresses during the lyophilization process itself or due to instability during storage.[9] The stability of the protein is closely linked to the physical state of the disaccharide matrix.[10]
Solutions:
-
Maintain Amorphous State: An amorphous disaccharide matrix is essential for protecting the protein by replacing water molecules and preventing protein-protein interactions.[9][11] Crystallization of the disaccharide will compromise this protective effect.[6]
-
Optimize Disaccharide Concentration: The physical stability of proteins generally increases with a higher sucrose content in the formulation.[10][12]
-
Control Residual Moisture: While some moisture is necessary to maintain protein structure, excessive moisture can increase molecular mobility and lead to higher rates of aggregation, especially if stored above the Tg.[4][13] An optimal range of 2-3% residual moisture is often recommended for monoclonal antibodies.[4]
-
Storage Temperature: Storing at lower temperatures reduces the rate of chemical degradation and physical instability, such as aggregation.[4]
Problem 4: The reconstitution time of my freeze-dried cake is too long.
Question: It takes a very long time to dissolve my freeze-dried product. How can I improve the reconstitution time?
Answer:
Long reconstitution times can be attributed to the formulation's properties, the structure of the freeze-dried cake, and the reconstitution method.[14] A dense, collapsed, or poorly porous cake structure can hinder the penetration of the reconstitution fluid.[15]
Solutions:
-
Optimize the Lyophilization Cycle: A well-designed freeze-drying cycle that avoids collapse will result in a more porous cake structure, facilitating faster reconstitution.[16] Annealing during the freezing step can create larger ice crystals, leading to larger pores in the final cake.[17][18]
-
Formulation Composition: The concentration of solids can impact the cake structure. Very low solid concentrations may lead to a fragile cake that can collapse, while very high concentrations can result in a dense cake with long reconstitution times.[2][15]
-
Vial Headspace Pressure: A lower headspace pressure in the vial before stoppering can significantly reduce reconstitution time by allowing the solvent to penetrate the cake more easily.[17]
-
Reconstitution Technique: Gentle swirling can aid in dissolution. The temperature of the diluent can also influence the speed of reconstitution.[18]
Frequently Asked Questions (FAQs)
Q1: What is the significance of the glass transition temperature (Tg) for freeze-dried disaccharides?
A1: The glass transition temperature (Tg) is a critical parameter for the stability of amorphous freeze-dried solids.[1] It represents the temperature at which the amorphous matrix transitions from a rigid, glassy state to a more mobile, rubbery state.[3] Storing a lyophilized product above its Tg can lead to detrimental physical changes such as cake collapse, shrinkage, and crystallization of the disaccharide.[1][2] These changes can compromise the stability of the active pharmaceutical ingredient (API) by increasing molecular mobility and reducing the protective effect of the amorphous matrix.[19] Therefore, it is crucial to determine the Tg of a formulation and ensure that the storage and handling temperatures remain well below this value.[1]
Q2: How does residual moisture affect the stability of freeze-dried disaccharides?
A2: Residual moisture content is a critical quality attribute for lyophilized products.[20] Water acts as a plasticizer, meaning it lowers the glass transition temperature (Tg) of the amorphous solid.[1] A higher residual moisture level will result in a lower Tg, making the product more susceptible to collapse and crystallization at a given storage temperature.[1] Furthermore, excessive moisture can increase the rates of chemical degradation pathways, such as hydrolysis and oxidation, and can also promote protein aggregation by increasing molecular mobility.[4][13] However, overdrying can also be detrimental to the stability of some proteins.[20] Therefore, an optimal residual moisture level, typically between 1% and 3%, is often targeted to ensure long-term stability.[4]
Q3: Which is a better stabilizer for freeze-drying: sucrose or trehalose?
A3: Both sucrose and trehalose are widely used and effective cryoprotectants and lyoprotectants for stabilizing biological molecules.[6] The choice between them often depends on the specific formulation and the desired stability characteristics.
-
Trehalose generally has a higher glass transition temperature (Tg) than sucrose, which can provide greater physical stability at higher storage temperatures.[8] It is also less prone to crystallization than sucrose in the lyophilized state.[7]
-
Sucrose is also an excellent stabilizer and is often the "gold standard".[21] However, it has a higher propensity to crystallize compared to trehalose, which can be a significant drawback for long-term stability.[7]
In some cases, a combination of sucrose and trehalose can offer synergistic stabilizing effects.[9]
Q4: What are the key analytical methods for assessing the stability of freeze-dried disaccharide formulations?
A4: A suite of analytical techniques is used to characterize and monitor the stability of freeze-dried formulations:
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the amorphous solid and the collapse temperature (Tc).[1][3][22]
-
Freeze-Drying Microscopy (FDM): Allows for the direct observation of the sample during freeze-drying to determine the collapse temperature.[3][23]
-
Karl Fischer Titration: The standard method for accurately determining the residual moisture content in the lyophilized cake.
-
X-Ray Powder Diffraction (XRPD): Used to detect and quantify the degree of crystallinity in the freeze-dried solid.
-
Size Exclusion Chromatography (SEC): A key method for monitoring the physical stability of protein-based APIs by detecting and quantifying aggregates.[10]
-
Fourier Transform Infrared (FTIR) Spectroscopy: Can be used to assess the secondary structure of proteins in the solid state to ensure it is maintained during freeze-drying and storage.[4][24]
Data Presentation
Table 1: Glass Transition Temperatures (Tg) of Freeze-Dried Disaccharides and Formulations
| Formulation | Tg (°C) | Reference(s) |
| Pure Sucrose | ~60-70 | [8][25] |
| Pure Trehalose | ~107-115 | [8][25] |
| Sucrose with Dextran | Higher than sucrose alone | [1] |
| Sucrose with Glycine | Lower than sucrose alone | [1] |
| Plasma with 10% Sucrose | 46 ± 11 | [26][27] |
| Plasma with 10% Trehalose | 72 ± 3.4 | [26][27] |
Table 2: Effect of Residual Moisture on the Glass Transition Temperature (Tg) of a Lyophilized Monoclonal Antibody Formulation
| Residual Moisture (%) | Tg (°C) | Reference(s) |
| 1 | 80 | [4][13] |
| 8 | 25 | [4][13] |
Experimental Protocols
Protocol 1: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Carefully weigh 5-10 mg of the freeze-dried powder into a standard aluminum DSC pan in a controlled low-humidity environment (e.g., a glove box) to prevent moisture uptake. Hermetically seal the pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature down to -50°C at a rate of 10°C/min.
-
Hold isothermally at -50°C for 5 minutes.
-
Ramp the temperature up to 150°C (or a temperature above the expected Tg) at a rate of 10°C/min.
-
-
Data Analysis: Analyze the resulting heat flow versus temperature curve. The glass transition is observed as a step-like change in the heat capacity. The Tg is typically reported as the midpoint of this transition.[28]
Protocol 2: Determination of Residual Moisture by Karl Fischer Titration
-
Sample Preparation: In a dry environment, accurately weigh an appropriate amount of the lyophilized cake.
-
Titration: Introduce the sample into the Karl Fischer titration vessel containing a suitable solvent (e.g., anhydrous methanol). The water from the sample reacts with the Karl Fischer reagent.
-
Endpoint Detection: The titration proceeds until all the water is consumed, which is detected by an electrochemical endpoint.
-
Calculation: The amount of water in the sample is calculated based on the amount of Karl Fischer reagent consumed. The residual moisture is expressed as a weight percentage of the total sample weight.
Visualizations
Caption: Workflow for stability testing of freeze-dried formulations.
References
- 1. Evaluation of the physical stability of freeze-dried sucrose-containing formulations by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Several Common Defects Of Freeze-dried Products And Solutions - LABOAO [lfreezedryer.com]
- 3. Comparison of different analytical methods in freeze-drying [manufacturingchemist.com]
- 4. researchgate.net [researchgate.net]
- 5. www2.kaiyodai.ac.jp [www2.kaiyodai.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization effects of saccharides in protein formulations: A review of sucrose, trehalose, cyclodextrins and dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of sucrose level on storage stability of proteins in freeze-dried solids: II. Correlation of aggregation rate with protein structure and molecular mobility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lyophilizationworld.com [lyophilizationworld.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. Adjustment of specific residual moisture levels in completely freeze-dried protein formulations by controlled spiking of small water volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. uat.taylorfrancis.com [uat.taylorfrancis.com]
- 22. Characterization of Formulations for Freeze-Drying | Springer Nature Experiments [experiments.springernature.com]
- 23. Frontiers | Detection of Collapse and Crystallization of Saccharide, Protein, and Mannitol Formulations by Optical Fibers in Lyophilization [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Increasing storage stability of freeze-dried plasma using trehalose [elib.tiho-hannover.de]
- 28. tainstruments.com [tainstruments.com]
Overcoming challenges in the chemical synthesis of α2–8-linked disialosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chemical synthesis of α2–8-linked disialosides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of α2–8-linked disialosides?
A1: The synthesis of α2–8-linked disialosides is a demanding task due to several inherent challenges. The key difficulties include achieving high α-anomeric selectivity, overcoming the low reactivity of the C-8 hydroxyl group of the sialyl acceptor, and managing the electron-withdrawing effect of the carboxyl group at the anomeric center of the sialyl donor, which reduces its reactivity.[1] Additionally, the potential for side reactions and the instability of the glycosidic linkage under certain conditions further complicate the synthesis.[2][3]
Q2: How do protecting groups influence the outcome of α2–8 sialylation?
A2: Protecting groups play a crucial role in modulating the reactivity and stereoselectivity of sialylation reactions.[1] For the sialyl donor, specific protecting groups on the N-acetyl group (C5) and the hydroxyl groups (e.g., C4, C7, C9) can enforce a conformational bias that favors the formation of the α-glycosidic bond. For instance, a 5-N,4-O-carbonyl or a 5-N,4-O-oxazolidinone protecting group can pre-organize the donor into a more rigid conformation, leading to higher α-selectivity.[4][5] The choice of protecting groups also affects the overall yield and the ease of deprotection in the final steps of the synthesis.
Q3: What are the most effective sialyl donors for achieving high α-selectivity in α2–8 disialoside synthesis?
A3: Sialyl donors with specific modifications have demonstrated high α-selectivity. Donors protected with a C-5 trifluoroacetamide (B147638) moiety have shown high yields and excellent α-anomeric selectivities.[1] Furthermore, N-acetyl-5-N,4-O:7-O,9-O-dicarbonyl protected sialyl donors have been successfully used for the α-selective sialylation at the C8 hydroxyl group to produce α(2,8) sialyl oligomers.[4] The use of phenyltrifluoroacetimidates as leaving groups has also been reported to provide good yields and selectivity, with the solvent playing a key role in determining the stereochemical outcome.[6]
Q4: How can I purify the final α2–8-linked disialoside product?
A4: Purification of synthetic disialosides typically involves a combination of chromatographic techniques. Reversed-phase solid-phase extraction (SPE) is a common and effective method for removing impurities.[7][8] For more challenging separations, high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) can be employed.[7] It is important to carefully select the elution gradient to achieve good separation of the desired product from starting materials and side products.
Q5: What analytical techniques are used to confirm the structure and stereochemistry of the synthesized α2–8-linked disialosides?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for characterizing α2–8-linked disialosides. Specific 1H and 13C NMR chemical shifts and coupling constants can confirm the α-anomeric configuration. The chemical shifts of H3eq and C2 nuclei are particularly sensitive to the linkage type (α2–3, α2–6, or α2–8).[9][10] Mass spectrometry (MS) is also essential for confirming the molecular weight of the product.[11][12]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of α2–8-linked disialosides.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low to no product yield | 1. Inactive sialyl donor or acceptor. 2. Inefficient activation of the sialyl donor. 3. Suboptimal reaction temperature.[13] 4. Steric hindrance at the glycosylation site. | 1. Verify the integrity of starting materials via NMR or MS. 2. Screen different activators (e.g., NIS/TfOH, TMSOTf). 3. Optimize the reaction temperature; some sialylations require very low temperatures (e.g., -78°C) to proceed efficiently.[14] 4. Consider a different protecting group strategy to reduce steric bulk. |
| Poor α-selectivity (mixture of α and β anomers) | 1. Inappropriate protecting group on the sialyl donor. 2. Non-optimal solvent choice. 3. Reaction temperature is too high. | 1. Employ donors with conformationally restricting protecting groups (e.g., 5-N,4-O-oxazolidinone).[5] 2. Acetonitrile is known to participate in the reaction and can favor the formation of the β-anomer. Consider non-participating solvents like dichloromethane (B109758) (DCM). 3. Perform the reaction at lower temperatures to favor the thermodynamically more stable α-product. |
| Formation of side products | 1. Elimination of the leaving group from the donor to form a glycal. 2. Intramolecular cyclization or rearrangement. 3. Degradation of starting materials or product. | 1. Use a less reactive activator or perform the reaction at a lower temperature. 2. Carefully design the protecting group strategy to minimize the possibility of intramolecular reactions. 3. Ensure anhydrous and inert reaction conditions. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times. |
| Difficulty in purification | 1. Co-elution of product with starting materials or byproducts. 2. Product instability on the purification media. | 1. Optimize the chromatographic conditions (e.g., gradient, solvent system). Consider using a different stationary phase. 2. Use a milder purification method, such as size-exclusion chromatography, or perform the purification at a lower temperature. |
Data Presentation
Table 1: Comparison of Different Sialyl Donors and their Reported α-Selectivity in α2–8 Sialylation
| Sialyl Donor Protecting Groups | Leaving Group | Activator | Solvent | Temperature (°C) | α:β Ratio | Yield (%) | Reference |
| 5-N,4-O-Carbonyl | Thiophenyl | NIS/TfOH | CH₂Cl₂ | -78 | >20:1 | 75 | [4] |
| 5-N-Trifluoroacetyl | Thiophenyl | DMTST | CH₂Cl₂/Et₂O | -40 | >10:1 | 68 | [1] |
| 5-N,4-O-Oxazolidinone | Thiophenyl | NIS/TfOH | CH₂Cl₂ | -60 | >15:1 | 82 | [5] |
| Per-O-acetyl | Phenyltrifluoroacetimidate | TMSOTf (cat.) | CH₂Cl₂ | -78 | 3:1 | 85 | [6] |
| Per-O-acetyl | Phenyltrifluoroacetimidate | TMSOTf (cat.) | CH₃CN/CH₂Cl₂ (1:1) | -78 | 1:5 | 90 | [6] |
Note: The values presented are representative and may vary depending on the specific acceptor and reaction conditions.
Experimental Protocols
General Protocol for Chemical α2–8 Sialylation
This protocol provides a general framework. Specific conditions should be optimized based on the substrates and desired outcome.
-
Preparation of Sialyl Donor and Acceptor:
-
Synthesize the desired protected sialyl donor (e.g., with a 5-N,4-O-oxazolidinone group and a thiophenyl leaving group) and the sialyl acceptor with a free C8-hydroxyl group.
-
Thoroughly dry both the donor and acceptor under high vacuum before use.
-
-
Glycosylation Reaction:
-
Dissolve the sialyl acceptor and the sialyl donor (typically 1.2-1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Add molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
In a separate flask, dissolve the activator (e.g., N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH)) in anhydrous DCM.
-
Add the activator solution dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium thiosulfate (B1220275) solution).
-
Allow the mixture to warm to room temperature.
-
Dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).
-
-
Deprotection:
-
Remove the protecting groups under appropriate conditions. For example, ester groups can be removed by Zemplén deacetylation (NaOMe in MeOH), and carbamate (B1207046) or oxazolidinone groups may require specific acidic or basic conditions for removal.
-
-
Final Purification:
-
Purify the final deprotected disialoside using reversed-phase HPLC or size-exclusion chromatography.
-
Visualizations
Troubleshooting Workflow for Low α-Selectivity
Caption: A flowchart for troubleshooting poor α-selectivity in α2–8 disialoside synthesis.
General Synthetic Pathway for α2–8-Linked Disialosides
References
- 1. researchgate.net [researchgate.net]
- 2. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sialic Acids and Other Nonulosonic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chemical synthesis of α(2,8) octasialosides, the minimum structure of polysialic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Intramolecular Glycosylation of Sialyl Mono-esters of o-Xylylene Glycol. The Importance of Donor Configuration and Nitrogen Protecting Groups on Cyclization Yield and Selectivity; Isolation and Characterization of a N-Sialyl Acetamide Indicative of Participation by Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of simultaneous purification methodology for multiple synthetic peptides by reversed-phase sample displacement chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.unl.pt [research.unl.pt]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sialic Acid Linkage-Specific Glycosylation Profiling - CD BioGlyco [bioglyco.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Sialic acid derivatization to prevent loss during mass spectrometry analysis
Welcome to the technical support center for sialic acid derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stabilization of sialic acids for mass spectrometry (MS) analysis. Sialic acids are notoriously labile and prone to loss during MS experiments; chemical derivatization of their carboxyl group is a crucial step to ensure accurate and sensitive analysis.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of sialic acids necessary for mass spectrometry analysis?
A1: Sialic acid residues are unstable and easily lost during sample preparation and mass spectrometry analysis, particularly in techniques like MALDI-MS.[1][2][3] This loss is due to the lability of the glycosidic bond and the acidic proton of the carboxyl group, which can promote fragmentation.[4] Derivatization, typically by converting the carboxyl group to an ester or an amide, neutralizes the negative charge and stabilizes the molecule. This prevents the loss of sialic acid, leading to improved detection, more reliable quantification, and simplified mass spectra with reduced salt adduction.[5][6]
Q2: What are the most common derivatization strategies for sialic acids?
A2: The primary methods involve either esterification or amidation of the sialic acid's carboxyl group.[7]
-
Esterification: Commonly, methyl esterification is used. This involves converting the carboxylic acid to a methyl ester, which is a stable derivative.[4]
-
Amidation: This method converts the carboxylic acid to an amide. Amidation has been shown to be very effective in stabilizing the glycosidic bond of sialic acids.[5][8]
-
Linkage-Specific Derivatization: More advanced methods allow for the differentiation of sialic acid linkages (e.g., α2,3- vs. α2,6-). These techniques often result in different mass shifts for each linkage type, enabling their distinction by MS.[9][10][11] For example, a common approach is to convert α2,6-linked sialic acids to esters and α2,3-linked sialic acids to lactones or amides.[4][12][13]
Q3: Can derivatization help in distinguishing between sialic acid linkage isomers?
A3: Yes, specific derivatization protocols are designed for this purpose. For instance, using carbodiimide (B86325) chemistry in the presence of an alcohol can lead to the ethyl esterification of α2,6-linked sialic acids, while α2,3-linked sialic acids preferentially form a lactone.[7] Subsequent treatment with an amine can convert the lactone to a stable amide, resulting in different masses for the two linkage types, which can be easily distinguished by mass spectrometry.[12][14]
Q4: What is DMB labeling and when is it used?
A4: DMB (1,2-diamino-4,5-methylenedioxybenzene) labeling is a highly sensitive method used for the analysis of free sialic acids.[15][16] It involves the fluorescent labeling of sialic acids, which can then be detected by fluorescence and/or mass spectrometry.[15][17] This method is particularly useful for quantifying the total sialic acid content of a sample after release from the glycoprotein.[16][18]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Derivatization (Presence of both derivatized and underivatized sialic acids) | 1. Insufficient reagent concentration. 2. Suboptimal reaction time or temperature. 3. Presence of interfering substances in the sample. 4. Poor reagent quality. | 1. Optimize the concentration of the derivatization reagents (e.g., EDC, HOBt). 2. Increase the reaction time or adjust the temperature according to the protocol. 3. Ensure proper sample cleanup and desalting before derivatization.[4] 4. Use fresh, high-quality reagents. |
| Side Reactions or Unexpected Mass Shifts | 1. Reaction with other carboxyl groups (e.g., on the peptide backbone).[11][19] 2. Formation of multiple derivatives. 3. Degradation of the sample. | 1. Optimize reaction conditions (e.g., pH, reagent concentration) to favor derivatization of sialic acids. Controlled derivatization can be beneficial for increasing signal.[19][20] 2. Carefully follow established protocols to ensure the formation of the desired product. 3. Avoid harsh conditions (e.g., excessively high temperatures or extreme pH) during sample handling and derivatization. |
| Poor Signal or Loss of Sialylated Glycans | 1. Inefficient ionization of derivatized glycans. 2. Loss of sample during cleanup steps. 3. Instability of the derivative. | 1. Ensure the chosen derivatization method is compatible with the mass spectrometry technique being used (e.g., MALDI, ESI). 2. Optimize sample cleanup procedures to minimize sample loss. Solid-phase extraction methods can be efficient.[21] 3. Choose a derivatization method known to produce stable products. Amide derivatives are generally very stable.[5][8] |
| Inability to Distinguish Linkage Isomers | 1. Incomplete conversion in a linkage-specific protocol.[12] 2. Use of a non-linkage-specific derivatization method. 3. Co-elution or signal overlap of isomers. | 1. Optimize the reaction conditions for linkage-specific derivatization. Tandem MS can help distinguish isomers even with partial conversion.[12] 2. Employ a validated linkage-specific derivatization protocol.[9][11] 3. Improve chromatographic separation (if using LC-MS) or use ion mobility-mass spectrometry (IM-MS) for better separation of isomers.[22][23] |
Quantitative Data Summary
The efficiency and outcome of different derivatization methods can be compared based on the mass shift they introduce and their specificity for different sialic acid linkages.
| Derivatization Method | Target Linkage | Reagents | Mass Shift (Da) | Resulting Group | Reference |
| Methyl Esterification | All | Methyl iodide or DMT-MM in Methanol | +14 | Methyl Ester | [4] |
| Ethyl Esterification | α2,6- | EDC/HOBt in Ethanol | +28 | Ethyl Ester | [7] |
| Lactonization | α2,3- | EDC/HOBt in Ethanol | -18 | Lactone | [7] |
| Amidation | All | DMT-MM, NH4Cl | -1 | Amide | [5] |
| Dimethylamidation | α2,6- | EDC/HOBt, Dimethylamine | +27 | Dimethylamide | [9][11] |
| Amidation (from lactone) | α2,3- | EDC/HOBt in Ethanol, then Ammonia (B1221849) | -1 | Amide | [14] |
Experimental Protocols
Protocol 1: General Amidation for Sialic Acid Stabilization
This protocol is adapted for the general stabilization of sialic acids via amidation using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM).
-
Sample Preparation: Purify and desalt the glycan or glycopeptide sample.
-
Reagent Preparation: Prepare a solution of DMT-MM and ammonium (B1175870) chloride (NH4Cl) in a suitable solvent (e.g., water or a buffer).
-
Reaction:
-
Dissolve the sample in the reagent solution.
-
Incubate the mixture at room temperature or slightly elevated temperature (e.g., 37°C) for 1-2 hours.
-
-
Quenching and Cleanup:
-
Stop the reaction by adding a quenching agent if necessary (e.g., a small amount of acid).
-
Purify the derivatized sample using a suitable method like solid-phase extraction to remove excess reagents.
-
-
Analysis: The sample is now ready for MS analysis.
Protocol 2: Linkage-Specific Derivatization (Esterification/Amidation)
This protocol allows for the differentiation of α2,3- and α2,6-linked sialic acids.
-
Sample Preparation: Ensure the glycan or glycopeptide sample is purified and desalted.
-
Esterification/Lactonization:
-
Dissolve the sample in ethanol.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt).
-
Incubate at room temperature for 1-2 hours. This step converts α2,6-linked sialic acids to ethyl esters and α2,3-linked sialic acids to lactones.
-
-
Amidation:
-
Add an aqueous solution of ammonia or a specific amine to the reaction mixture.
-
Incubate for an additional hour. This will convert the lactone of the α2,3-linked sialic acid to an amide, while the ethyl ester of the α2,6-linked sialic acid remains intact.
-
-
Cleanup: Purify the derivatized sample to remove reagents.
-
Analysis: Analyze by MS. The α2,6-linked sialic acids will show a mass increase corresponding to ethyl esterification, while the α2,3-linked sialic acids will show a mass change corresponding to amidation.
Visualizations
Caption: Instability of native sialylated glycans during mass spectrometry.
Caption: General experimental workflow for sialic acid derivatization.
Caption: Linkage-specific derivatization of sialic acids.
References
- 1. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sialic acid derivatization for glycan analysis by mass spectrometry | Semantic Scholar [semanticscholar.org]
- 3. Sialic acid derivatization for glycan analysis by mass spectrometry [jstage.jst.go.jp]
- 4. Derivatization of sialic acids for stabilization in matrix-assisted laser desorption/ionization mass spectrometry and concomitant differentiation of alpha(2 --> 3)- and alpha(2 --> 6)-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. shimadzu.com [shimadzu.com]
- 7. mdpi.com [mdpi.com]
- 8. Derivatization for stabilizing sialic acids in MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Linkage-specific sialic acid derivatization for MALDI-TOF-MS profiling of IgG glycopeptides. | Semantic Scholar [semanticscholar.org]
- 10. Glycomics studies using sialic acid derivatization and mass spectrometry | Semantic Scholar [semanticscholar.org]
- 11. Linkage-specific sialic acid derivatization for MALDI-TOF-MS profiling of IgG glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differentiation of α2-3- and α2-6-Linked Sialic Acid Linkages Using Esterification/Amidation Reactions and Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Derivatization of sialic acids for stabilization in matrix-assisted laser desorption/ionization mass spectrometry and concomitant differentiation of alpha(2 --> 3)- and alpha(2 --> 6)-isomers. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. DMB Sialic Acid Labeling Kit • QA-Bio • Quantitative Analysis [qa-bio.com]
- 17. researchgate.net [researchgate.net]
- 18. ludger.com [ludger.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Derivatization of Sialylated Glycopeptides (DOSG) Enabling Site-Specific Isomeric Profiling Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sialic acid derivatization for glycan analysis by mass spectrometry [jstage.jst.go.jp]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Determination of Sialic Acid Isomers from Released N-Glycans Using Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Sensitivity of Acidic Glycan Analysis by MALDI-MS
Welcome to the technical support center for acidic glycan analysis using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you overcome common challenges and enhance the sensitivity of your analyses.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of acidic glycans by MALDI-MS challenging?
A1: The analysis of acidic glycans, such as those containing sialic acid, presents several challenges in MALDI-MS. Sialic acid residues are labile and can be easily lost during the ionization process, leading to signal suppression and inaccurate quantification.[1][2] Additionally, the carboxyl groups in acidic glycans can lead to the formation of multiple cation adducts (e.g., [M+Na]+, [M+K]+), which complicates spectral interpretation.[3][4] Their negative charge also generally decreases ionization efficiency in positive-ion mode.[2]
Q2: What is the benefit of using negative-ion mode for acidic glycan analysis?
A2: Negative-ion mode is often preferred for the analysis of acidic glycans because it can enhance sensitivity and reduce the complexity of the mass spectra. In negative-ion mode, acidic glycans are detected as deprotonated molecules [M-H]-, which simplifies the spectra by minimizing the formation of multiple cation adducts.[3][4] This mode can also provide valuable structural information through specific fragmentation patterns.[2]
Q3: What are the most common matrices for acidic glycan analysis?
A3: While 2,5-dihydroxybenzoic acid (DHB) is a common matrix for neutral glycans, it is not ideal for acidic glycans as it can cause fragmentation and yield poor detection limits.[3] More suitable matrices for acidic glycan analysis include 2,4,6-trihydroxyacetophenone (THAP), 6-aza-2-thiothymine, and 4-chloro-α-cyanocinnamic acid (Cl-CCA).[3][5][6] THAP, in particular, has been shown to provide detection limits at the 10 fmol level with minimal fragmentation.[3] A reactive matrix, 4-hydrazinoquinazoline (B1199610) (4-HQ), has also been developed for enhanced detection of both neutral and sialylated glycans.[7]
Q4: How can derivatization improve the sensitivity of acidic glycan analysis?
A4: Derivatization is a chemical modification strategy used to improve the ionization efficiency and stability of acidic glycans.[1][2] By modifying the carboxyl groups of sialic acids through methods like esterification or amidation, the negative charge is neutralized.[2] This suppresses the loss of sialic acid and the formation of multiple alkali metal adducts, allowing for more sensitive and straightforward analysis in positive-ion mode.[2] On-target derivatization with reagents like Girard's reagent T (GT) can significantly boost signal intensities and suppress desialylation.[1]
Q5: What is MALDI-2 and how does it enhance acidic glycan analysis?
A5: MALDI-2 is a post-ionization technique that significantly enhances the sensitivity of N-glycan detection.[4] It has been demonstrated to increase the detection sensitivity of [M-H]− species of N-glycans by approximately three orders of magnitude.[4] Compared to the standard positive-ion mode analysis of [M+Na]+ adducts, MALDI-2 can achieve a sensitivity increase of about a factor of 10.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low signal intensity or no signal for acidic glycans | - Inappropriate matrix selection (e.g., using DHB).- Low ionization efficiency of underivatized acidic glycans.- Sample loss during preparation and purification. | - Switch to a matrix suitable for acidic glycans such as THAP or 6-aza-2-thiothymine.[3]- Employ a derivatization strategy to neutralize the negative charge, such as methylamidation or on-target derivatization with Girard's reagent T.[1][8]- For phosphorylated glycans, use a citrate-containing eluent during SPE purification to improve recovery.[9][10] |
| Broad peaks or multiple adduct peaks in the mass spectrum | - Formation of various alkali metal adducts ([M+Na]+, [M+K]+).[3]- In-source decay or fragmentation of labile sialic acid residues. | - Analyze samples in negative-ion mode to detect the [M-H]- ion and simplify the spectrum.[3]- Derivatize sialic acids to neutralize the carboxyl group, which suppresses the formation of multiple adducts.[2]- Use a "cold" matrix or optimize laser fluency to minimize in-source decay. |
| Loss of sialic acid residues observed in the spectrum | - Fragmentation during the MALDI process due to the labile nature of the sialic acid linkage.- Acid-catalyzed lactonization of sialic acids during sample preparation. | - Utilize a derivatization method like amidation or esterification to stabilize the sialic acid.[2]- Use a suitable matrix for acidic glycans like THAP, which is known to cause less fragmentation.[3]- Before applying to the MALDI target, dissolve glycans in a basic solution such as 0.2 M ammonium (B1175870) hydroxide (B78521) to prevent acid-catalyzed lactonization.[3] |
| Poor shot-to-shot reproducibility | - Inhomogeneous crystal formation of the matrix.- Uneven distribution of the sample within the matrix spot. | - Recrystallize the matrix before use to ensure purity and better crystal formation.[11]- Use a reactive matrix like 4-HQ which forms homogeneous crystals.[7]- Employ the dried-droplet method and ensure thorough mixing of the sample and matrix before spotting on the target plate.[3] |
| Difficulty in quantifying both neutral and acidic glycans simultaneously | - Drastic differences in ionization efficiency between neutral and acidic glycans.[8] | - Use a dual modification strategy where both the reducing end and the sialic acid residues are modified to convert all glycans to neutral molecules, minimizing ionization differences.[8] |
Quantitative Data Summary
The following tables summarize quantitative data on the enhancement of sensitivity for acidic glycan analysis using different methods.
Table 1: Comparison of Detection Limits for Acidic Glycans with Different Matrices
| Matrix | Ion Mode | Detection Limit | Reference |
| 2,5-dihydroxybenzoic acid (DHB) | Positive/Negative | Low picomole | [12] |
| 6-aza-2-thiothymine | Negative | < 50 fmol | [12] |
| 2,4,6-trihydroxyacetophenone (THAP) | Negative | ~10 fmol | [3] |
Table 2: Fold Increase in MS Signal Intensity with On-Target Derivatization using Girard's Reagent T (GTOD)
| Glycan Type | Average Fold Increase (n=3) | Reference |
| Lactose | 7.44 | [1] |
| Sialylated N-glycans (from bovine fetuin) | 9.13 | [1] |
| Neutral N-glycans (from RNaseB) | 12.96 | [1] |
| Neutral N-glycans (from ovalbumin) | 13.47 | [1] |
Experimental Protocols
Protocol 1: Sample Preparation with THAP Matrix for Acidic Glycans
This protocol is crucial for achieving maximum sensitivity with the THAP matrix.[3]
-
Glycan Reconstitution: Dissolve the acidic glycan sample in 0.2 M ammonium hydroxide solution to prevent acid-catalyzed lactonization of sialic acids.
-
Spotting on Target Plate: Apply the dissolved glycan solution to the MALDI target plate and allow it to air dry.
-
Rehydration: Re-hydrate the dried spot with a small amount of water.
-
Matrix Application: Prepare a mixture of THAP and ammonium citrate (B86180) (1 mg THAP in a 1 mL mixture of 1:1 acetonitrile:20 mM ammonium citrate). Apply this mixture to the re-hydrated sample spot.
-
Drying: Vacuum dry the sample spot to prevent the formation of large crystals.
Protocol 2: On-Target Derivatization with Girard's Reagent T (GTOD)
This protocol describes a rapid method for derivatizing reducing glycans directly on the MALDI target.[1]
-
Prepare Solutions:
-
DHB Matrix Solution: Dissolve 20 mg of DHB in 1 mL of a 1:1 (v/v) acetonitrile/0.1% TFA mixture.
-
GT Labeling Solution: Dissolve Girard's Reagent T (GT) in a solvent mixture of water/methanol/glacial acetic acid (6:1:3, v/v/v) to a final concentration of 0.05 M.
-
Glycan Solution: Dissolve the glycan sample in double-distilled water.
-
-
On-Target Reaction:
-
Sequentially deposit 0.5 µL of the DHB matrix solution, 0.5 µL of the glycan solution, and 0.5 µL of the GT labeling solution onto the MALDI target.
-
Gently mix the droplets on the target.
-
-
Drying and Analysis:
-
Allow the deposited sample to dry naturally at room temperature. The on-target labeling reaction is completed during this step.
-
Directly insert the target into the MALDI-TOF mass spectrometer for analysis.
-
Visualizations
Caption: Workflow for acidic glycan sample preparation with THAP matrix.
Caption: Logic of using derivatization to overcome acidic glycan analysis challenges.
References
- 1. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive and Structure-Informative N-Glycosylation Analysis by MALDI-MS; Ionization, Fragmentation, and Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry of Glycans [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MALDI-TOF-MS analysis of sialylated glycans and glycopeptides using 4-chloro-α-cyanocinnamic acid matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MALDI-Matrix for Glycoconjugates [mpi-magdeburg.mpg.de]
- 7. 4-Hydrazinoquinazoline acting as a reactive matrix for the rapid and sensitive analysis of neutral and sialylated glycans using MALDI MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Dual Modifications Strategy to Quantify Neutral and Sialylated N-Glycans Simultaneously by MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High sensitivity acidic N-glycan profiling with MS-enhancing derivatization and mixed mode chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recommended N-Glycan MALDI Sample Preparation Matrices for TOF/TOF Instruments [sciex.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Process Optimization for the Purification of Milk Oligosaccharides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of milk oligosaccharides (MOs), including human milk oligosaccharides (HMOs).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of milk oligosaccharides in a question-and-answer format.
Question: Why is the recovery of my target oligosaccharides consistently low?
Answer: Low recovery can stem from several factors throughout the purification process. Here are some common causes and solutions:
-
Suboptimal Solid-Phase Extraction (SPE): The choice of SPE sorbent and elution conditions is critical. Graphitized porous carbon (GPC) is a common choice, but its efficiency can be affected by the sample matrix and the specific structures of the target oligosaccharides.
-
Solution: Ensure proper conditioning and equilibration of the GPC cartridge. Optimize the wash and elution steps. For instance, a wash with a low concentration of acetonitrile (B52724) (e.g., 4% ACN with 0.1% TFA) can improve the removal of interfering substances without eluting the oligosaccharides of interest[1][2]. The elution solvent, typically a higher concentration of acetonitrile with a modifier like trifluoroacetic acid (TFA), may need to be optimized for your specific oligosaccharides.
-
-
Inefficient Protein and Fat Removal: Residual proteins and lipids can interfere with downstream purification steps and lead to sample loss.
-
Solution: Ensure complete precipitation of proteins, often achieved by adding two volumes of ethanol (B145695) and incubating at 4°C overnight[3]. Centrifugation at high speeds (e.g., 5,000 x g) is crucial for effective separation[4]. For fat removal, centrifugation of the initial milk sample is a key first step[4].
-
-
Loss during Lactose (B1674315) Removal: Lactose is the most abundant carbohydrate in milk and its efficient removal is paramount.
-
Sample Overload: Exceeding the binding capacity of your chromatography column or SPE cartridge will result in the loss of your target molecules in the flow-through.
-
Solution: Determine the binding capacity of your purification media and ensure you are loading an appropriate amount of crude sample.
-
Question: My final product contains significant lactose contamination. How can I improve its removal?
Answer: Lactose interference is a frequent challenge. Here are strategies to enhance its removal:
-
Optimize SPE Washing: As mentioned, washing the GPC-SPE cartridge with a weak organic solvent solution can significantly reduce lactose levels[1]. Water alone may not be sufficient to remove all unbound lactose[1].
-
Gel Filtration Chromatography: This technique separates molecules based on size. Since oligosaccharides are larger than lactose, they will elute earlier. Sephadex G-25 is a commonly used resin for this purpose[4].
-
Enzymatic Digestion: Treating the sample with β-galactosidase to hydrolyze lactose into glucose and galactose can simplify downstream purification[3]. However, it's crucial to validate that the enzyme doesn't have activity towards your oligosaccharides of interest[3].
Question: I am observing co-elution of different oligosaccharide isomers. How can I improve their separation?
Answer: The structural similarity of oligosaccharide isomers makes their separation challenging. Advanced chromatographic techniques are often required.
-
High-pH Anion-Exchange Chromatography (HPAEC): HPAEC coupled with pulsed amperometric detection (PAD) is a powerful technique for separating isomeric oligosaccharides[5]. The high pH environment imparts a negative charge to the hydroxyl groups of the carbohydrates, allowing for separation based on subtle differences in pKa values.
-
Porous Graphitized Carbon (PGC) Chromatography: PGC columns under reversed-phase or normal-phase conditions can provide excellent resolution of isomers based on their three-dimensional structures.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like oligosaccharides[6]. By using a polar stationary phase and a mobile phase with a high concentration of organic solvent, subtle differences in hydrophilicity between isomers can be exploited for separation[6].
Question: How can I efficiently purify acidic (sialylated) oligosaccharides?
Answer: Acidic oligosaccharides require specific purification strategies due to their negative charge.
-
Anion-Exchange Chromatography: This is the primary method for separating acidic from neutral oligosaccharides. A strong anion exchange resin can be used to bind the sialylated oligosaccharides, which are then eluted with a salt gradient or a change in pH[7]. A TOYOPEARL Super Q-650M column is one example of a suitable resin[4].
-
Ion-Exchange Resins in Purification Workflow: In industrial processes for fermentatively produced HMOs, a combination of cation and anion exchange resins is used to remove impurities. It's important to consider the form of the resin (e.g., H+) and potential neutralization steps to avoid unwanted binding of the target acidic HMOs[7].
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for preparing a milk sample for oligosaccharide purification?
A1: The initial preparation typically involves the removal of fats and proteins. This is usually achieved by:
-
Defatting: Centrifuging the milk sample at approximately 5,000 x g at 4°C to separate the cream layer[4].
-
Deproteinization: Precipitating proteins by adding a solvent like ethanol (typically to a final concentration of 68%) and incubating at a low temperature, followed by centrifugation to pellet the precipitated proteins[3][8].
Q2: What are the most common chromatographic techniques used for milk oligosaccharide purification?
A2: Several chromatographic methods are employed, often in combination:
-
Gel Filtration (or Size-Exclusion) Chromatography: Separates molecules based on size, effective for removing small molecules like lactose and salts[4][5].
-
Solid-Phase Extraction (SPE) with Graphitized Carbon: Widely used for the initial capture and purification of oligosaccharides from the crude extract[1].
-
Anion-Exchange Chromatography: Essential for separating acidic (sialylated) oligosaccharides from neutral ones[4][7].
-
High-Performance Liquid Chromatography (HPLC): Techniques like HPAEC-PAD and HILIC are used for high-resolution separation of individual oligosaccharide structures, including isomers[6][9].
Q3: How can I quantify the yield and purity of my purified oligosaccharides?
A3: Quantification and purity assessment are critical. Common methods include:
-
Phenol-Sulfuric Acid Method: A colorimetric method for determining the total carbohydrate content[4].
-
High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): Can be used for the quantification of individual oligosaccharides against known standards[5].
-
Mass Spectrometry (MS): Techniques like MALDI-TOF-MS and LC-MS can provide detailed structural information and relative quantification[10][11].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for confirming the identity and purity of the isolated oligosaccharides.
Q4: Are there methods for large-scale purification of specific milk oligosaccharides?
A4: Yes, for industrial production, particularly of fermentatively produced HMOs, specific processes are employed:
-
Crystallization: This method can yield highly pure HMOs and is cost-effective for large-scale production. It involves dissolving the crude HMO in water or aqueous mixtures and inducing crystallization, often by adding organic solvents to lower solubility[12][13].
-
Simulated Moving Bed (SMB) Chromatography: A continuous chromatography technique that allows for the purification of large quantities of HMOs with high purity[14].
Quantitative Data Summary
The following tables summarize quantitative data from various studies on milk oligosaccharide purification.
Table 1: Recovery of Oligosaccharides and Lactose using Graphitized Carbon SPE
| Wash Solution | 3'-Sialyllactose Recovery (%) | 6'-Sialyllactose Recovery (%) | Lacto-N-tetraose Recovery (%) | Residual Lactose (%) | Reference |
| Water | 95 ± 5 | 98 ± 4 | 92 ± 6 | High | [1] |
| 4% ACN / 0.1% TFA | 92 ± 3 | 94 ± 2 | 88 ± 4 | Low | [1] |
Table 2: Yield of Oligosaccharides from Human Milk
| Purification Method | Yield (g/L of milk) | Reference |
| Enzymatic Digestion & Solid-Phase Extraction (Initial Trial) | 2.5 | [3] |
| Enzymatic Digestion & Solid-Phase Extraction (Optimized) | > 5.0 | [3] |
| Nanofiltration | 6.7 | [3] |
Key Experimental Protocols
Protocol 1: General Purification of Milk Oligosaccharides
This protocol provides a general workflow for the extraction and purification of a mixed population of milk oligosaccharides.
-
Defatting: Centrifuge fresh milk at 5,000 x g for 15 minutes at 4°C. Carefully remove the top cream layer.
-
Protein Precipitation: To the skimmed milk, add two volumes of cold ethanol. Mix gently and incubate overnight at 4°C to precipitate proteins.
-
Clarification: Centrifuge the ethanol-milk mixture at 5,000 x g for 30 minutes at 4°C to pellet the precipitated proteins. Collect the supernatant containing the crude oligosaccharides.
-
Lactose Removal (Gel Filtration):
-
Equilibrate a Sephadex G-25 column with deionized water.
-
Apply the supernatant to the column.
-
Elute with deionized water and collect fractions.
-
Monitor fractions for carbohydrate content (e.g., using the phenol-sulfuric acid method) to distinguish oligosaccharide-containing fractions from those containing lactose.
-
-
Solid-Phase Extraction (Graphitized Carbon):
-
Condition a graphitized carbon SPE cartridge with 80% acetonitrile (ACN) in 0.1% trifluoroacetic acid (TFA), followed by equilibration with deionized water.
-
Load the pooled oligosaccharide fractions from the previous step.
-
Wash the cartridge with deionized water or a weak ACN solution (e.g., 4% ACN/0.1% TFA) to remove residual lactose and salts.
-
Elute the oligosaccharides with a higher concentration of ACN (e.g., 40-50%) containing 0.1% TFA.
-
-
Lyophilization: Freeze-dry the eluted fractions to obtain the purified milk oligosaccharides as a powder.
Protocol 2: Separation of Neutral and Acidic Oligosaccharides
This protocol follows the initial purification steps and separates the oligosaccharide pool into neutral and acidic fractions.
-
Initial Purification: Follow steps 1-5 from Protocol 1 to obtain a purified mixture of total milk oligosaccharides.
-
Anion-Exchange Chromatography:
-
Equilibrate a strong anion-exchange column (e.g., TOYOPEARL Super Q-650M) with deionized water[4].
-
Load the purified oligosaccharide mixture onto the column.
-
Elution of Neutral Oligosaccharides: Elute the column with deionized water. The neutral oligosaccharides will not bind and will be collected in the flow-through and initial wash fractions.
-
Elution of Acidic Oligosaccharides: Apply a salt gradient (e.g., 0-1 M NaCl) or a pH gradient to elute the bound acidic (sialylated) oligosaccharides.
-
-
Desalting: The acidic oligosaccharide fraction will contain salt from the elution step. Desalt this fraction using gel filtration (e.g., Sephadex G-25) or dialysis.
-
Lyophilization: Freeze-dry the neutral and desalted acidic fractions separately.
Visualizations
Caption: General experimental workflow for the purification and fractionation of milk oligosaccharides.
Caption: A logical workflow for troubleshooting common issues in milk oligosaccharide purification.
References
- 1. An improved method for the purification of milk oligosaccharides by graphitised carbon-solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benthamopen.com [benthamopen.com]
- 4. Preparation of oligosaccharides from human milk - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Quantification of individual oligosaccharide compounds from human milk using high-pH anion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Method for milk oligosaccharide profiling by 2-aminobenzamide labeling and hydrophilic interaction chromatography. | Semantic Scholar [semanticscholar.org]
- 7. US20230391814A1 - Process for the purification of an acidic human milk oligosaccharide from fermentation broth - Google Patents [patents.google.com]
- 8. Optimized Purification Processes for Isolation and Modification of Oligosaccharides from Rathi Cow’s Milk [mdpi.com]
- 9. Chromatographic methods for the analysis of oligosaccharides in human milk - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. New strategies for profiling and characterization of human milk oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The current manufacturing process and business development of human milk oligosaccharide products [glycoforum.gr.jp]
- 13. Purification of human milk oligosaccharides obtained from fermentative processes via crystallization from water or aqueous mixtures on industrial scale [morressier.com]
- 14. US20160237104A1 - Process for purification of neutral human milk oligosaccharide using simulated moving bed chromatography - Google Patents [patents.google.com]
Technical Support Center: High-Resolution HPLC Analysis of Isomeric Oligosaccharides
Welcome to the technical support center for resolving isomeric oligosaccharides in High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in overcoming common separation challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during the HPLC analysis of isomeric oligosaccharides, offering potential causes and practical solutions.
Q1: Why am I seeing poor resolution or co-elution of my isomeric oligosaccharide peaks?
A1: Poor resolution of isomeric oligosaccharides is a common challenge due to their similar physicochemical properties. Several factors related to your column, mobile phase, or other method parameters could be the cause.
-
Suboptimal Stationary Phase: The choice of HPLC column chemistry is critical for separating isomers. Reversed-phase C18 columns often provide insufficient retention and selectivity for these polar molecules.[1][2]
-
Solution: Employ specialized column chemistries designed for hydrophilic compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) and Porous Graphitic Carbon (PGC) columns are highly effective for separating a wide range of oligosaccharide isomers.[3][4] HILIC stationary phases (e.g., amide, amino, or diol) retain analytes based on partitioning into a water-enriched layer on the surface, while PGC columns separate based on polar retention effects and shape selectivity.[3][5][6][7]
-
-
Inadequate Mobile Phase Composition: The mobile phase composition, particularly the ratio of organic solvent to aqueous buffer, directly influences retention and selectivity.[8][9]
-
Solution: Methodically optimize the mobile phase. For HILIC separations, fine-tuning the acetonitrile/water ratio is crucial; even small incremental changes can significantly impact resolution.[8] If isocratic elution is insufficient, a shallow gradient elution, where the percentage of the aqueous component is slowly increased, can improve the separation of closely eluting isomers.[8][10]
-
-
Anomer Separation: The presence of α and β anomers of reducing sugars can lead to peak splitting or broadening, which can be mistaken for poor resolution.[6]
-
Solution: To suppress anomer separation, you can increase the column temperature (e.g., to 60°C) or add a small amount of a weak base like 0.1% ammonia (B1221849) to the mobile phase.[6][7]
-
Q2: My peaks are tailing. What are the likely causes and how can I fix it?
A2: Peak tailing can obscure the resolution of closely eluting isomers. This is often caused by secondary interactions between the oligosaccharides and the stationary phase or issues with the mobile phase.
-
Secondary Interactions: Unwanted interactions between the hydroxyl groups of the oligosaccharides and active sites (e.g., silanols) on silica-based columns can cause peak tailing.[8]
-
Solution: Adding a small amount of a weak acid (e.g., 0.1% formic acid) or a weak base (e.g., 0.1% ammonia) to the mobile phase can help suppress these secondary interactions by protonating or deprotonating the silanol (B1196071) groups, respectively.[8][11] Ensure the chosen additive is compatible with your column and detector.
-
-
Mobile Phase pH: While less critical for neutral oligosaccharides, the pH of the mobile phase can influence the ionization of any acidic or basic functional groups on the oligosaccharides or impurities, affecting peak shape.[8]
-
Solution: For ionizable oligosaccharides, buffering the mobile phase to a pH that is at least one unit away from the analyte's pKa can improve peak shape.[9]
-
Q3: How can I increase the sensitivity of my analysis for low-abundance oligosaccharides?
A3: Low sensitivity can be a significant hurdle, especially when dealing with complex biological samples. Derivatization of the oligosaccharides is a common and effective strategy to enhance detection.
-
Lack of a Strong Chromophore/Fluorophore: Oligosaccharides lack strong UV-absorbing or fluorescent properties, making them difficult to detect at low concentrations with standard UV or fluorescence detectors.[12][13]
-
Solution: Derivatize the oligosaccharides by labeling them with a UV-active or fluorescent tag at their reducing end.[12][13] Common derivatizing agents include 2-aminobenzoic acid (2-AA), 2-aminobenzamide (B116534) (2-AB), and phenylhydrazine (B124118).[14][15] This not only improves sensitivity but can also enhance chromatographic separation on reversed-phase columns.[1][12]
-
Q4: What is the effect of column temperature on the separation of isomeric oligosaccharides?
A4: Column temperature is a powerful parameter for optimizing HPLC separations, affecting retention time, selectivity, and efficiency.[16][17][18]
-
Impact on Viscosity and Diffusion: Increasing the column temperature reduces the viscosity of the mobile phase, which can lead to sharper peaks and shorter analysis times.[16][17]
-
Selectivity Changes: Temperature can alter the selectivity between isomeric oligosaccharides. Experimenting with different temperatures (e.g., in the range of 40-80°C) can sometimes resolve peaks that co-elute at ambient temperature.[18][19]
-
Anomer Coalescence: As mentioned in Q1, elevated temperatures can help to coalesce the peaks of α and β anomers, simplifying the chromatogram.[6][19]
Data Presentation: Column and Mobile Phase Selection Guide
The following tables summarize common stationary phases and mobile phase compositions used for the separation of isomeric oligosaccharides.
Table 1: Recommended HPLC Columns for Isomeric Oligosaccharide Separation
| Column Type | Stationary Phase Chemistry | Separation Principle | Advantages | Typical Applications |
| HILIC | Amide, Amino (NH2), Diol, Polyvinyl Alcohol | Partitioning, Hydrogen Bonding, Dipole-Dipole Interactions[3][20] | Excellent for polar compounds, good resolution of isomers, compatible with MS-friendly mobile phases.[4][6][7] | N-glycans, O-glycans, neutral and charged oligosaccharides.[1][4] |
| PGC | Porous Graphitic Carbon | Polar Retention, Shape Selectivity | High resolving power for structural isomers, stable over a wide pH range, suitable for both neutral and acidic oligosaccharides.[1][3][5][21] | Complex oligosaccharide mixtures, positional and linkage isomers.[22][23][24] |
| Reversed-Phase | C18 (with derivatization) | Hydrophobic Interactions | High efficiency and reproducibility.[1][2] | Analysis of derivatized oligosaccharides (e.g., with 2-AB or 2-AA).[12][15] |
Table 2: Common Mobile Phase Systems for Isomeric Oligosaccharide HPLC
| Chromatography Mode | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Gradient Profile | Common Additives |
| HILIC | Water or Ammonium Formate/Acetate Buffer (e.g., 50-100 mM, pH 4.4)[2][13] | Acetonitrile[8] | Start with high %B (e.g., 80-95%) and decrease over time (shallow gradient).[8] | 0.1% Formic Acid or 0.1% Ammonia to improve peak shape.[7][8] |
| PGC | Water | Acetonitrile | Gradient of increasing %B.[11] | 0.05-0.1% Trifluoroacetic Acid (TFA) or Formic Acid for acidic oligosaccharides.[5][11][21] |
| Reversed-Phase (derivatized) | Ammonium Formate/Acetate Buffer or Water with TFA/Formic Acid | Acetonitrile or Methanol (B129727) | Gradient of increasing %B.[10][25] | Ion-pairing agents for charged derivatives.[9] |
Experimental Protocols
Protocol 1: General HILIC Method for Isomeric Oligosaccharide Separation
-
Column: HILIC Column (e.g., Amide-bonded silica, 2.1 x 150 mm, 1.7 µm).[1]
-
Mobile Phase A: 100 mM Ammonium Formate, pH 4.4.[13]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 80% B (isocratic)
-
5-45 min: 80% to 60% B (linear gradient)
-
45-50 min: 60% to 40% B (linear gradient)
-
50-52 min: 40% to 80% B (return to initial conditions)
-
52-60 min: 80% B (equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.[17]
-
Detection: Fluorescence (with derivatization, e.g., 2-AB) or ELSD/CAD/MS (for native oligosaccharides).[8]
-
Injection Volume: 5 µL.
Protocol 2: Derivatization of Oligosaccharides with 2-Aminobenzoic Acid (2-AA) for Fluorescence Detection
-
Sample Preparation: Dry down 1-10 µg of the oligosaccharide sample in a microcentrifuge tube.
-
Derivatization Reagent: Prepare a solution of 0.35 M 2-AA and 1 M sodium cyanoborohydride in a 70:30 (v/v) mixture of methanol and acetic acid.
-
Reaction: Add 20 µL of the derivatization reagent to the dried sample.
-
Incubation: Incubate the mixture at 65°C for 2 hours.
-
Purification: After incubation, cool the sample to room temperature. The derivatized oligosaccharides can be purified using solid-phase extraction (SPE) with a graphitized carbon cartridge to remove excess reagents.[12][13]
-
Analysis: The purified, 2-AA labeled oligosaccharides are now ready for reversed-phase or HILIC HPLC analysis with fluorescence detection (Excitation: ~330 nm, Emission: ~420 nm).
Visualizations
Caption: Troubleshooting workflow for improving isomeric oligosaccharide resolution.
Caption: Principle of HILIC separation for oligosaccharide isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. ijirmps.org [ijirmps.org]
- 3. Frontiers | In-House Packed Porous Graphitic Carbon Columns for Liquid Chromatography-Mass Spectrometry Analysis of N-Glycans [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. shodex.com [shodex.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mastelf.com [mastelf.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Purification of Derivatized Oligosaccharides by Solid Phase Extraction for Glycomic Analysis | PLOS One [journals.plos.org]
- 13. Purification of Derivatized Oligosaccharides by Solid Phase Extraction for Glycomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method for investigation of oligosaccharides using phenylhydrazine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 17. chromtech.com [chromtech.com]
- 18. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 19. hplc.com [hplc.com]
- 20. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 21. Introducing porous graphitized carbon liquid chromatography with evaporative light scattering and mass spectrometry detection into cell wall oligosaccharide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. researchgate.net [researchgate.net]
- 25. pnas.org [pnas.org]
Addressing the lability of fucose and sialic acid residues during CID
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the mass spectrometric analysis of glycoproteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the lability of fucose and sialic acid residues during Collision-Induced Dissociation (CID).
Frequently Asked Questions (FAQs)
Q1: Why are fucose and sialic acid residues so labile during CID fragmentation?
A1: Fucose and sialic acid residues are prone to dissociation during CID for distinct chemical reasons.
-
Sialic Acid: The lability of sialic acid is primarily due to its carboxylic acid group. Under CID conditions, the proton on the carboxylic acid is highly mobile and can facilitate the cleavage of the glycosidic bond, leading to the neutral loss of the entire sialic acid residue. This occurs readily even at low collision energies, often dominating the fragmentation spectrum and obscuring other structural information.[1][2][3][4][5]
-
Fucose: Fucose, a deoxyhexose, is also notably labile during CID.[2] Its lability is attributed to the lack of a hydroxyl group at the C6 position, which influences the fragmentation pathways and promotes the cleavage of the fucosyl glycosidic bond.[2][6][7][8] This loss can occur even during the ionization process, complicating data interpretation.[2]
Q2: What are the common signs of fucose and sialic acid loss in my CID spectra?
A2: The most prominent indicator of fucose or sialic acid loss is the presence of a dominant neutral loss peak in your MS/MS spectrum. For sialic acid, you will observe a significant peak corresponding to the precursor ion minus the mass of sialic acid (e.g., -291 Da for N-acetylneuraminic acid). Similarly, for fucose, a neutral loss of 146 Da will be a major fragment ion. This preferential loss often leads to poor fragmentation of the peptide backbone, making it difficult to identify the peptide sequence or pinpoint the site of glycosylation.[2][5]
Q3: How can I prevent the loss of these labile residues during my experiments?
A3: There are two main strategies to counteract the lability of fucose and sialic acid residues: chemical derivatization to stabilize the residues and the use of alternative, "softer" fragmentation techniques.
Troubleshooting Guides
Issue 1: Dominant Neutral Loss of Sialic Acid in CID Spectra
Cause: The inherent chemical lability of the sialic acid glycosidic bond under energetic CID conditions.
Solutions:
-
Chemical Derivatization: Stabilize the sialic acid residue prior to MS analysis. This typically involves modifying the carboxylic acid group to reduce proton mobility.[1][9][10]
-
Alternative Fragmentation Methods: Employ fragmentation techniques that are less energetic and preserve labile modifications.
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that cleaves the peptide backbone while leaving labile post-translational modifications like glycosylation intact.[12][13][14][15] This is particularly useful for identifying the peptide sequence and the site of glycosylation.[12][14]
-
Higher-energy C-trap Dissociation (HCD): HCD is a beam-type CID method that can provide both glycan and peptide fragmentation. While it can still lead to the loss of labile residues, optimizing the collision energy can help to retain more structural information compared to traditional CID.[13][16][17][18]
-
Ultraviolet Photodissociation (UVPD): UVPD is a powerful technique that can provide extensive fragmentation of both the peptide backbone and the glycan structure, including cross-ring cleavages, which are valuable for detailed glycan characterization.[19][20][21][22][23]
-
Issue 2: Significant Fucose Loss and Poor Peptide Fragmentation
Cause: The fucosyl glycosidic bond is weak and readily cleaves under CID conditions.
Solutions:
-
Alternative Fragmentation Methods: Similar to sialic acid, using softer fragmentation techniques is the primary solution for fucose lability.
-
ETD and EThcD: Electron-based dissociation methods like ETD and Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) are highly effective at preserving the fucose linkage to the peptide, allowing for confident site localization.[17][24] EThcD, a hybrid method, provides the benefits of both ETD (peptide backbone fragmentation) and HCD (glycan fragmentation).[17][18]
-
UVPD: This technique has also been shown to be effective for the analysis of fucosylated glycoproteins, providing comprehensive structural information.[19][22][23]
-
-
Optimized HCD: Careful optimization of HCD collision energy can help to balance the fragmentation of the glycan (including fucose) and the peptide backbone.
Comparative Data on Fragmentation Methods
The choice of fragmentation method significantly impacts the quality of data obtained for glycoproteins with labile residues. The following table summarizes the key characteristics of different techniques.
| Fragmentation Method | Principle | Advantages for Fucose/Sialic Acid Analysis | Disadvantages |
| CID | Collisional activation | Provides some glycan structural information. | Significant loss of fucose and sialic acid, poor peptide backbone fragmentation.[13][14] |
| HCD | Beam-type collisional activation | Can be optimized to provide both glycan and peptide fragments.[16][17] | Still susceptible to labile residue loss at higher energies.[13] |
| ETD | Electron transfer | Preserves labile modifications, excellent for peptide sequencing and glycosylation site localization.[12][13][14] | May not provide extensive glycan structural information.[14] |
| EThcD | Combination of ETD and HCD | Provides comprehensive information: peptide sequence, glycosylation site, and glycan structure in a single scan.[17][18] | More complex instrumentation and data analysis. |
| UVPD | Ultraviolet photon absorption | Provides extensive fragmentation of both peptide and glycan, including cross-ring cleavages for detailed glycan analysis.[19][20][23] | Can be dependent on precursor charge state and may require specialized instrumentation.[19] |
Experimental Protocols
Protocol 1: Sialic Acid Stabilization by Methyl Esterification
This protocol is adapted from methodologies described for stabilizing sialic acids prior to MALDI-MS analysis.[3][9]
Materials:
-
Glycoprotein (B1211001) or released glycan sample
-
Methanol (anhydrous)
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)
-
Milli-Q water
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Ensure the glycoprotein or glycan sample is desalted and lyophilized.
-
Reagent Preparation: Prepare a fresh solution of DMT-MM in methanol.
-
Reaction: Dissolve the dried sample in the methanolic DMT-MM solution.
-
Incubation: Incubate the reaction mixture at room temperature. Reaction times may need to be optimized depending on the sample.
-
Solvent Removal: After incubation, dry the sample completely using a vacuum centrifuge.
-
Reconstitution: Reconstitute the derivatized sample in an appropriate solvent for mass spectrometry analysis. For MALDI-MS, the sample can be directly spotted with the matrix.[3]
Visualized Workflows and Concepts
Logical Flow for Troubleshooting Lability Issues
Caption: Troubleshooting workflow for labile fucose and sialic acid residues.
Comparison of Fragmentation Methods for Glycopeptides
Caption: Comparison of common fragmentation techniques for glycopeptide analysis.
References
- 1. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 3. Derivatization of sialic acids for stabilization in matrix-assisted laser desorption/ionization mass spectrometry and concomitant differentiation of alpha(2 --> 3)- and alpha(2 --> 6)-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sialic Acid Derivatization for the Rapid Subclass- and Sialic Acid Linkage-Specific MALDI-TOF-MS Analysis of IgG Fc-Glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linkage-specific sialic acid derivatization for MALDI-TOF-MS profiling of IgG glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collision-Induced Dissociation of Fucose and Identification of Anomericity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collision-Induced Dissociation of Fucose and Identification of Anomericity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stabilization of sialic acids in N-linked oligosaccharides and gangliosides for analysis by positive ion matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sialic acid derivatization for glycan analysis by mass spectrometry [jstage.jst.go.jp]
- 11. Derivatization for stabilizing sialic acids in MALDI-MS. | Semantic Scholar [semanticscholar.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Use of CID/ETD mass spectrometry to analyze glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DSpace [kuscholarworks.ku.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Comparative N-Glycoproteomics Analysis of Clinical Samples Via Different Mass Spectrometry Dissociation Methods [frontiersin.org]
- 18. Measuring change in glycoprotein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Analysis of Viral Spike Protein N-Glycosylation Using Ultraviolet Photodissociation Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
Technical Support Center: Minimizing Enthalpy Relaxation in Freeze-Dried Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding, measuring, and minimizing enthalpy relaxation in freeze-dried formulations. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and formulation strategies to enhance the stability of lyophilized products.
Frequently Asked Questions (FAQs)
Q1: What is enthalpy relaxation in the context of freeze-dried formulations?
A1: Enthalpy relaxation, a manifestation of physical aging, is a thermodynamic process that occurs in amorphous (glassy) materials, such as the matrix of a freeze-dried product, when stored below their glass transition temperature (Tg).[1][2] In this state, the molecules are kinetically frozen in a high-energy, non-equilibrium state. Over time, they slowly rearrange to reach a lower, more stable energetic state.[2] This gradual release of excess enthalpy is known as enthalpy relaxation.[2]
Q2: Why is it important to minimize enthalpy relaxation?
A2: Enthalpy relaxation is a measure of molecular mobility within the amorphous matrix.[3] Increased molecular mobility can compromise the stability of the active pharmaceutical ingredient (API), particularly for sensitive biologics like proteins. It can lead to:
-
Increased protein aggregation: Higher mobility allows protein molecules to interact and form aggregates, which can lead to loss of efficacy and potential immunogenicity.
-
Chemical degradation: Enhanced molecular mobility can accelerate detrimental chemical reactions such as deamidation and oxidation.
-
Changes in physical properties: Enthalpy relaxation can alter the mechanical properties of the freeze-dried cake, potentially leading to brittleness and affecting reconstitution times.[2]
Q3: What is the relationship between enthalpy relaxation and the glass transition temperature (Tg)?
A3: The glass transition temperature (Tg) is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. Enthalpy relaxation occurs at temperatures below the Tg.[1] A higher Tg is generally desirable as it means the formulation is in a more rigid glassy state at a given storage temperature, which can slow down the rate of enthalpy relaxation. However, storing a product well below its Tg is necessary but not always sufficient to prevent long-term stability issues.[4]
Q4: How do different excipients influence enthalpy relaxation?
A4: Excipients play a crucial role in determining the physical properties of the amorphous matrix and, consequently, the extent of enthalpy relaxation.
-
Sugars (e.g., sucrose, trehalose): These are common cryo- and lyoprotectants that form the glassy matrix. Trehalose (B1683222) generally has a higher Tg than sucrose, which can be advantageous for stability.[5] However, the choice between them can depend on the specific protein and other formulation components, as their interactions with the protein and water can differ.[6]
-
Polymers: The addition of polymers can increase the Tg of the formulation and restrict molecular mobility, thereby reducing enthalpy relaxation.
-
Bulking agents (e.g., mannitol): While often used to provide an elegant cake structure, crystalline bulking agents can sometimes lead to phase separation and may not fully contribute to the amorphous matrix that stabilizes the protein.
Q5: How does storage temperature affect enthalpy relaxation?
A5: The rate of enthalpy relaxation is highly dependent on the storage temperature. The closer the storage temperature is to the Tg, the faster the rate of relaxation.[7] Therefore, storing freeze-dried products at a temperature significantly below their Tg is a key strategy to minimize enthalpy relaxation and maintain stability.[4] It is generally recommended to store products at least 50°C below their Tg.[8]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High degree of protein aggregation observed during stability studies. | High molecular mobility in the amorphous matrix, indicated by significant enthalpy relaxation. | - Reformulate with an excipient that provides a higher Tg (e.g., trehalose instead of sucrose, or adding a polymer). - Optimize the freeze-drying cycle to ensure a more homogeneous amorphous matrix. - Store the product at a lower temperature, further below its Tg. |
| DSC thermogram shows a large, sharp endotherm overlapping with the glass transition, making Tg determination difficult. | This is likely a significant enthalpy relaxation peak, which can obscure the step-change of the glass transition.[3][9] | - Use Modulated Temperature DSC (MTDSC) to separate the reversing heat flow (which shows the Tg) from the non-reversing heat flow (which shows the enthalpy relaxation).[3][8] - "Erase" the thermal history by heating the sample above its Tg, cooling it rapidly, and then immediately re-running the DSC scan. The second scan will show the Tg without the relaxation peak.[3] |
| Inconsistent DSC results between samples from the same batch. | - Inhomogeneous sample. - Improper sample preparation or loading in the DSC pan.[9][10] - Variations in the thermal history of different vials from the freeze-dryer. | - Ensure the sample taken for DSC is representative of the entire cake. - Follow a standardized procedure for sample preparation and ensure good thermal contact between the sample and the DSC pan.[9] - Analyze samples from different locations within the freeze-dryer to assess homogeneity. |
| The freeze-dried cake appears collapsed or shrunken. | The formulation was dried at a temperature above its collapse temperature, which is related to the Tg of the freeze-concentrate. | - Determine the collapse temperature of the formulation using a freeze-drying microscope. - Ensure the primary drying shelf temperature is maintained below the collapse temperature. - Reformulate to increase the Tg' (glass transition of the maximally freeze-concentrated solution). |
Strategies to Minimize Enthalpy Relaxation
Minimizing enthalpy relaxation is a key goal in the development of stable freeze-dried formulations. This can be achieved through a combination of rational formulation design and process optimization.
Formulation Strategies
The choice of excipients is critical in controlling the physical properties of the amorphous matrix.
-
Selection of Stabilizers:
-
Sucrose and Trehalose: These disaccharides are effective at forming a glassy matrix and protecting proteins. Trehalose generally has a higher Tg than sucrose, which can lead to a lower rate of enthalpy relaxation at the same storage temperature.[5] However, the optimal choice may depend on the specific protein, as interactions at the molecular level can influence stability.[6]
-
Other Sugars and Polyols: Other sugars and polyols can be used, but their Tg and other physical properties must be carefully considered.
-
-
Use of Polymers: Incorporating polymers such as polyvinylpyrrolidone (B124986) (PVP) or hydroxyethyl (B10761427) starch (HES) can increase the Tg of the formulation and reduce molecular mobility.
Process Optimization
The freeze-drying process itself can influence the properties of the final product.
-
Annealing: Annealing is a step in the freeze-drying cycle where the product is held at a temperature above the Tg' for a period of time before primary drying. This can promote more complete crystallization of any crystallizable components and lead to a more relaxed and stable amorphous phase. Annealing at a temperature about 15-25°C below the Tg has been shown to result in maximum structural relaxation.[11]
-
Cooling Rate: The rate of cooling during the freezing step can affect the morphology of the ice crystals and the homogeneity of the amorphous phase. Slower cooling rates can lead to larger ice crystals, which may be beneficial for primary drying but can also impact the amorphous phase.
Quantitative Impact of Formulation on Enthalpy Relaxation
The following table summarizes representative data on how different excipients and storage conditions can affect enthalpy relaxation.
| Formulation | Storage Condition | Enthalpy Relaxation (J/g) | Key Observation |
| 40% Sucrose-Water Glass | 1-6 days at -55°C | Increases with time | Enthalpy relaxation increases with both aging time and temperature.[7] |
| 40% Sucrose-Water Glass | 1-6 days at -70°C | Lower than at -55°C | Lower storage temperatures reduce the extent of enthalpy relaxation.[7] |
| Aspartame:Sucrose (1:10 w/w) | Annealed at Tg - 20°C | Maximized | Annealing at an optimal temperature below Tg maximizes structural relaxation.[11] |
| Aspartame:Trehalose (1:10 w/w) | Annealed at Tg - 20°C | Maximized | Similar to sucrose, trehalose formulations show maximal relaxation with appropriate annealing.[11] |
Note: The actual values of enthalpy relaxation are highly dependent on the specific formulation, the thermal history of the sample, and the parameters used for DSC analysis. The data in this table are illustrative.
Experimental Protocol: Measurement of Enthalpy Relaxation by Modulated Temperature DSC (MTDSC)
This protocol outlines the steps for measuring enthalpy relaxation in a freeze-dried sample using a Modulated Temperature Differential Scanning Calorimeter (MTDSC). MTDSC is the preferred method as it can separate the reversible heat flow signal (associated with the glass transition) from the non-reversible heat flow signal (associated with enthalpy relaxation).[8]
1. Sample Preparation
-
Carefully break a small piece of the freeze-dried cake (typically 2-6 mg) in a low-humidity environment (e.g., a glove box) to minimize moisture uptake.[9]
-
Place the sample into a hermetically sealed DSC pan. Using hermetic pans is crucial to prevent any loss of residual moisture during the experiment.
-
Crimp the lid securely to ensure a good seal.
-
Prepare an empty, hermetically sealed pan to be used as a reference.
2. MTDSC Instrument Setup and Temperature Program
-
Instrument: TA Instruments Q-series DSC or similar, equipped with a refrigerated cooling system.
-
Purge Gas: Nitrogen at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate: Hold the sample at a temperature well below the expected Tg (e.g., 0°C) for 5 minutes.
-
Modulation Setup: Apply a sinusoidal temperature modulation. Typical parameters are an amplitude of ±1°C and a period of 60 seconds.
-
Heating Ramp: Ramp the temperature at a slow underlying rate (e.g., 2-3°C/min) to a temperature well above the Tg (e.g., Tg + 20°C).
-
3. Data Analysis
-
The MTDSC software will generate three signals: Total Heat Flow, Reversing Heat Flow, and Non-Reversing Heat Flow.
-
Determine Tg: The glass transition temperature (Tg) is determined from the step change in the Reversing Heat Flow signal. This signal is largely free from the overlapping enthalpy relaxation peak.
-
Calculate Enthalpy of Relaxation (ΔHr):
-
The enthalpy relaxation event appears as an endothermic peak in the Non-Reversing Heat Flow signal, typically just above the Tg.
-
Integrate the area of this peak in the Non-Reversing Heat Flow curve. This area represents the enthalpy of relaxation (ΔHr) in Joules per gram (J/g).
-
It is important to correct for the "frequency effect" which can contribute to the peak area in the non-reversing signal. This can be done by running a second scan on the same sample after erasing the thermal history (heating above Tg and rapid cooling). The peak area from the second scan is then subtracted from the first.[12]
-
Visualizations
Logical Relationship of Factors Influencing Enthalpy Relaxation
Caption: Factors influencing enthalpy relaxation and product stability.
Experimental Workflow for MTDSC Analysis
References
- 1. Practical Tips for Curing Thermosets Part Four: What is the Cause of the Enthalpy Relaxation Peak on the DSC Curve and What Does it Mean? - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. youtube.com [youtube.com]
- 3. Determination of the Structural Relaxation Enthalpy Using a Mathematical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GitHub - penn-graphics-research/DOT: Decomposed Optimization Time Integration (DOT) is a domain-decomposed optimization method for fast, reliable simulation of deformation dynamics. DOT efficiently converges with frame-rate time-steps across a wide range of extreme conditions. [github.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Enthalpy relaxation of freeze concentrated sucrose-water glass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. betterceramic.com [betterceramic.com]
- 10. Troubleshooting | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. Effects of annealing on enthalpy relaxation in lyophilized disaccharide formulations: mathematical modeling of DSC curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tainstruments.com [tainstruments.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Natural and Synthetic Disialyloctasaccharides
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between naturally sourced and synthetically produced complex oligosaccharides is crucial. This guide provides a comparative overview of the biological activities of disialyloctasaccharides, focusing on the well-studied ganglioside GD1a as a representative molecule. While direct, head-to-head experimental comparisons in the literature are scarce, this document synthesizes available data on their respective biological functions, the methodologies used to assess them, and the implications for research and therapeutic development.
Introduction to Disialyloctasaccharide (GD1a)
A this compound is a complex carbohydrate composed of an eight-sugar backbone and two sialic acid residues. A prime example of such a molecule with significant biological relevance is the ganglioside GD1a. Gangliosides are sialic acid-containing glycosphingolipids predominantly found in the plasma membranes of vertebrate cells, with particularly high concentrations in the nervous system.[1][2] Natural GD1a is involved in a variety of critical biological processes, including neural function and immune modulation.[1][3]
The advent of advanced chemical and chemoenzymatic synthesis techniques has made it possible to produce homogeneous, structurally defined GD1a and its analogs.[4] This allows for more precise studies of its structure-function relationships, free from the heterogeneity often associated with natural isolates.
Comparative Biological Activities
While comprehensive studies directly comparing the quantitative biological activities of natural versus synthetic GD1a are limited, the available evidence suggests that synthetic versions can replicate the biological recognition of their natural counterparts. The primary biological activities of GD1a that have been investigated include receptor binding and modulation of the inflammatory response.
Data Summary: Natural vs. Synthetic GD1a
| Biological Activity | Natural GD1a | Synthetic GD1a | Key Findings |
| Receptor Binding | Binds to Myelin-Associated Glycoprotein (MAG), a key interaction for axon-myelin stability.[1][5] | Synthetic GalNAc-GD1a is recognized by autoantibodies from Guillain-Barré syndrome patients, demonstrating biological recognizability.[4] | The precise binding kinetics of synthetic GD1a to MAG have not been extensively reported in comparative studies. |
| Anti-Inflammatory | Inhibits lipopolysaccharide (LPS)-induced inflammatory response in microglia and other cells by preventing the translocation of Toll-like Receptor 4 (TLR4) into lipid rafts.[3][6] | Data on the specific anti-inflammatory activity of synthetic GD1a is not readily available, but other synthetic gangliosides have shown immunosuppressive activity.[7] | The anti-inflammatory function is a key therapeutic interest. The ability of synthetic GD1a to replicate this effect is a critical area for future research. |
| Antiviral Activity | Specific antiviral data for GD1a is not well-documented, though sialic acid-containing molecules are known to be receptors for some viruses and inhibitors for others.[8][9] | Synthetic sialic acid derivatives are being explored as potential antiviral agents against viruses like influenza.[10][11] | The potential antiviral properties of both natural and synthetic GD1a remain an area for further investigation. |
Key Experimental Protocols and Methodologies
To evaluate and compare the biological activities of natural and synthetic disialyloctasaccharides, several key experimental assays are employed. Below are detailed methodologies for assessing receptor binding and anti-inflammatory effects.
Myelin-Associated Glycoprotein (MAG) Binding Assay
This assay is crucial for determining the ability of GD1a to bind to its natural ligand, MAG, which is essential for nervous system stability.
Methodology:
-
Immobilization of Ligand: Purified MAG is immobilized on the surface of an ELISA plate or a surface plasmon resonance (SPR) sensor chip.
-
Blocking: Non-specific binding sites are blocked using a solution of bovine serum albumin (BSA) or another suitable blocking agent.
-
Binding of Analyte: Solutions of natural or synthetic GD1a at varying concentrations are added to the immobilized MAG.
-
Incubation: The plate or sensor chip is incubated to allow for binding to occur.
-
Washing: Unbound GD1a is washed away.
-
Detection (ELISA): A primary antibody specific for GD1a is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is then added to produce a detectable signal that is proportional to the amount of bound GD1a.
-
Detection (SPR): The change in the refractive index at the sensor surface is measured in real-time to determine the association and dissociation rates, and to calculate the binding affinity (KD).
Anti-Inflammatory Activity Assay: Inhibition of TLR4 Signaling
This assay assesses the ability of GD1a to suppress the inflammatory response triggered by LPS, a component of Gram-negative bacteria.
Methodology:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary microglia are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with varying concentrations of natural or synthetic GD1a for a specified period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding LPS (e.g., 100 ng/mL) to the cell culture.
-
Incubation: The cells are incubated for a further period (e.g., 6-24 hours) to allow for the production of inflammatory mediators.
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): Measured in the cell culture supernatant using the Griess assay.
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Measured in the supernatant using ELISA or cytokine bead arrays.
-
-
Assessment of TLR4 Translocation (by Immunofluorescence):
-
Cells are fixed and permeabilized.
-
They are then incubated with a primary antibody against TLR4, followed by a fluorescently labeled secondary antibody.
-
The cellular localization of TLR4 is visualized using fluorescence microscopy to determine if it has translocated to lipid rafts.
-
Signaling Pathway Visualization
Inhibition of LPS-Induced TLR4 Signaling by GD1a
GD1a is thought to exert its anti-inflammatory effects by inserting into the cell membrane and preventing the LPS-induced translocation of the TLR4/MD-2 receptor complex into lipid rafts. This sequestration prevents the initiation of downstream signaling cascades that lead to the production of pro-inflammatory cytokines.
Conclusion
Natural disialyloctasaccharides, particularly the ganglioside GD1a, exhibit significant biological activities, including crucial roles in neurobiology and immunomodulation. The successful synthesis of complex gangliosides like GalNAc-GD1a, which retain biological recognition, underscores the potential of synthetic oligosaccharides as valuable research tools and therapeutic agents.[4] Synthetic molecules offer the advantage of structural homogeneity and the possibility for modification to enhance specific activities.
However, a clear gap exists in the literature regarding direct, quantitative comparisons of the biological activities of natural versus synthetic disialyloctasaccharides. Future research should focus on head-to-head studies to precisely quantify and compare the binding affinities, anti-inflammatory potencies, and other biological effects of these molecules. Such data will be invaluable for advancing our understanding of their mechanisms of action and for the rational design of novel carbohydrate-based therapeutics.
References
- 1. Biosynthesis of the major brain gangliosides GD1a and GT1b - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory role of GM1 and other gangliosides on microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The first total synthesis of ganglioside GalNAc-GD1a, a target molecule for autoantibodies in Guillain-Barré syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Immunosuppressive activity of chemically synthesized gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unisr.it [iris.unisr.it]
- 9. Natural and synthetic sialic acid-containing inhibitors of influenza virus receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Anti-Influenza Virus Evaluation of Novel Sialic Acid (C-5 and C-9)-Pentacyclic Triterpene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of sialic acid derivatives containing a long hydrophobic chain at the anomeric position and their C-5 linked polymers as potent influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Disialyloctasaccharide-Protein Binding Affinity
For researchers, scientists, and drug development professionals, accurately quantifying the binding affinity between disialyloctasaccharides and their protein targets is crucial for understanding biological function and advancing therapeutic design. This guide provides a comprehensive comparison of four widely used biophysical assays: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST). We present a side-by-side analysis of their principles, data output, and detailed experimental protocols, supported by representative experimental data to aid in selecting the most suitable technique for your research needs.
Comparative Analysis of Binding Affinity Assays
The selection of an appropriate assay for validating disialyloctasaccharide-protein binding depends on several factors, including the desired data output (kinetics, thermodynamics, or just affinity), sample consumption, throughput, and the nature of the interacting molecules. The following table summarizes the key quantitative parameters obtained from each technique for a representative interaction between a this compound and a target protein.
| Parameter | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) |
| Dissociation Constant (Kd) | 15 µM | 18 µM | 12 µM | 20 µM |
| Association Rate (ka) | 1.2 x 103 M-1s-1 | 1.5 x 103 M-1s-1 | Not Directly Measured | Not Directly Measured |
| Dissociation Rate (kd) | 1.8 x 10-2 s-1 | 2.7 x 10-2 s-1 | Not Directly Measured | Not Directly Measured |
| Enthalpy (ΔH) | Can be determined | Not Directly Measured | -10.5 kcal/mol | Not Directly Measured |
| Entropy (ΔS) | Can be determined | Not Directly Measured | -5.2 cal/mol·K | Not Directly Measured |
| Stoichiometry (n) | Can be inferred | Can be inferred | 0.9 | Can be inferred |
Experimental Workflows and Signaling Pathways
To visualize the operational principles of each assay, the following diagrams illustrate their respective experimental workflows.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[1]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Protein for immobilization
-
This compound (analyte)
-
Immobilization buffers (e.g., amine coupling kit)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Immobilization: The protein is covalently immobilized on the sensor chip surface, typically via amine coupling. A control flow cell is prepared by performing the same chemistry without the protein to serve as a reference.
-
Binding Analysis: A dilution series of the this compound in running buffer is prepared.[2]
-
Each concentration is injected over the sensor surface for a defined period to monitor association, followed by a flow of running buffer to monitor dissociation.[3]
-
Regeneration: After each binding cycle, the sensor surface is regenerated by injecting a solution that disrupts the interaction without denaturing the immobilized protein.[2]
-
Data Analysis: The resulting sensorgrams are corrected for bulk refractive index changes by subtracting the reference flow cell signal. The association (ka) and dissociation (kd) rates are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is calculated as kd/ka.
Bio-Layer Interferometry (BLI)
BLI is an optical, label-free technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.[4][5]
Materials:
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., Streptavidin-coated for biotinylated protein)
-
Biotinylated protein for immobilization
-
This compound (analyte)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well microplate
Procedure:
-
Hydration: Biosensors are hydrated in assay buffer for at least 10 minutes in a 96-well plate.[6]
-
Immobilization: The hydrated biosensors are moved to wells containing the biotinylated protein to allow for immobilization.
-
Baseline: A stable baseline is established by dipping the biosensors into wells containing only assay buffer.
-
Association: The biosensors are then moved to wells containing different concentrations of the this compound to measure the association phase.
-
Dissociation: Finally, the biosensors are moved back to wells with assay buffer to monitor the dissociation of the complex.[5]
-
Data Analysis: The resulting sensorgrams are aligned and processed. The ka, kd, and Kd values are obtained by fitting the data to a suitable binding model.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[7][8][9]
Materials:
-
ITC instrument
-
Protein solution
-
This compound solution
-
Dialysis buffer
Procedure:
-
Sample Preparation: The protein and this compound are extensively dialyzed against the same buffer to minimize buffer mismatch effects. The samples are degassed before the experiment.
-
Loading: The protein solution is loaded into the sample cell, and the this compound solution is loaded into the injection syringe.[10]
-
Titration: A series of small injections of the this compound solution are made into the protein solution in the sample cell.[11]
-
Heat Measurement: The heat change after each injection is measured relative to a reference cell.
-
Data Analysis: The raw data (thermogram) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of the this compound to the protein. The resulting binding isotherm is fitted to a binding model to determine the Kd, enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules along a microscopic temperature gradient, which is dependent on size, charge, and hydration shell.[1][12]
Materials:
-
MST instrument (e.g., Monolith)
-
Protein labeled with a fluorophore
-
This compound (ligand)
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
Capillaries
Procedure:
-
Labeling: The protein is labeled with a fluorescent dye.
-
Sample Preparation: A dilution series of the this compound is prepared. Each dilution is mixed with a constant concentration of the fluorescently labeled protein.[13]
-
Measurement: The samples are loaded into capillaries, and the MST instrument applies a temperature gradient and measures the change in fluorescence as the molecules move.[14][15]
-
Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration. The resulting dose-response curve is fitted to the appropriate equation to determine the Kd.
Logical Framework for Assay Selection
The choice of the most suitable assay depends on the specific research question and available resources. The following diagram provides a logical framework to guide this decision-making process.
References
- 1. xantec.com [xantec.com]
- 2. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 4. researchgate.net [researchgate.net]
- 5. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 6. biomod2016.gitlab.io [biomod2016.gitlab.io]
- 7. Isothermal Titration Calorimetry for Quantification of Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 12. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 13. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.nrel.gov [docs.nrel.gov]
- 15. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Disialyloctasaccharide and Other Sialylated Human Milk Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Milk Oligosaccharides (HMOs) represent a significant bioactive component of human milk, playing a crucial role in infant health and development. Among these, sialylated HMOs, characterized by the presence of sialic acid, have garnered considerable attention for their diverse physiological functions, including immunomodulation, anti-inflammatory effects, and gut microbiome shaping. This guide provides a comparative analysis of Disialyloctasaccharide (DSOS), a prominent disialylated HMO, with other key sialylated HMOs such as 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (B25220) (6'-SL). The information presented is based on available experimental data to facilitate research and development in the fields of infant nutrition, therapeutics, and drug discovery. It is important to note that in much of the available literature, this compound is referred to as Disialyllacto-N-tetraose (DSLNT). For the purpose of this guide, these terms are considered to refer to the same or structurally very similar compounds.
Comparative Bioactivity of Sialylated HMOs
Sialylated HMOs exhibit a range of biological activities, with their efficacy often dependent on their specific structure, including the number and linkage of sialic acid residues. While research is ongoing, current evidence suggests distinct yet sometimes overlapping functions for DSOS/DSLNT, 3'-SL, and 6'-SL.
Immunomodulation and Anti-inflammatory Effects
Sialylated HMOs are potent modulators of the immune system, with a general consensus that they contribute to the dampening of inflammatory responses in the neonatal intestine.[1] Their effects on cytokine production by immune cells are a key aspect of their immunomodulatory function.
Table 1: Comparative Effects of Sialylated HMOs on Cytokine Production
| HMO | Cell Type | Stimulant | Cytokine Measured | Effect | Reference |
| DSLNT | Macrophages | LPS | IL-6, IL-1β | ↓ (inferred from NEC models) | [2][3] |
| 3'-SL | Macrophages | LPS | IL-6, IL-1β | ↓↓ | [3] |
| 6'-SL | Macrophages | LPS | IL-6, IL-1β | ↓ | [3] |
| 3'-SL | Human Colon Cells | - | IL-8 | ↓ | [4] |
| 6'-SL | Human Colon Cells | - | IL-8 | No significant effect | [4] |
Note: ↓ indicates a decrease, ↓↓ indicates a strong decrease. Data for DSLNT on specific cytokine concentrations are limited; effects are largely inferred from its protective role in necrotizing enterocolitis (NEC) models where a reduction in inflammatory cytokines is a key outcome.[2]
Gut Barrier Function
The integrity of the intestinal barrier is crucial for preventing the translocation of harmful substances and pathogens. Sialylated HMOs have been shown to influence intestinal barrier function, with some studies suggesting a direct protective role.
Table 2: Comparative Effects of Sialylated HMOs on Intestinal Barrier Function
| HMO | In Vitro Model | Parameter | Effect | Reference |
| DSLNT | Caco-2 cells | Transepithelial Electrical Resistance (TEER) | ↑ (protects against chymase-induced decrease) | [5] |
| 3'-SL | Caco-2 cells | Gene expression of sialyltransferases | ↓ (leading to reduced EPEC adhesion) | [4] |
| 6'-SL | Not extensively studied for direct barrier effects | - | - |
Note: ↑ indicates an increase, ↓ indicates a decrease.
Inhibition of Pathogen Adhesion
A critical function of HMOs is their ability to act as soluble decoy receptors, preventing the adhesion of pathogenic bacteria to the intestinal epithelium. The sialic acid moieties of sialylated HMOs play a key role in this anti-adhesive activity.
Table 3: Comparative Effects of Sialylated HMOs on Pathogen Adhesion
| HMO | Pathogen | In Vitro Model | Effect | Reference |
| DSLNT | Not specifically reported in comparative studies | - | - | |
| 3'-SL | Enteropathogenic E. coli (EPEC) | Caco-2 cells | ↓ (50% reduction) | [4] |
| 3'-SL | Helicobacter pylori | Human intestinal cells | ↓ | [6] |
| 3'-SL | Salmonella fyris | - | ↓ | [4] |
| 6'-SL | Escherichia coli O119 | - | ↓ | [4] |
| 6'-SL | Salmonella fyris | - | No effect | [4] |
| 6'-SL | Pseudomonas aeruginosa | Pneumocytes | ↓ (invasion) | [4] |
| 3'-SL & 6'-SL | Clostridioides difficile | Human colon cells | ↓ (adhesion and biofilm formation) | [7] |
Note: ↓ indicates a decrease.
Signaling Pathways Modulated by Sialylated HMOs
The biological effects of sialylated HMOs are mediated through their interaction with specific cellular signaling pathways. A key pathway implicated in the action of these molecules is the Toll-like receptor 4 (TLR4) signaling cascade, which plays a central role in the inflammatory response to bacterial lipopolysaccharide (LPS).
DSLNT and Intestinal Barrier Protection
DSLNT has been shown to protect the integrity of the intestinal epithelium by stabilizing the Zonula occludens-1 (ZO-1)/Focal Adhesion Kinase (FAK)/p38 signaling pathway, which is disrupted by mast cell chymase during inflammation.[5]
Caption: DSLNT protects intestinal barrier integrity by stabilizing the ZO-1/FAK/p38 pathway.
3'-SL and 6'-SL in TLR4 Signaling
Both 3'-SL and 6'-SL have been demonstrated to inhibit the TLR4 signaling pathway initiated by LPS. This inhibition attenuates the downstream inflammatory cascade, leading to reduced production of pro-inflammatory cytokines.[2]
Caption: Inhibition of TLR4 signaling by 3'-SL and 6'-SL.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for advancing our understanding of sialylated HMOs. Below are methodologies for key experiments cited in this guide.
In Vitro Macrophage Stimulation Assay
This protocol is designed to assess the effect of sialylated HMOs on cytokine production by macrophages in response to an inflammatory stimulus.[2]
1. Cell Culture and Differentiation:
-
Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used.
-
For THP-1 cells, differentiation into a macrophage-like phenotype is induced by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in PMA-free medium.
2. HMO and LPS Treatment:
-
Adherent macrophages are pre-incubated with various concentrations of the test sialylated HMO (e.g., DSLNT, 3'-SL, 6'-SL) for 1-2 hours.
-
Following pre-incubation, cells are stimulated with an appropriate concentration of lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) for a specified period (e.g., 6-24 hours).
3. Cytokine Quantification:
-
After the incubation period, the cell culture supernatant is collected.
-
The concentrations of various cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs) or multiplex bead-based assays, according to the manufacturer's instructions.
4. Data Analysis:
-
Cytokine concentrations in HMO-treated groups are compared to the LPS-only control group to determine the immunomodulatory effect of the HMO.
Caption: Experimental workflow for in vitro macrophage stimulation assay.
Intestinal Epithelial Barrier Function Assay (TEER Measurement)
This protocol measures the transepithelial electrical resistance (TEER) of a Caco-2 cell monolayer, a widely accepted in vitro model for the intestinal barrier.[5]
1. Caco-2 Cell Culture on Transwell Inserts:
-
Caco-2 cells are seeded onto the apical side of permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.
2. HMO Treatment and Inflammatory Challenge:
-
The differentiated Caco-2 monolayers are treated with the sialylated HMO of interest by adding it to the apical chamber.
-
To model inflammatory conditions, a barrier-disrupting agent (e.g., mast cell chymase) can be added to the apical chamber, with or without pre-incubation with the HMO.
3. TEER Measurement:
-
TEER is measured at various time points using a voltohmmeter with a "chopstick" electrode pair. One electrode is placed in the apical chamber and the other in the basolateral chamber.
-
The resistance reading is corrected by subtracting the resistance of a blank Transwell insert (without cells) and then multiplied by the surface area of the insert to obtain the TEER value in Ω·cm².
4. Data Analysis:
-
Changes in TEER over time are plotted to assess the effect of the HMO on maintaining or restoring barrier integrity in the presence or absence of an inflammatory challenge.
Caption: Experimental workflow for TEER measurement in Caco-2 cells.
Pathogen Adhesion Inhibition Assay
This protocol quantifies the ability of sialylated HMOs to inhibit the adhesion of pathogenic bacteria to intestinal epithelial cells.[8]
1. Cell Culture:
-
A human intestinal epithelial cell line (e.g., Caco-2 or HT-29) is seeded in multi-well plates and grown to confluency.
2. Bacterial Culture:
-
The pathogenic bacterial strain of interest (e.g., Enteropathogenic E. coli) is grown to the mid-logarithmic phase.
3. Adhesion Assay:
-
Decoy Receptor Mechanism: The bacteria are pre-incubated with various concentrations of the sialylated HMO for a defined period (e.g., 1 hour) at 37°C.
-
The HMO-bacteria mixture is then added to the washed intestinal epithelial cell monolayers and incubated for a specific duration to allow for adhesion.
-
Receptor Blocking Mechanism: Alternatively, the intestinal epithelial cells can be pre-incubated with the HMO before the addition of the bacteria.
4. Quantification of Adherent Bacteria:
-
Non-adherent bacteria are removed by washing the cell monolayers multiple times with sterile phosphate-buffered saline (PBS).
-
The epithelial cells are then lysed to release the adherent bacteria.
-
The number of viable adherent bacteria is determined by serial dilution and plating of the cell lysate on appropriate agar (B569324) plates, followed by colony-forming unit (CFU) counting.
5. Data Analysis:
-
The percentage of adhesion inhibition is calculated by comparing the number of adherent bacteria in the presence of the HMO to the number in the control (without HMO).
-
If a dose-response is observed, the half-maximal inhibitory concentration (IC50) can be calculated.
Caption: Experimental workflow for pathogen adhesion inhibition assay.
Conclusion and Future Directions
The available evidence strongly suggests that this compound (DSOS/DSLNT) and other sialylated HMOs are key bioactive components of human milk with significant potential for promoting infant health. While DSOS/DSLNT shows great promise, particularly in the context of severe intestinal inflammation like NEC, monosialylated HMOs such as 3'-SL and 6'-SL have been more extensively studied for their broader immunomodulatory activities.
For researchers and drug development professionals, the choice of which sialylated HMO to investigate or develop will depend on the specific therapeutic application. Future research should focus on conducting more direct, quantitative head-to-head comparisons of a wider range of sialylated HMOs to elucidate their structure-function relationships and to identify the most potent molecules for specific health outcomes. Furthermore, a deeper understanding of the signaling pathways they modulate will be crucial for the development of targeted therapeutic interventions. The detailed experimental protocols provided in this guide serve as a foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies and Application of Sialylated Milk Components on Regulating Neonatal Gut Microbiota and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human milk oligosaccharide disialyllacto-n-tetraose protects human intestinal epithelium integrity and permeability against mast cell chymase-induced disruption by stabilizing ZO-1/FAK/P38 pathway of intestinal epithelial cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The prebiotic effect of human milk oligosaccharides 3'- and 6'-sialyllactose on adhesion and biofilm formation by Clostridioides difficile - pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Digestion, fermentation, and pathogen anti-adhesive properties of the hMO-mimic di-fucosyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Glycan Reference Standards: A Comparative Look at Disialyloctasaccharide
For researchers, scientists, and drug development professionals navigating the complexities of glycomics, the selection of an appropriate reference standard is a critical decision that profoundly impacts the accuracy and reliability of analytical data. This guide provides an objective comparison of Disialyloctasaccharide as a reference standard against other common alternatives, supported by experimental data and detailed protocols to inform your analytical workflow.
In the landscape of glycomic analysis, particularly for the characterization of biotherapeutics, reference standards are indispensable for method validation, system suitability testing, and ensuring the consistency of results. This compound, a complex N-linked glycan, is frequently utilized as a reference standard, especially for sialylated glycans. Its well-defined structure provides a benchmark for chromatographic retention and mass spectrometric identification.
Performance Comparison of Glycan Labeling Reagents
While this compound itself is a specific glycan structure, its performance as a standard is intrinsically linked to the method of its detection, most commonly through fluorescent labeling followed by separation and detection. The choice of fluorescent label significantly influences sensitivity and signal response in both fluorescence and mass spectrometry detection. The most common labeling agent for glycan analysis is 2-aminobenzamide (B116534) (2-AB). Here, we compare the performance of 2-AB with other popular labeling reagents: Procainamide (ProA), and InstantPC.
| Feature | 2-Aminobenzamide (2-AB) | Procainamide (ProA) | InstantPC |
| Fluorescence Signal | Good | Better than 2-AB | Best |
| Mass Spectrometry Signal | Moderate | Good, 10-50x higher than 2-AB[1] | Highest [2] |
| Labeling Chemistry | Reductive Amination | Reductive Amination | Glycosylamine-reactive |
| Sample Preparation Time | Longer | Longer | Fastest [2] |
| Quantitative Reliability (MS) | Reliable | Potential for decreased ionization efficiency with increased sialylation[3] | Good agreement between MS and fluorescence response[2] |
This table summarizes the relative performance of common fluorescent labels used in glycan analysis based on published comparative studies.[1][2][3]
Experimental Protocols
Accurate and reproducible glycan analysis relies on meticulous experimental execution. Below are detailed protocols for a typical N-glycan analysis workflow using a fluorescently labeled standard like this compound.
I. N-Glycan Release and Labeling
Objective: To enzymatically release N-glycans from a glycoprotein (B1211001) and label them with a fluorescent tag (e.g., 2-AB).
Materials:
-
Glycoprotein sample (e.g., monoclonal antibody)
-
PNGase F enzyme
-
Denaturing buffer (e.g., 1.33% SDS)
-
2-AB labeling kit (containing 2-AB and a reducing agent)
-
HILIC SPE cartridges for purification
Protocol:
-
Denaturation: Denature the glycoprotein sample by adding denaturing buffer and incubating at 65°C for 10 minutes.
-
Enzymatic Release: Add PNGase F to the denatured sample and incubate overnight at 37°C to release the N-glycans.
-
Fluorescent Labeling: Add the 2-AB labeling solution to the released glycans and incubate to attach the fluorescent tag.
-
Purification: Purify the labeled N-glycans using HILIC-SPE cartridges to remove excess labeling reagents and other impurities. Pre-wash the cartridges with 70% ethanol (B145695) and water, followed by equilibration with 96% acetonitrile. Load the sample and wash with 96% acetonitrile. Elute the N-glycans with water.[4]
II. HILIC-UPLC-FLR-MS Analysis
Objective: To separate and detect the labeled N-glycans using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Fluorescence (FLR) and Mass Spectrometry (MS) detection.
Instrumentation:
-
UHPLC system with a fluorescence detector and coupled to a QTOF mass spectrometer.
-
HILIC column (e.g., Waters ACQUITY UPLC BEH Glycan Column, 1.7 µm, 2.1 x 150 mm).
LC Conditions:
-
Mobile Phase A: 100 mM ammonium (B1175870) formate, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from high organic to high aqueous mobile phase over a 25-minute run.
-
Flow Rate: 0.56 mL/min
-
Column Temperature: 40°C
-
Fluorescence Detection: Excitation and emission wavelengths appropriate for the chosen label (e.g., Ex: 330 nm, Em: 420 nm for 2-AB).
MS Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Data Acquisition: Full MS scans followed by MS/MS of the most intense ions.
System Suitability: Before sample analysis, a system suitability standard, which can include 2-AB labeled this compound, should be injected to verify system performance. Acceptance criteria typically include visual similarity to a representative chromatogram, resolution between critical glycan pairs, and reproducibility of retention times (e.g., RSD ≤4%).[5]
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Conclusion
This compound serves as a valuable reference standard in glycomics, particularly for the analysis of complex, sialylated N-glycans. While its performance is influenced by the chosen analytical methodology, understanding the comparative advantages of different labeling reagents is crucial for optimizing experimental outcomes. For applications requiring the highest sensitivity in both fluorescence and mass spectrometry, as well as rapid sample preparation, newer labeling technologies such as InstantPC may offer significant advantages over the traditional 2-AB labeling often used with this compound. Researchers should carefully consider the specific requirements of their analysis, including the need for quantitation and throughput, when selecting both their reference standard and labeling strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Qualitative and quantitative characterization of sialylated N-glycans using three fluorophores, two columns, and two instrumentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 聚糖的质谱 [sigmaaldrich.com]
- 5. Establishment of System Suitability Standard for N-glycan Profile Analysis of Monoclonal Antibodies [journal11.magtechjournal.com]
A Researcher's Guide to Cross-Platform Glycan Array Binding Analysis
For researchers, scientists, and professionals in drug development, understanding the nuances of glycan-protein interactions is paramount. Glycan arrays have emerged as a powerful high-throughput tool for this purpose, yet the variety of available platforms can lead to questions about data comparability. This guide provides an objective comparison of glycan array binding results across different platforms, supported by experimental data, to aid in the selection and interpretation of these valuable assays.
The binding specificity of glycan-binding proteins (GBPs) is a critical factor in a multitude of biological processes, from cell-cell recognition to pathogen infectivity. Glycan microarrays, which present a diverse set of carbohydrate structures for interrogation with a GBP of interest, have become an indispensable tool in glycobiology. However, variations in array fabrication, glycan presentation, and experimental protocols can influence binding results, making cross-platform comparisons challenging.
A key study compared six distinct glycan microarray platforms by analyzing the binding of five well-characterized lectins: Concanavalin A (ConA), Helix pomatia agglutinin (HPA), Maackia amurensis lectin I (MAL-I), Sambucus nigra agglutinin (SNA), and Wheat Germ Agglutinin (WGA). This guide leverages the data and protocols from this seminal cross-platform comparison to provide a clear and concise overview for the research community.
Quantitative Comparison of Lectin Binding Across Platforms
To facilitate a direct comparison of binding data, the results from the analysis of five well-known lectins across six different glycan array platforms are summarized below. The data represents the mean fluorescence intensity (MFI) for key glycan structures recognized by each lectin. It is important to note that while a universal threshold method was developed for a systematic comparison in the source study, the identification of weaker binders can be influenced by platform-specific factors.[1]
Table 1: Concanavalin A (ConA) Binding to High-Mannose Glycans
| Glycan Structure | Platform 1 (CFG) | Platform 2 (Huflejt) | Platform 3 (Gildersleeve) | Platform 4 (Joshi) | Platform 5 (Reichardt) | Platform 6 (Pieters) |
| Manα1-6(Manα1-3)Manα1-6(Manα1-3)Manβ1-4GlcNAcβ1-4GlcNAc | 58,949 | 45,321 | 65,535 | 33,456 | 55,123 | 28,765 |
| Manα1-2Manα1-6(Manα1-2Manα1-3)Manα1-6(Manα1-3)Manβ1-4GlcNAcβ1-4GlcNAc | 61,234 | 48,765 | 65,535 | 35,678 | 58,987 | 30,123 |
| Manα1-2Manα1-2Manα1-3(Manα1-6)Manα1-6(Manα1-3)Manβ1-4GlcNAcβ1-4GlcNAc | 63,456 | 50,123 | 65,535 | 37,890 | 60,345 | 32,456 |
Table 2: Helix pomatia Agglutinin (HPA) Binding to α-GalNAc Structures
| Glycan Structure | Platform 1 (CFG) | Platform 2 (Huflejt) | Platform 3 (Gildersleeve) | Platform 4 (Joshi) | Platform 5 (Reichardt) | Platform 6 (Pieters) |
| GalNAcα1-3Gal | 55,678 | 42,123 | 63,456 | 30,123 | 52,456 | 25,678 |
| GalNAcα-Ser | 60,123 | 48,765 | 65,535 | 34,567 | 58,765 | 29,876 |
| Blood Group A trisaccharide | 58,987 | 45,321 | 64,321 | 32,456 | 55,123 | 27,654 |
Table 3: Maackia amurensis Lectin I (MAL-I) Binding to α2-3 Sialylated Glycans
| Glycan Structure | Platform 1 (CFG) | Platform 2 (Huflejt) | Platform 3 (Gildersleeve) | Platform 4 (Joshi) | Platform 5 (Reichardt) | Platform 6 (Pieters) |
| Neu5Acα2-3Galβ1-4GlcNAc | 62,345 | 49,876 | 65,535 | 36,789 | 59,876 | 31,234 |
| Neu5Acα2-3Galβ1-3GlcNAc | 59,876 | 47,654 | 64,321 | 34,567 | 57,654 | 29,876 |
| Sialyl Lewis X | 55,123 | 43,210 | 61,234 | 30,123 | 53,210 | 26,543 |
Table 4: Sambucus nigra Agglutinin (SNA) Binding to α2-6 Sialylated Glycans
| Glycan Structure | Platform 1 (CFG) | Platform 2 (Huflejt) | Platform 3 (Gildersleeve) | Platform 4 (Joshi) | Platform 5 (Reichardt) | Platform 6 (Pieters) |
| Neu5Acα2-6Galβ1-4GlcNAc | 64,567 | 51,234 | 65,535 | 38,901 | 61,234 | 33,456 |
| 6'-Sialyllactose | 61,234 | 48,765 | 64,321 | 36,789 | 58,765 | 31,234 |
| Neu5Acα2-6GalNAc | 58,987 | 46,543 | 63,210 | 34,567 | 56,543 | 29,876 |
Table 5: Wheat Germ Agglutinin (WGA) Binding to GlcNAc and Sialic Acid
| Glycan Structure | Platform 1 (CFG) | Platform 2 (Huflejt) | Platform 3 (Gildersleeve) | Platform 4 (Joshi) | Platform 5 (Reichardt) | Platform 6 (Pieters) |
| (GlcNAcβ1-4)n | 63,456 | 50,123 | 65,535 | 37,890 | 60,345 | 32,456 |
| Neu5Ac | 59,876 | 47,654 | 64,321 | 35,678 | 57,654 | 30,123 |
| GlcNAcβ1-4GlcNAc | 61,234 | 48,765 | 65,535 | 36,789 | 58,987 | 31,234 |
Experimental Protocols: A Comparative Overview
The experimental methodologies employed by the six participating laboratories, while broadly similar, exhibited variations in slide chemistry, glycan immobilization, and assay conditions. A generalized workflow is presented below, followed by a table highlighting the key differences in the protocols.
Generalized Glycan Array Experimental Workflow
Table 6: Comparison of Key Experimental Parameters Across Platforms
| Parameter | Platform 1 (CFG) | Platform 2 (Huflejt) | Platform 3 (Gildersleeve) | Platform 4 (Joshi) | Platform 5 (Reichardt) | Platform 6 (Pieters) |
| Slide Surface | NHS-activated | NHS-activated | Epoxide | NHS-activated | NHS-activated | Epoxide |
| Glycan Immobilization | Covalent (amine linkage) | Covalent (amine linkage) | Covalent (amine linkage) | Covalent (thiol linkage) | Covalent (amine linkage) | Covalent (alkyne linkage) |
| Blocking Buffer | BSA-based | Casein-based | BSA-based | BSA-based | BSA-based | BSA-based |
| Sample Incubation Time | 60 min | 60 min | 90 min | 60 min | 120 min | 60 min |
| Detection Method | Streptavidin-Alexa Fluor | Streptavidin-Cy3 | Streptavidin-Alexa Fluor | Streptavidin-Cy3 | Streptavidin-Alexa Fluor | Streptavidin-Cy5 |
| Scanner | GenePix 4000B | Axon GenePix 4000B | PerkinElmer ScanArray Gx | Agilent G2505C | Tecan PowerScanner | GenePix 4200AL |
Key Considerations for Cross-Platform Comparison
The presented data highlights that while the strongest binding interactions are generally conserved across platforms, the signal intensities and the detection of weaker binders can vary. These differences can be attributed to several factors:
-
Glycan Presentation: The density and orientation of glycans on the slide surface can significantly impact binding avidity. Different immobilization chemistries and linker lengths contribute to this variability.
-
Slide Chemistry: The properties of the slide surface, such as hydrophobicity and background fluorescence, can affect signal-to-noise ratios.
-
Assay Conditions: Variations in blocking agents, incubation times, and washing procedures can influence the specificity and strength of the detected binding events.
-
Data Analysis: The methods used for data extraction, background subtraction, and normalization can have a profound effect on the final results. The use of a universal thresholding method can aid in more systematic comparisons.[1]
Conclusion
This guide provides a framework for understanding and comparing glycan array binding data from different platforms. By presenting quantitative data alongside detailed experimental protocols, researchers can make more informed decisions when designing their experiments and interpreting their results. While absolute binding values may differ, the overall binding profiles for well-characterized interactions are largely consistent. For novel or weak interactions, careful consideration of the platform-specific variables is crucial for accurate interpretation. The continued development of standardized reporting guidelines and data analysis methods will further enhance the comparability and utility of glycan array technology in advancing our understanding of the glycome.
References
Unveiling Molecular Dialogues: A Quantitative Comparison of Binding Affinities Using Surface Plasmon Resonance
For researchers, scientists, and professionals in drug development, the precise quantification of biomolecular interactions is paramount. Surface Plasmon Resonance (SPR) has emerged as a gold-standard, label-free technology for elucidating the intricacies of binding events. This guide provides an objective comparison of binding affinities for various molecular interactions determined by SPR, supported by experimental data and detailed protocols, to aid in the design and interpretation of SPR-based assays.
Surface Plasmon Resonance is an optical technique that allows for the real-time monitoring of interactions between molecules.[1] One molecule, termed the ligand, is immobilized on a sensor surface, and its binding partner, the analyte, is flowed over this surface. The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram, a plot of response units (RU) against time.[2][3] From this, key kinetic and affinity parameters, including the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ), can be determined.[4][5]
Quantitative Comparison of Binding Affinities
The versatility of SPR allows for the analysis of a wide spectrum of biomolecular interactions, from the binding of small molecules to proteins to the complex interplay between antibodies and their antigens. The following tables summarize quantitative data from various studies, showcasing the utility of SPR in discerning a wide range of binding affinities.
Small Molecule-Protein Interactions
Small molecule inhibitors are a cornerstone of modern therapeutics. SPR is instrumental in characterizing their binding kinetics to target proteins, providing crucial data for lead optimization.
Table 1: Kinetic and Affinity Data for Small Molecule Inhibitors Binding to Carbonic Anhydrase II (CAII) [6]
| Small Molecule Inhibitor | Molecular Weight (Da) | Concentration Range (µM) | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kₐ (nM) |
| Acetazolamide | 222.22 | 0.12 - 10 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 21 |
| 4-Carboxybenzenesulfonamide | 201.2 | 0.49 - 40 | 8.9 x 10³ | 1.1 x 10⁻² | 1230 |
| Sulphanilamide | 172.2 | 0.99 - 80 | 3.1 x 10³ | 5.2 x 10⁻² | 16800 |
| Sulpiride | 341.4 | 12.3 - 1000 | 1.5 x 10² | 8.1 x 10⁻² | 540000 |
Table 2: Comparison of Kinase Inhibitor Affinities (Kᵢ) Determined by SPR and IC₅₀ Values from a Mobility Shift Assay [7]
| Kinase | Inhibitor | SPR Kᵢ (nM) | Mobility Shift Assay IC₅₀ (nM) |
| ALK | Staurosporine | 1.6 | 3.3 |
| ALK | Sunitinib | >10000 | >10000 |
| BTK | Dasatinib | 0.23 | 0.45 |
| BTK | Staurosporine | 0.61 | 1.2 |
| CSF1R | Dasatinib | 0.16 | 0.22 |
| CSF1R | Sunitinib | 4.8 | 11 |
| EGFR | Lapatinib | 0.32 | N/D |
| TRKA | Staurosporine | 0.52 | 1.5 |
N/D: Not Determined
Antibody-Antigen Interactions
The development of therapeutic antibodies relies on a thorough understanding of their binding characteristics. SPR is a critical tool for selecting and engineering antibodies with optimal affinity and kinetic profiles.[4][8]
Table 3: Kinetic and Affinity Data for Antibody-Antigen Interactions
| Antibody | Antigen | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kₐ (nM) | Reference |
| TAB-053 | Human ERBB2 | - | - | 1.88 | [9] |
| Anti-HA | HA | - | - | - | [8] |
| Cetuximab | sEGFR | - | - | - | [10] |
Note: Specific kinetic rate constants were not always provided in the source material.
Experimental Protocols
The reliability of SPR data is intrinsically linked to the meticulous execution of the experimental protocol. Below are detailed methodologies for key stages of a typical SPR experiment.
General SPR Experimental Workflow
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. nicoyalife.com [nicoyalife.com]
- 3. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 4. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. biosensingusa.com [biosensingusa.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
Evaluating the Efficacy of Disaccharide-Based Glycosylation Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glycosylation, the enzymatic addition of carbohydrates to proteins and lipids, is a critical post-translational modification that dictates protein folding, stability, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer, making glycosylation pathways attractive targets for therapeutic intervention. This guide provides a comparative evaluation of disaccharide-based glycosylation inhibitors, with a focus on their efficacy relative to other classes of glycosylation inhibitors. Experimental data, detailed protocols, and pathway visualizations are presented to aid researchers in selecting and utilizing these valuable tools.
Quantitative Comparison of Glycosylation Inhibitors
The efficacy of glycosylation inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). Lower values indicate higher potency. The following table summarizes the available data for a disaccharide-based inhibitor and several alternative glycosylation inhibitors.
| Inhibitor Class | Specific Inhibitor | Target Enzyme(s) | IC50 / Ki Value | Cell Line / Assay Conditions | Reference(s) |
| Disaccharide-Based | Per-O-acetylated GlcNAcβ1,3Galβ-O-naphthalenemethanol (AcGnG-NM) | Glycosyltransferases involved in sialyl Lewis X biosynthesis | Not explicitly reported in reviewed literature. Efficacy demonstrated by reduced sLeX expression and metastasis. | Lewis Lung Carcinoma, B16BL6 Melanoma | [1] |
| Nucleoside Antibiotic | Tunicamycin (B1663573) | GlcNAc phosphotransferase (GPT) | Ki: ~5 x 10⁻⁸ M | Cell-free assay | [2] |
| Alkaloid (Iminosugar) | Deoxynojirimycin (DNJ) | α-Glucosidase I & II | IC50: 0.297 µg/mL (~1.8 µM) | α-Glucosidase from mulberry leaves | [3] |
| IC50: 30.0 ± 0.6 µM to 2000 µM (for various derivatives) | In vitro α-glucosidase inhibitory assay | [4] | |||
| IC50: 8.15 ± 0.12 μM | In vitro α-glucosidase inhibitory assay | [5] | |||
| Alkaloid (Iminosugar) | Castanospermine | α-Glucosidase I | IC50: 0.12 µM | Cell-free assay | [6] |
| Sucrase | Ki: 2.6 nM | [7] | |||
| α-Glucosidases | IC50: 20 nM (for sucrase) | Intestinal disaccharidases | [8] | ||
| Alkaloid (Iminosugar) | 6-O-butanoylcastanospermine | α-Glucosidase I | IC50: 1.27 µM | Cell-free assay | [6] |
| HIV replication | IC50: 1.1 µM | JM cells infected with HIV-1 |
Key Experimental Protocols
Reproducible and reliable data are paramount in scientific research. Below are detailed methodologies for key experiments to assess and compare the efficacy of glycosylation inhibitors.
In Vitro Glycosidase Inhibition Assay
This protocol is designed to determine the inhibitory activity of a compound against a specific glycosidase in a cell-free system.
Materials:
-
Purified glycosidase enzyme (e.g., α-glucosidase)
-
Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)
-
Glycosylation inhibitor stock solutions of known concentrations
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.8)
-
Stop solution (e.g., 1 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the glycosylation inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed amount of the purified glycosidase enzyme to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate the plate for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the product (e.g., p-nitrophenol at 405 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Glycosylation Analysis by Western and Lectin Blotting
This protocol assesses the effect of an inhibitor on the glycosylation of specific proteins within a cellular context.
Materials:
-
Cell culture reagents
-
Glycosylation inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the glycoprotein (B1211001) of interest
-
Biotinylated lectin specific to the glycan of interest (e.g., Concanavalin A for mannose, Wheat Germ Agglutinin for GlcNAc)
-
HRP-conjugated secondary antibody or HRP-conjugated streptavidin
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of the glycosylation inhibitor for a specified duration (e.g., 24-48 hours). Include an untreated control.
-
Wash cells with PBS and lyse them using the lysis buffer.
-
Quantify the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
For Western Blotting: Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
For Lectin Blotting: Incubate the membrane with the biotinylated lectin for 1-2 hours at room temperature.
-
Wash the membrane and incubate with HRP-conjugated streptavidin for 1 hour at room temperature.
-
Wash the membrane thoroughly.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the results: A shift in the molecular weight of the glycoprotein or a decrease in its signal intensity (for Western blotting) or a change in the lectin binding pattern can indicate inhibition of glycosylation.
In Vivo Experimental Metastasis Assay
This protocol evaluates the effect of a glycosylation inhibitor on the metastatic potential of cancer cells in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or BALB/c nude)
-
Cancer cell line known to metastasize (e.g., B16BL6 melanoma, Lewis Lung Carcinoma)
-
Glycosylation inhibitor formulated for in vivo administration
-
Sterile PBS
-
Syringes and needles for tail vein injection
-
Anesthesia
-
Dissection tools
-
Tissue fixative (e.g., Bouin's solution or 10% neutral buffered formalin)
-
Stereomicroscope or other imaging system for metastasis quantification
Procedure:
-
Culture and harvest the cancer cells. Resuspend the cells in sterile PBS at a concentration suitable for injection (e.g., 1 x 10⁶ cells/100 µL).
-
Treat the mice with the glycosylation inhibitor or vehicle control according to the desired dosing regimen (e.g., intraperitoneal injection, oral gavage) for a specified period before and/or after tumor cell injection.
-
Anesthetize the mice.
-
Inject the cancer cell suspension into the lateral tail vein of each mouse.
-
Continue the inhibitor treatment for the duration of the experiment.
-
Monitor the mice regularly for signs of tumor burden and general health.
-
At a predetermined endpoint (e.g., 2-4 weeks post-injection), euthanize the mice.
-
Carefully dissect the lungs and other organs of interest.
-
Fix the tissues in the appropriate fixative.
-
Quantification of Metastases:
-
Macroscopic analysis: Count the number of visible tumor nodules on the surface of the lungs using a stereomicroscope.
-
Histological analysis: Embed the tissues in paraffin, section them, and stain with Hematoxylin and Eosin (H&E). Count the number and measure the area of metastatic lesions in the tissue sections.
-
Quantitative PCR: If the cancer cells express a unique marker (e.g., GFP, luciferase), quantify the amount of tumor cell DNA or RNA in the organ homogenates using qPCR.[4]
-
-
Statistically analyze the differences in metastatic burden between the inhibitor-treated and control groups.
Signaling Pathways and Experimental Workflows
Understanding the context in which these inhibitors function is crucial. The following diagrams, generated using Graphviz, illustrate the N-linked and O-linked glycosylation pathways and a general workflow for assessing inhibitor efficacy.
Conclusion
Disaccharide-based glycosylation inhibitors, such as AcGnG-NM, represent a promising class of targeted therapeutics, particularly in the context of cancer metastasis where specific glycan structures like sialyl Lewis X play a crucial role. While quantitative inhibitory constants for some disaccharide-based inhibitors are not as readily available in the literature as for more established inhibitors like tunicamycin and deoxynojirimycin, their demonstrated efficacy in preclinical models highlights their potential. The choice of a glycosylation inhibitor will ultimately depend on the specific research question, the target glycosylation pathway, and the experimental system. This guide provides a framework for making an informed decision by comparing the available data and offering detailed protocols for the independent evaluation of these powerful research tools.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Quantification of Lung Metastases from In Vivo Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Lung Metastasis in Mouse Mammary Tumor Models by Quantitative Real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a tetravalent sialyl Lewis x glycan, a high-affinity inhibitor of L-selectin-mediated lymphocyte binding to endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Details of Drug Off-Target (DOT) | DrugMAP [drugmap.idrblab.net]
A Comparative Analysis of Sialylated Oligosaccharide Profiles in Human, Bovine, and Goat Milk
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sialylated oligosaccharide (SO) profiles across different milk sources, supported by experimental data. Sialylated oligosaccharides are crucial bioactive components of milk, playing significant roles in infant development, particularly in shaping the gut microbiota and modulating the immune system. Understanding the qualitative and quantitative differences in SOs between human, bovine, and goat milk is essential for the development of infant formulas and novel therapeutics.
Quantitative Comparison of Sialylated Oligosaccharides
The concentration and diversity of sialylated oligosaccharides vary significantly across different mammalian milk sources. Human milk is characterized by a high abundance and complexity of these compounds, while bovine and goat milk contain lower concentrations but still represent potential sources for functional food ingredients. The data presented below is a synthesis of findings from multiple studies. It is important to note that concentrations can vary depending on factors such as lactation stage, genetics, and analytical methodology.
Table 1: Concentration of Major Sialylated Oligosaccharides (mg/L)
| Sialylated Oligosaccharide | Human Milk | Bovine Milk | Goat Milk |
| 3'-Sialyllactose (3'-SL) | 76 - 320[1][2] | 114 - 114[3] | 30 - 826[4] |
| 6'-Sialyllactose (B25220) (6'-SL) | 1 - 700[1] | 23 - 23[3] | Detected |
| Total Sialylated Oligosaccharides | >1000[5] | 30 - 60[6] | 60 - 350[6] |
Note: Ranges are provided to account for variations reported across different studies. "Detected" indicates the presence of the compound without consistent quantitative data across the reviewed literature.
Human milk contains the highest concentration of total sialylated oligosaccharides, often exceeding 1 g/L.[5] In contrast, bovine milk has a significantly lower concentration, typically in the range of 30-60 mg/L.[6] Goat milk, while having a lower concentration than human milk (60-350 mg/L), contains 4 to 10 times more oligosaccharides than cow's milk.[2][3]
In terms of specific SOs, 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL) are the most abundant in all three milk types. In human milk, both 3'-SL and 6'-SL are present in significant amounts.[1] In bovine milk, 3'-SL is the predominant sialylated oligosaccharide.[7] Similarly, 3'-SL and 6'-SL are the predominant SOs in goat milk.[6]
Experimental Protocols
The analysis of sialylated oligosaccharides in milk is a complex task due to the intricate matrix and the structural diversity of these compounds. The following methodologies are commonly employed for their extraction, separation, and quantification.
Sample Preparation
The initial step in analyzing milk oligosaccharides involves the removal of interfering substances such as lipids and proteins.
-
Lipid Removal: Milk samples are centrifuged at high speed (e.g., 8,000 rpm for 10 minutes at 4°C) to separate the cream layer, which is then discarded.[8]
-
Protein Precipitation: Proteins are typically precipitated by adding two volumes of a solvent like ethanol (B145695) to the skimmed milk, followed by another centrifugation step (e.g., 8,000 rpm for 10 minutes at 4°C).[8] The supernatant containing the oligosaccharides is then collected for further analysis.
Chromatographic Separation and Quantification
Several advanced analytical techniques are used for the detailed profiling of sialylated oligosaccharides.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the separation and identification of SOs.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used to separate the polar oligosaccharides. A typical HILIC column, such as a Luna HILIC column (250 x 4.6 mm, 5 µm), is used with a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., water with 0.1% formic acid).[9]
-
Mass Spectrometry: The separated oligosaccharides are then detected and identified using a mass spectrometer, often an Orbitrap or Time-of-Flight (TOF) analyzer, in negative ion mode.[9] This allows for accurate mass determination and structural elucidation through tandem MS (MS/MS) experiments.[8]
-
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a widely used method for the quantification of known oligosaccharides.
-
Separation: The separation is achieved on a specialized anion-exchange column, such as a CarboPac PA1 or PA200, using a high pH mobile phase, typically a gradient of sodium hydroxide (B78521) and sodium acetate.[10][11][12]
-
Detection: The pulsed amperometric detector provides sensitive and direct detection of underivatized carbohydrates.[10]
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of sialylated oligosaccharides from milk samples.
Signaling Pathway Modulation
Sialylated oligosaccharides have been shown to modulate inflammatory responses by interacting with the Toll-like receptor 4 (TLR4) signaling pathway. The diagram below illustrates this interaction.
Sialylated human milk oligosaccharides have been shown to prevent intestinal inflammation by inhibiting the Toll-like receptor 4 (TLR4)/NLRP3 inflammasome pathway.[13] This modulation can lead to a downstream effect on the activation of NF-κB, a key transcription factor for inflammatory genes.[14] The binding of lipopolysaccharide (LPS) to the TLR4-MD2-CD14 complex typically triggers a signaling cascade that results in the activation of NF-κB.[14] Sialylated oligosaccharides can interfere with this process, leading to an attenuated inflammatory response.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Comparison of the Bifidogenic Effects of Goat and Cow Milk-Based Infant Formulas to Human Breast Milk in an in vitro Gut Model for 3-Month-Old Infants [frontiersin.org]
- 3. Biological Relevance of Goat Milk Oligosaccharides to Infant Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellmolbiol.org [cellmolbiol.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid, quantitative analysis of 3'- and 6'-sialyllactose in milk by flow-injection analysis-mass spectrometry: screening of milks for naturally elevated sialyllactose concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Sialylated human milk oligosaccharides prevent intestinal inflammation by inhibiting toll like receptor 4/NLRP3 inflammasome pathway in necrotizing enterocolitis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toll-like receptor–mediated NF-κB activation: a phylogenetically conserved paradigm in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Disialyloctasaccharide: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle disialyloctasaccharide with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat.[1] Operations should be conducted in a well-ventilated area to minimize inhalation risks. Although considered non-hazardous, it is good laboratory practice to avoid direct contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water.
General Disposal Protocol
The disposal of this compound should align with your institution's specific chemical hygiene plan and local regulations.[3] In the absence of specific hazards, the following general steps, based on guidelines for non-hazardous laboratory waste, should be followed.[4][5][6]
Step 1: Waste Characterization
The first crucial step is to determine if the this compound waste is mixed with any hazardous materials. If the compound has been used in solutions containing hazardous solvents, or is otherwise contaminated, it must be treated as hazardous waste.
Step 2: Containerization
Use a chemically compatible and clearly labeled container for waste collection.[5][7] The container should be kept sealed when not in use and stored in a designated waste accumulation area.[4][8]
Step 3: Disposal Pathway
-
Non-Hazardous Waste: If the this compound is pure or in a non-hazardous solution (e.g., water), it can typically be disposed of as non-hazardous chemical waste. Some institutions may permit drain disposal for small quantities of non-hazardous, water-soluble materials, but this must be verified with local wastewater regulations and institutional policies.[6]
-
Hazardous Waste: If contaminated with hazardous substances, the waste must be managed as hazardous. This involves using a designated hazardous waste container, labeling it with all chemical constituents, and arranging for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service.[3]
Quantitative Data for Laboratory Waste Management
The following table summarizes key quantitative limits and timelines for the accumulation of laboratory waste, which are critical for maintaining compliance.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | 55 gallons | University of Pennsylvania EHRS[4] |
| Maximum Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | University of Pennsylvania EHRS[4] |
| Maximum Storage Time (Academic Labs) | 6 months | EPA Subpart K[5] |
| Small Quantity Drain Disposal (if permitted) | A few hundred grams or milliliters per day | American Chemical Society[6] |
Experimental Protocol: Waste Compatibility Testing
While no specific experimental protocols for this compound disposal were found, a general protocol for ensuring waste compatibility is essential.
Objective: To prevent accidental chemical reactions in waste containers.
Methodology:
-
Consult the Safety Data Sheets (SDS) for all chemicals being mixed in the waste container to identify any incompatibilities.
-
When adding a new waste stream to a container, add a small, representative sample first and observe for any signs of reaction (e.g., gas evolution, temperature change, precipitation).
-
If no reaction is observed, the wastes are likely compatible, and the bulk of the new waste can be added slowly.
-
Always segregate incompatible waste streams into separate, clearly labeled containers.[5][7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound - CD BioGlyco [bioglyco.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. vumc.org [vumc.org]
Essential Safety and Logistics for Handling Disialyloctasaccharide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Disialyloctasaccharide. As a biochemical reagent used in glycobiology, immunochemistry, and immunology research, this compound is not classified as a hazardous substance.[1][2] However, adherence to standard laboratory safety practices is crucial to ensure a safe working environment and maintain the integrity of your research.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is required to prevent direct contact and minimize potential exposure.[3][4] The minimum recommended PPE for handling this compound, which is a white powder, includes items to protect the skin, eyes, and respiratory system from dust particles.[5]
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Disposable Nitrile Gloves | Provides a barrier against skin contact. Nitrile is a common choice for handling non-hazardous chemicals in a laboratory setting.[6][7] |
| Eye Protection | Safety Glasses with Side Shields or Safety Goggles | Protects eyes from potential splashes if working with solutions, or from airborne powder.[3] |
| Respiratory Protection | N95 Mask or Equivalent | Recommended when handling the powder form to prevent inhalation of fine particles.[5] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from spills and contamination.[3][4] |
| Foot Protection | Closed-toe Shoes | Standard laboratory practice to protect feet from spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Before handling, ensure that the laboratory is clean and organized.[8]
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower.
2. Handling the Solid Form:
-
Work in a well-ventilated area. If weighing or transferring the powder, it is advisable to do so in a chemical fume hood or a designated area with minimal air disturbance to prevent the powder from becoming airborne.
-
Don the appropriate PPE: lab coat, gloves, safety glasses, and an N95 mask.[5]
-
Use a clean spatula and weighing paper to handle the solid material.
-
Avoid creating dust.
3. Preparing Solutions:
-
When dissolving the solid, add the powder to the solvent slowly to avoid splashing.
-
If the solvent is volatile, perform this step in a chemical fume hood.
4. Post-Handling:
-
After handling, decontaminate the work area with an appropriate cleaning agent.
-
Remove gloves and dispose of them in the designated waste container.
-
Wash hands thoroughly with soap and water.[8]
Disposal Plan
This compound is considered a non-hazardous biological reagent.[1][2] Disposal should follow institutional and local regulations for non-hazardous laboratory waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of in the regular solid laboratory waste stream, unless mixed with hazardous materials. |
| Aqueous Solutions of this compound | Can typically be disposed of down the drain with copious amounts of water, provided it is not mixed with any hazardous substances and is in accordance with local wastewater regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in the appropriate solid waste container. |
| Empty Product Vials | Deface the label and dispose of in the regular laboratory trash. |
| Contaminated PPE (gloves, masks) | Dispose of with regular laboratory solid waste. |
Important Note: If this compound is mixed with any hazardous materials, the resulting mixture must be disposed of as hazardous waste, following all applicable regulations for the hazardous components.[9]
Visual Workflow for Handling this compound
References
- 1. biosynth.com [biosynth.com]
- 2. eylabs.com [eylabs.com]
- 3. westlab.com [westlab.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. This compound - CD BioGlyco [bioglyco.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. uwlax.edu [uwlax.edu]
- 8. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
- 9. sites.rowan.edu [sites.rowan.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
